molecular formula C11H12O2 B1332366 1-Benzylcyclopropane-1-carboxylic acid CAS No. 27356-91-8

1-Benzylcyclopropane-1-carboxylic acid

Cat. No.: B1332366
CAS No.: 27356-91-8
M. Wt: 176.21 g/mol
InChI Key: PRZXHBOMTVGLPB-UHFFFAOYSA-N
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Description

1-Benzylcyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H12O2 . It features a cyclopropane ring substituted with a benzyl group and a carboxylic acid functional group at the same carbon atom, a structure that is of significant interest in medicinal and synthetic chemistry. The compound's structure is defined by the SMILES notation C1CC1(CC2=CC=CC=C2)C(=O)O and the InChI key PRZXHBOMTVGLPB-UHFFFAOYSA-N . While a related stereoisomer, rac-(1r,2s)-2-benzylcyclopropane-1-carboxylic acid, is also documented with the same molecular formula, the distinct stereochemistry results in different physical properties and biological interactions . Cyclopropane-containing scaffolds are valuable in chemical synthesis and drug discovery for their potential to modulate biological activity and molecular properties. This product is intended for research and development purposes strictly. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXHBOMTVGLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340211
Record name 1-Benzylcyclopropanecarboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-91-8
Record name 1-Benzylcyclopropanecarboxylic acid
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Record name 1-benzylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

1-Benzylcyclopropane-1-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the benzyl and carboxylic acid functionalities, makes it an attractive motif for introducing conformational constraints and specific binding interactions in pharmacologically active molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important compound, grounded in established chemical principles and supported by detailed experimental protocols. The presented methodology is designed for researchers and drug development professionals seeking a reliable route to high-purity this compound.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and field-proven pathway for the synthesis of this compound involves a two-step sequence starting from the readily available benzyl cyanide (phenylacetonitrile). This approach is summarized below:

  • Step 1: Phase-Transfer Catalyzed Cyclopropanation. Benzyl cyanide is reacted with 1,2-dibromoethane in a biphasic system using a phase-transfer catalyst to form the intermediate, 1-benzylcyclopropane-1-carbonitrile.

  • Step 2: Hydrolysis. The resulting carbonitrile is hydrolyzed under acidic conditions to yield the final product, this compound.

This pathway is favored due to its use of inexpensive starting materials, high potential yields, and the operational simplicity afforded by phase-transfer catalysis.

Diagram of the Overall Synthesis

Synthesis_Pathway Benzyl_Cyanide Benzyl Cyanide Intermediate 1-Benzylcyclopropane- 1-carbonitrile Benzyl_Cyanide->Intermediate Step 1: Cyclopropanation (PTC, NaOH) Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate Final_Product 1-Benzylcyclopropane- 1-carboxylic Acid Intermediate->Final_Product Step 2: Hydrolysis (H3O+, Heat)

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

The cornerstone of this synthesis is the efficient construction of the cyclopropane ring through a phase-transfer catalyzed (PTC) dialkylation of benzyl cyanide.

Mechanistic Insights and Rationale

The α-protons of benzyl cyanide are acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.[1] This allows for deprotonation by a strong base like sodium hydroxide. However, the reaction of the resulting carbanion with an alkylating agent in a biphasic system (aqueous NaOH and an organic substrate) is notoriously slow due to the insolubility of the reactants in each other's phases.

Phase-transfer catalysis elegantly overcomes this challenge.[2][3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), acts as a "shuttle" for the carbanion.[4][5]

Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Q_Anion Q+ PhCH-CN Product 1-Benzylcyclopropane- 1-carbonitrile Q_Anion->Product Alkylation RX BrCH2CH2Br RX->Product Q_Br Q+ Br- Q_Br->Q_Anion Ion Exchange (at interface) Na_OH Na+ OH- Na_Anion Na+ PhCH-CN Na_OH->Na_Anion PhCH2CN PhCH2CN PhCH2CN->Na_Anion Deprotonation Na_Br Na+ Br-

Caption: Simplified mechanism of phase-transfer catalyzed cyclopropanation.

The process unfolds as follows:

  • Deprotonation at the Interface: Hydroxide ions in the aqueous phase deprotonate the benzyl cyanide at the interface between the aqueous and organic layers.

  • Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the newly formed benzyl cyanide carbanion, creating a lipophilic ion pair (Q⁺[PhCHCN]⁻).[5]

  • Migration to Organic Phase: This ion pair is soluble in the organic phase and migrates away from the interface.

  • Alkylation: In the organic phase, the "naked" and highly reactive carbanion undergoes a sequential double SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the bromide ions generated during the alkylation and returns to the interface to repeat the cycle.

This catalytic cycle allows for a continuous and efficient reaction, often leading to high yields without the need for anhydrous conditions or expensive and hazardous solvents.[6]

Experimental Protocol: 1-Benzylcyclopropane-1-carbonitrile
ParameterValueRationale/Notes
Reactants
Benzyl Cyanide1.0 equivStarting material with acidic α-protons.
1,2-Dibromoethane1.2 equivDihaloalkane for cyclopropane ring formation. A slight excess ensures complete reaction of the benzyl cyanide.
Sodium Hydroxide(50% w/w aq. solution)Strong base for deprotonation. A concentrated solution is crucial for the PTC mechanism.[4][5]
Phase-Transfer Catalyst0.05 equive.g., Tetrabutylammonium bromide (TBAB). Catalytic amount is sufficient.
Solvent Toluene or neatToluene can be used, but the reaction often proceeds well without an additional organic solvent.[7]
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursMonitor by TLC or GC for disappearance of benzyl cyanide.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Begin vigorous stirring to create a large interfacial area.

  • Add the benzyl cyanide to the flask.

  • Slowly add the 1,2-dibromoethane to the reaction mixture. The addition may be exothermic.

  • Heat the mixture to 60-70 °C and maintain for 12-24 hours, with continued vigorous stirring.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., diethyl ether or toluene).

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile

The final step is the conversion of the nitrile functional group into a carboxylic acid. Both acidic and basic hydrolysis are effective, but acidic hydrolysis is often preferred for a more straightforward workup, as it directly yields the carboxylic acid product.[8][9]

Mechanistic Rationale for Acidic Hydrolysis
  • Protonation: The nitrile nitrogen is protonated by the strong acid, making the nitrile carbon more electrophilic.[8]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.

  • Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.

  • Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.

Experimental Protocol: this compound
ParameterValueRationale/Notes
Reactants
1-Benzylcyclopropane-1-carbonitrile1.0 equivThe intermediate from Step 1.
Sulfuric Acid (conc.)~3-4 equivStrong acid catalyst and source of water.
WaterSufficient for reflux
Solvent Aqueous solutionThe reaction is carried out in an aqueous acidic medium.
Temperature Reflux (≥100 °C)High temperature is required to drive the hydrolysis of the stable nitrile and amide intermediate.
Reaction Time 4-8 hoursMonitor by TLC for the disappearance of the starting nitrile.

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the crude 1-benzylcyclopropane-1-carbonitrile and a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The carboxylic acid product may precipitate upon cooling. If not, slowly pour the cooled reaction mixture into a beaker of ice water.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic signals for the benzyl group and the cyclopropane ring protons.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound via the phase-transfer catalyzed cyclopropanation of benzyl cyanide followed by acidic hydrolysis represents a reliable, scalable, and efficient method. By understanding the underlying mechanisms of each step, particularly the role of the phase-transfer catalyst, researchers can optimize conditions to achieve high yields of this valuable synthetic building block. This guide provides a solid foundation for the successful implementation of this synthetic pathway in a research or drug development setting.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • Ragaini, V., Colombo, G., Barzaghi, P., Chiellini, E., & D'Antone, S. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. Available at: [Link]

  • Izabela, D. G., & Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(11), 1336. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Phase Transfer Catalysis. Available at: [Link]

  • PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

  • ResearchGate. C-alkylation of benzyl cyanide under controlled PTC assisted.... Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. Plausible catalytic pathway for the alkylation of benzyl cyanide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. Available at: [Link]

  • Organic Syntheses. 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile. Available at: [Link]

  • Organic Syntheses. Benzyl Cyanide. Available at: [Link]

  • Google Patents. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]

  • Google Patents. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

  • Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available at: [Link]

  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]

  • Wikipedia. Benzyl cyanide. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-Benzylcyclopropane-1-carboxylic Acid

This compound (C₁₁H₁₂O₂) is a disubstituted cyclopropane derivative. The strained three-membered ring and the presence of both a benzyl and a carboxylic acid group at a quaternary carbon create a unique electronic and steric environment. Understanding the precise conformation and electronic properties of this molecule is crucial for its application in drug design and as a synthetic building block. This guide will dissect its spectral characteristics to provide a detailed structural portrait.

Molecular Structure and Basic Information:

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 27356-91-8[PubChem][1]
Molecular Formula C₁₁H₁₂O₂[PubChem][1]
Molecular Weight 176.21 g/mol [PubChem][1]
SMILES C1CC1(CC2=CC=CC=C2)C(=O)O[PubChem][1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile. This two-step process is a reliable route to obtaining the target compound.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile Intermediate 1-Benzylcyclopropane-1-carbonitrile Phenylacetonitrile->Intermediate 1. Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate 2. Cyclization Base Strong Base (e.g., NaH, NaOH/PTC) Base->Intermediate Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Intermediate Product This compound Intermediate->Product Hydrolysis Acid_Base Acid or Base (e.g., H₂SO₄, NaOH) Acid_Base->Product Water Water Water->Product

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylcyclopropane-1-carboxylic acid is a fascinating molecule that stands at the intersection of several key chemical motifs. It incorporates a strained cyclopropane ring, a versatile carboxylic acid functional group, and a hydrophobic benzyl moiety. This unique combination makes it a valuable building block and a subject of interest for researchers in medicinal chemistry, drug development, and materials science. The rigid, three-dimensional structure imparted by the cyclopropane ring offers a strategic advantage in designing molecules with specific conformational constraints, a critical aspect of modern drug design.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. As a self-validating manual, it synthesizes theoretical predictions with established analytical principles, offering both foundational knowledge and practical, field-proven protocols for its characterization. The content herein is structured to provide not just data, but a causal understanding of the compound's behavior, empowering researchers to utilize it effectively and safely in their work.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is rooted in its structure and core physical properties. This compound's structure dictates its behavior, from its spectral signature to its reactivity.

Caption: 2D structure of this compound.

The key physicochemical data for this compound are summarized in the table below. These values are a combination of computed data from robust databases and empirically derived expectations for similar structures.

Property Value Source/Method
IUPAC Name This compoundPubChem[1]
CAS Number 27356-91-8PubChem[1]
Molecular Formula C₁₁H₁₂O₂PubChem[1]
Molecular Weight 176.21 g/mol PubChem[1]
Monoisotopic Mass 176.08373 DaPubChem[1]
Appearance White to off-white solid (predicted)Inferred from related structures
Melting Point Data not available in cited literature.N/A
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.Predicted based on structure
pKa ~4-5 (predicted)Typical range for carboxylic acids
XLogP3-AA 2.0PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of chemical characterization. The following sections detail the expected spectral features of this compound, providing a reliable fingerprint for its identification and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic due to the presence of the carboxyl group, which typically exists as a hydrogen-bonded dimer in the solid state.[2]

  • O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[3][4] This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer and often overlaps with the C-H stretching region.[2][3]

  • C-H Stretches: Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl methylene and cyclopropane groups) will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1690-1760 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.

  • C-O Stretch & O-H Bend: A C-O stretching band should be visible in the 1210-1320 cm⁻¹ region, and O-H bending vibrations can be found around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the 10-13 ppm range.[4] Its chemical shift is highly dependent on concentration and solvent.

    • Aromatic Protons (C₆H₅-): The five protons of the phenyl ring will resonate in the 7.2-7.4 ppm region, likely as a complex multiplet.

    • Benzylic Protons (-CH₂-Ph): The two methylene protons adjacent to the phenyl group are expected to appear as a singlet around 2.8-3.2 ppm.

    • Cyclopropane Protons (-C₃H₄-): The four protons on the cyclopropane ring are diastereotopic. They are expected to resonate in the upfield region, approximately between 0.8-1.5 ppm. They will likely appear as two distinct multiplets, each integrating to two protons, due to complex geminal and cis/trans coupling.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): This carbon will appear as a weak signal in the 175-185 ppm range.

    • Aromatic Carbons (C₆H₅-): The six aromatic carbons will produce signals between 125-140 ppm. The ipso-carbon (attached to the methylene group) will be distinct from the ortho, meta, and para carbons.

    • Benzylic Carbon (-CH₂-): The methylene carbon is expected around 35-45 ppm.

    • Quaternary Cyclopropane Carbon: The carbon of the cyclopropane ring bonded to both the benzyl and carboxyl groups will appear around 25-35 ppm.

    • Cyclopropane Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will show a signal in the upfield region, typically 10-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, an electron ionization (EI) spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentations:

    • Loss of COOH: A peak at m/z = 131 (M-45) from the loss of the carboxyl radical.

    • Tropylium Ion: A very prominent peak at m/z = 91, which is the characteristic and highly stable tropylium cation (C₇H₇⁺) formed from rearrangement of the benzyl group.[1]

    • Acylium Ion: A peak at m/z = 131 could also arise from cleavage to form the benzylcyclopropyl acylium ion.

    • Other Fragments: The GC-MS data on PubChem also indicates significant fragments at m/z = 130 (loss of H₂O from the m/z 148 fragment) and m/z = 122.[1]

Section 3: Synthesis and Chemical Reactivity

Synthetic Pathways

While multiple synthetic routes are possible, a common and reliable method for preparing substituted cyclopropane carboxylic acids is through a modified malonic ester synthesis. This approach offers high atom economy and uses readily available starting materials.[5]

synthesis start Diethyl Malonate + 1,2-Dibromoethane intermediate1 Diethyl cyclopropane- 1,1-dicarboxylate start->intermediate1  1. NaOEt (Base)  2. Reflux intermediate2 Cyclopropane-1,1- dicarboxylic acid intermediate1->intermediate2  Saponification  (NaOH, H₂O, Heat) intermediate3 Cyclopropanecarboxylic acid intermediate2->intermediate3  Decarboxylation  (Heat) intermediate4 Lithium diisopropylamide (LDA) treatment intermediate3->intermediate4  Deprotonation final_product 1-Benzylcyclopropane-1- carboxylic acid intermediate4->final_product  Alkylation with  Benzyl Bromide (BnBr)

Caption: A plausible synthetic pathway via malonic ester cyclization.

Causality of Experimental Choices:

  • Cyclization: Diethyl malonate is deprotonated by a strong base like sodium ethoxide (NaOEt), and the resulting enolate acts as a nucleophile, reacting with 1,2-dibromoethane in a double alkylation to form the cyclopropane ring.[5]

  • Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH) followed by acidification.

  • Decarboxylation: Heating the resulting geminal diacid causes the loss of one carboxyl group as CO₂, a thermodynamically favorable process.

  • Alkylation: The remaining cyclopropanecarboxylic acid is deprotonated at the alpha-carbon using a very strong, non-nucleophilic base like LDA. This is necessary because the alpha-proton is not highly acidic. The resulting carbanion is then alkylated with benzyl bromide to yield the final product.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group.

  • Acidity and Salt Formation: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃, amines) to form water-soluble carboxylate salts.

  • Derivatization: The carboxyl group can be converted into a variety of derivatives through standard organic transformations. For example, reaction with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which is a highly reactive intermediate for forming esters (with alcohols) and amides (with amines).

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(hydroxymethyl)-1-benzylcyclopropane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Section 4: Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of a synthesized or procured sample of this compound.

workflow sample Sample of 1-Benzylcyclopropane- 1-carboxylic acid mp Melting Point Determination sample->mp sol Solubility Test sample->sol ir IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms data_analysis Data Correlation and Structure Confirmation mp->data_analysis sol->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: General workflow for the physicochemical and spectral analysis.

Protocol: Melting Point Determination
  • Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end.

  • Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Validation: A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound.

Protocol: Qualitative Solubility Assessment
  • Preparation: Add approximately 10 mg of the compound to each of four separate test tubes.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: deionized water, ethanol, acetone, and hexane.

  • Observation: Agitate each tube and observe the degree of dissolution at room temperature.

  • Validation: The compound is expected to be insoluble in water and hexane but soluble in the more polar organic solvents, ethanol and acetone, consistent with its amphiphilic structure.

Protocol: Spectroscopic Analysis Sample Preparation
  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer and acquire the spectrum. This method is fast and requires minimal sample preparation.

  • NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire ¹H and ¹³C spectra.

  • Mass Spectrometry (Direct Infusion ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight via the [M+H]⁺ or [M-H]⁻ adducts.

Section 5: Safety and Handling

Scientific integrity requires a commitment to safety. This compound must be handled with appropriate care, following established laboratory safety protocols.

  • GHS Hazard Classification: According to aggregated data from the ECHA C&L Inventory, this compound is classified as:

    • H302: Harmful if swallowed (Acute toxicity, oral).[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

    • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a compound with well-defined, predictable, and highly characterizable properties. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with each technique providing a unique and complementary piece of the structural puzzle. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity is primarily governed by the versatile carboxylic acid group. This guide provides the foundational and practical knowledge required for researchers, scientists, and drug development professionals to confidently and safely incorporate this valuable molecule into their research endeavors.

References

  • PubChem. this compound (CID 562561). National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Google Patents.CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • PubChemLite. this compound (C11H12O2).[Link]

  • ResearchGate. Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy.[Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry with Victor. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.[Link]

  • MassBank. 1-Aminocyclopropane-1-carboxylic acid. MassBank Europe. [Link]

  • PubChem. 1-Cyclopropylcyclopropane-1-carboxylic acid (CID 13707497). National Center for Biotechnology Information. [Link]

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.[Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • ResearchGate. trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.[Link]

Sources

solubility of 1-Benzylcyclopropane-1-carboxylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Benzylcyclopropane-1-carboxylic Acid in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide covers the theoretical principles governing solubility, predicted solubility based on molecular structure, and detailed experimental protocols for empirical determination. By synthesizing theoretical knowledge with practical methodologies, this document aims to serve as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a cyclopropane ring and a benzyl substituent. Its unique structural motifs make it a compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its purification, formulation, and application in subsequent chemical reactions or biological assays.

Key Physicochemical Properties: [1][2]

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol [1]

  • Predicted XlogP: 2.0[2]

  • Appearance: Solid (predicted)

  • pKa: (Predicted to be in the range of 4-5, typical for carboxylic acids)

The predicted XlogP value of 2.0 suggests that this compound has a moderate degree of lipophilicity.[2] This indicates that it is likely to be more soluble in organic solvents than in water. The presence of the carboxylic acid group, however, introduces polarity and the capacity for hydrogen bonding, which will significantly influence its solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key interactions to consider are:

  • Van der Waals forces: The nonpolar benzyl and cyclopropyl groups will interact favorably with nonpolar solvents via these forces.

  • Dipole-dipole interactions and Hydrogen bonding: The polar carboxylic acid group can engage in these stronger interactions with polar solvents.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile

Based on its structure, the following solubility profile in common organic solvents can be predicted for this compound:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The alkyl part of the alcohol can solvate the nonpolar regions of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to solvate the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar benzyl and cyclopropyl groups will have favorable interactions with these solvents, but the polar carboxylic acid will be poorly solvated, limiting overall solubility. Diethyl ether may show slightly higher solubility due to its ability to act as a hydrogen bond acceptor.
Aqueous Water, BuffersLow in neutral water; High in basic solutionsThe molecule's significant nonpolar character will limit its solubility in water. However, in basic solutions (e.g., aqueous NaOH or NaHCO₃), it will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3][4][5]

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline the qualitative and quantitative methods for this purpose.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps to classify the compound.

Protocol: [4][6][7]

  • Preparation: Add approximately 25 mg of this compound to a series of small, dry test tubes.

  • Solvent Addition: To each test tube, add 0.5 mL of a different solvent (e.g., water, methanol, hexane, ethyl acetate, 5% NaOH, 5% NaHCO₃).

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by flicking the tube for at least 30 seconds.

  • Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble.

Diagram of Qualitative Solubility Workflow:

G start Start: 25 mg of Compound water Add 0.5 mL Water start->water naoh Add 0.5 mL 5% NaOH start->naoh nahco3 Add 0.5 mL 5% NaHCO3 start->nahco3 solvent Add 0.5 mL Organic Solvent start->solvent observe_water Observe for Dissolution water->observe_water observe_naoh Observe for Dissolution naoh->observe_naoh observe_nahco3 Observe for Dissolution nahco3->observe_nahco3 observe_solvent Observe for Dissolution solvent->observe_solvent end_soluble Soluble observe_water->end_soluble Result end_insoluble Insoluble observe_water->end_insoluble Result observe_naoh->end_soluble Result observe_naoh->end_insoluble Result observe_nahco3->end_soluble Result observe_nahco3->end_insoluble Result observe_solvent->end_soluble Result observe_solvent->end_insoluble Result

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Quantification: Dilute the extracted sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of Quantitative Solubility Determination:

G start Excess Compound + Solvent equilibration Equilibrate in Shaker Bath (24-48h) start->equilibration separation Centrifuge or Settle equilibration->separation extraction Extract Supernatant with Filtered Syringe separation->extraction quantification Quantify by HPLC or LC-MS extraction->quantification calculation Calculate Solubility quantification->calculation end Solubility Data calculation->end

Caption: Isothermal shake-flask method for quantitative solubility.

Practical Applications and Considerations

A comprehensive understanding of the solubility of this compound is critical for:

  • Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants are in the same phase.

  • Purification: Selecting a suitable solvent system for recrystallization to obtain a high-purity product.

  • Formulation: Developing stable and effective formulations for drug delivery, where solubility in various excipients is key.

  • Analytical Method Development: Preparing stock solutions and standards for quantification.

Conclusion

References

  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Starkey, L. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O2). Retrieved from [Link]

  • Acree, W. E. (2015). Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Hontzeas, N., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. Retrieved from [Link]

  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4786. Retrieved from [Link]

  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ChemSrc. (2022, February 19). 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid. Retrieved from [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-Benzylcyclopropane-1-carboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylcyclopropane-1-carboxylic acid is a unique small molecule whose biological activities have not been extensively characterized in the public domain. However, its distinct structural features—a cyclopropane ring, a carboxylic acid moiety, and a benzyl group—suggest potential interactions with specific biological targets. This guide synthesizes current knowledge on structurally related compounds to postulate a mechanism of action for this compound, focusing on its potential as an enzyme inhibitor. We will explore its hypothetical interactions with dopamine β-hydroxylase (DBH) and phenylethanolamine N-methyltransferase (PNMT), two key enzymes in the catecholamine biosynthetic pathway. This document provides a theoretical framework, detailed experimental protocols to validate these hypotheses, and insights into the structure-activity relationships that may govern its biological function.

Introduction: The Therapeutic Potential of Cyclopropane-Containing Molecules

The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to confer conformational rigidity and metabolic stability to drug candidates. This three-membered ring system can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The inherent ring strain of the cyclopropane moiety can also contribute to its biological activity, with some cyclopropane-containing natural products acting as potent alkylating agents[1]. When incorporated into a molecule with other pharmacophoric features, such as a carboxylic acid and a benzyl group, the cyclopropane ring can significantly influence its biological profile.

This compound combines these features, making it an intriguing candidate for investigation as a modulator of biological processes. While direct experimental data on this compound is scarce, we can infer its potential mechanism of action by examining the structure-activity relationships (SAR) of inhibitors targeting enzymes that process substrates with similar structural characteristics.

Postulated Mechanism of Action: Inhibition of Catecholamine Biosynthesis

The structural resemblance of this compound to the substrates and inhibitors of enzymes involved in catecholamine biosynthesis suggests that its primary mechanism of action may involve the modulation of this pathway. Specifically, we hypothesize that it may act as an inhibitor of dopamine β-hydroxylase (DBH) and/or phenylethanolamine N-methyltransferase (PNMT).

Hypothetical Inhibition of Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine[2]. Inhibition of DBH has been explored as a therapeutic strategy for conditions such as hypertension and cocaine addiction[3][4].

Structural Rationale for Inhibition:

The substrate for DBH, dopamine, is a phenylethylamine derivative[2]. Inhibitors of DBH often mimic this structure. The benzyl group of this compound can be envisioned to occupy the same binding pocket as the phenyl group of dopamine. The cyclopropane ring introduces a rigid scaffold that may position the carboxylic acid to interact with key residues in the active site, potentially chelating the copper ions essential for catalysis or forming hydrogen bonds. The overall conformation of the molecule could allow it to act as a competitive or allosteric inhibitor.

Proposed Inhibitory Pathway:

DBH_Inhibition cluster_0 DBH Active Site cluster_1 Postulated Inhibition Dopamine Dopamine DBH DBH Dopamine->DBH Binds Norepinephrine Norepinephrine DBH->Norepinephrine Catalyzes Conversion DBH_Inactive Inactive DBH DBH->DBH_Inactive Inhibition BCCA 1-Benzylcyclopropane- 1-carboxylic acid BCCA->DBH Binds to Active Site

Caption: Postulated inhibition of Dopamine β-Hydroxylase (DBH) by this compound.

Hypothetical Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine[5][6]. Inhibitors of PNMT have been investigated for their potential in treating conditions related to stress and neurodegenerative diseases[6][7].

Structural Rationale for Inhibition:

The substrate for PNMT is norepinephrine, a phenylethanolamine. Similar to the proposed interaction with DBH, the benzyl group of this compound could mimic the phenyl group of norepinephrine. The cyclopropane ring would provide a rigid structure, and the carboxylic acid could form interactions within the active site that prevent the binding of the natural substrate or the cofactor S-adenosylmethionine (SAM)[6][7]. The structure-activity relationships of known PNMT inhibitors suggest that both hydrophobic and hydrogen-bonding interactions are crucial for potent inhibition[5][8].

Proposed Inhibitory Pathway:

PNMT_Inhibition cluster_0 PNMT Catalytic Cycle cluster_1 Postulated Inhibition Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Bind SAM S-adenosyl- methionine SAM->PNMT Bind Epinephrine Epinephrine PNMT->Epinephrine Catalyzes Methyl Transfer SAH S-adenosyl- homocysteine PNMT->SAH Catalyzes Methyl Transfer PNMT_Inactive Inactive PNMT PNMT->PNMT_Inactive Inhibition BCCA 1-Benzylcyclopropane- 1-carboxylic acid BCCA->PNMT Competes with Norepinephrine/ SAM

Caption: Postulated inhibition of Phenylethanolamine N-Methyltransferase (PNMT) by this compound.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in silico experiments are proposed.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of DBH and PNMT and to characterize the nature of this inhibition.

Protocol for Dopamine β-Hydroxylase (DBH) Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Purify recombinant human DBH or obtain from a commercial source.

    • Prepare a stock solution of dopamine (substrate) in an appropriate buffer (e.g., 50 mM MES, pH 6.0).

    • Prepare a stock solution of ascorbic acid (cofactor) and catalase.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, catalase, ascorbic acid, and varying concentrations of this compound.

    • Add DBH to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding dopamine.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Detection of Norepinephrine:

    • Quantify the amount of norepinephrine produced using a validated method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Calculate the percentage of DBH inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (dopamine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Protocol for Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Purify recombinant human PNMT or obtain from a commercial source.

    • Prepare a stock solution of norepinephrine (substrate) in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 8.0).

    • Prepare a stock solution of S-adenosyl-L-[methyl-³H]methionine (radiolabeled cofactor).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In microcentrifuge tubes, add the assay buffer, norepinephrine, and varying concentrations of this compound.

    • Add PNMT to each tube and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a borate buffer (pH 10).

  • Detection of Radiolabeled Epinephrine:

    • Extract the radiolabeled epinephrine into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

    • Quantify the radioactivity in the organic phase using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PNMT inhibition for each concentration of the test compound.

    • Determine the IC50 value.

    • Perform kinetic studies by varying the concentrations of norepinephrine and S-adenosylmethionine to elucidate the mechanism of inhibition.

In Silico Molecular Docking and Pharmacophore Modeling

Objective: To predict the binding mode of this compound to the active sites of DBH and PNMT and to identify key interactions.

Workflow for Molecular Docking:

Docking_Workflow Obtain_Protein_Structure Obtain 3D structures of DBH and PNMT (PDB) Prepare_Protein Prepare protein: - Remove water - Add hydrogens - Assign charges Obtain_Protein_Structure->Prepare_Protein Define_Binding_Site Define binding site based on known substrates/inhibitors Prepare_Protein->Define_Binding_Site Ligand_Preparation Prepare ligand: - Generate 3D structure of BCCA - Minimize energy Perform_Docking Perform molecular docking (e.g., AutoDock Vina) Ligand_Preparation->Perform_Docking Define_Binding_Site->Perform_Docking Analyze_Results Analyze docking poses: - Binding energy - Key interactions (H-bonds, hydrophobic) Perform_Docking->Analyze_Results

Caption: Workflow for in silico molecular docking of this compound (BCCA).

Pharmacophore Modeling:

A pharmacophore model can be developed based on the structures of known potent inhibitors of DBH and PNMT. This model will define the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for inhibitory activity. The structure of this compound can then be mapped onto this pharmacophore to assess its potential fit and predict its activity.

Structure-Activity Relationship (SAR) Insights

Based on the SAR of known inhibitors of DBH and PNMT, we can infer the potential importance of the different structural components of this compound.

Structural FeaturePostulated Role in Biological Activity
Benzyl Group Mimics the phenyl ring of the natural substrates (dopamine, norepinephrine), engaging in hydrophobic interactions within the active site.
Cyclopropane Ring Provides a rigid scaffold, locking the molecule in a specific conformation that may be optimal for binding. Enhances metabolic stability.
Carboxylic Acid Can act as a hydrogen bond donor/acceptor or a metal chelator (in the case of DBH), forming critical interactions with active site residues.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for the mechanism of action of this compound. The proposed inhibition of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase is based on compelling structural analogies to known substrates and inhibitors of these enzymes. The provided experimental protocols offer a clear path for the validation of these hypotheses.

Future research should focus on the synthesis and in vitro testing of this compound and its analogs to establish a definitive SAR. Cellular assays and in vivo studies will be necessary to determine its physiological effects and therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel therapeutics targeting the catecholamine biosynthetic pathway.

References

  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. (n.d.). PMC. [Link]

  • Multisubstrate inhibitors of dopamine .beta.-hydroxylase. 2. Structure-activity relationships at the phenethylamine binding site. (1983). Journal of Medicinal Chemistry. [Link]

  • Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. (2004). Journal of Medicinal Chemistry. [Link]

  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. (n.d.). PMC. [Link]

  • Structural insight of dopamine β-hydroxylase, a drug target for complex traits, and functional significance of exonic single nucleotide polymorphisms. (2012). PLoS One. [Link]

  • New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021). Advanced Photon Source. [Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. [Link]

  • Dopamine-beta-hydroxylase. (1974). Journal of Psychiatric Research. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Synapse. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega. [Link]

  • Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. (1993). Journal of Medicinal Chemistry. [Link]

  • Dopamine Beta-Hydroxylase: Activity and Inhibition in the Presence of Beta-Substituted Phenethylamines. (1982). Biochemistry. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). Semantic Scholar. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2011). Chemical Reviews. [Link]

  • Computational insight into small molecule inhibition of cyclophilins. (2011). Journal of the American Chemical Society. [Link]

  • Dopamine β hydroxylase as a potential drug target to combat hypertension. (2018). Expert Opinion on Therapeutic Targets. [Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. (2025). ChemRxiv. [Link]

  • Identification of small molecule enzyme inhibitors as broad-spectrum anthelmintics. (2019). PLoS Neglected Tropical Diseases. [Link]

  • Dopamine beta-hydroxylase. (n.d.). Wikipedia. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). Molecules. [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2022). Molecules. [Link]

  • Benzyl acetate. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2022). International Journal of Molecular Sciences. [Link]

  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (2022). ChemCatChem. [Link]

  • In silico physicochemical parameter predictions. (2013). Molecular Pharmaceutics. [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]

  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (2014). Molecules. [Link]

  • Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. (2014). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. (2022). Molecules. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]

  • In Silico Physicochemical Parameter Predictions. (2013). Molecular Pharmaceutics. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). Molecules. [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. (1981). Chemistry Letters. [Link]

Sources

discovery and history of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Implied History of 1-Benzylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in medicinal chemistry due to the unique conformational and physicochemical properties imparted by the cyclopropane ring. While the specific historical discovery of this compound is not prominently documented in readily accessible literature, its synthesis can be understood through the evolution of cyclopropane construction methodologies. This guide provides a comprehensive overview of the plausible synthetic history and detailed modern protocols for obtaining this compound, grounded in established chemical principles. We will explore classical approaches, such as the malonic ester synthesis, and discuss modern, more efficient catalytic methods. This document serves as a technical resource for researchers interested in the synthesis and application of this and related cyclopropane-containing molecules.

Introduction: The Significance of the Cyclopropane Moiety in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered considerable attention in drug design and development.[1] Its rigid structure provides a level of conformational constraint that can be highly beneficial for optimizing ligand-receptor interactions. By locking a molecule into a bioactive conformation, the cyclopropyl group can enhance binding affinity and selectivity for a biological target. Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can influence a molecule's metabolic stability and pharmacokinetic profile.

The incorporation of a benzyl group attached to a cyclopropane carboxylic acid scaffold, as in this compound, introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. The carboxylic acid group provides a handle for further derivatization, salt formation to improve solubility, or direct interaction with polar residues in a binding pocket. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Plausible Historical and Modern Synthetic Routes

While a definitive "discovery" paper for this compound is elusive, its synthesis can be logically deduced from well-established methods for constructing substituted cyclopropanes. The following sections detail the most probable historical and contemporary approaches to its synthesis.

The Classical Approach: Malonic Ester Synthesis

A cornerstone of cyclopropane synthesis, particularly for 1,1-disubstituted derivatives, is the malonic ester synthesis. This method, rooted in classical organic chemistry, offers a reliable, albeit multi-step, pathway. A plausible and historically relevant synthesis of this compound would involve the reaction of a malonic ester with 1,2-dibromoethane to form the cyclopropane ring, followed by alkylation with benzyl bromide, and finally hydrolysis and decarboxylation.

A more direct variation of this classical approach involves the direct dialkylation of a malonic ester with 1,2-dibromoethane, followed by benzylation of the resulting cyclopropane-1,1-dicarboxylate.

Experimental Protocol: Synthesis via Diethyl Cyclopropane-1,1-dicarboxylate

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Benzylation of Diethyl Cyclopropane-1,1-dicarboxylate

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl cyclopropane-1,1-dicarboxylate to the solution and stir.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Work up the reaction as described in Step 1 to isolate diethyl 1-benzylcyclopropane-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • To the diethyl 1-benzylcyclopropane-1,1-dicarboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for several hours to effect saponification.

  • Cool the reaction mixture and acidify with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic. This will protonate the carboxylates and induce decarboxylation upon further heating.

  • Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • After decarboxylation is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

plausible_synthesis malonic_ester Diethyl Malonate naoet NaOEt, EtOH malonic_ester->naoet cyclopropane_diester Diethyl Cyclopropane- 1,1-dicarboxylate naoet->cyclopropane_diester dibromoethane 1,2-Dibromoethane dibromoethane->cyclopropane_diester naoet2 NaOEt, EtOH cyclopropane_diester->naoet2 benzylated_diester Diethyl 1-Benzylcyclopropane- 1,1-dicarboxylate naoet2->benzylated_diester benzyl_bromide Benzyl Bromide benzyl_bromide->benzylated_diester hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ benzylated_diester->hydrolysis final_product 1-Benzylcyclopropane- 1-carboxylic Acid hydrolysis->final_product

Caption: Plausible historical synthesis of this compound via the malonic ester route.

Alternative Classical Route: Alkylation of Phenylacetonitrile Derivatives

An alternative classical approach involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane to form a cyclopropylnitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[2] This method is particularly useful for synthesizing 1-arylcyclopropane derivatives.

Experimental Protocol: Synthesis via Phenylacetonitrile

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • To a stirred solution of benzyl cyanide (phenylacetonitrile) in a suitable solvent (e.g., dimethyl sulfoxide or dimethylformamide), add a strong base such as sodium hydride or sodium amide at room temperature under an inert atmosphere.

  • After the deprotonation is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude 1-benzylcyclopropane-1-carbonitrile by column chromatography or distillation.

Step 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile

  • Heat the 1-benzylcyclopropane-1-carbonitrile under reflux in the presence of a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • After the hydrolysis is complete (monitored by the disappearance of the nitrile starting material), cool the reaction mixture.

  • If basic hydrolysis was performed, acidify the mixture to precipitate the carboxylic acid.

  • Collect the solid product by filtration or extract the aqueous solution with an organic solvent.

  • Purify the crude this compound by recrystallization.

alternative_synthesis phenylacetonitrile Benzyl Cyanide base Strong Base (e.g., NaH) phenylacetonitrile->base cyclopropylnitrile 1-Benzylcyclopropane- 1-carbonitrile base->cyclopropylnitrile dibromoethane 1,2-Dibromoethane dibromoethane->cyclopropylnitrile hydrolysis H₃O⁺ or OH⁻, Δ cyclopropylnitrile->hydrolysis final_product 1-Benzylcyclopropane- 1-carboxylic Acid hydrolysis->final_product

Caption: Alternative synthesis of this compound from benzyl cyanide.

Modern Synthetic Approaches

Modern organic synthesis offers more efficient and potentially stereoselective methods for the construction of cyclopropanes. While specific application to this compound may not be extensively reported, the principles of modern catalytic cyclopropanation can be applied.

One such approach is the transition-metal-catalyzed cyclopropanation of an appropriate alkene with a diazo compound. For the synthesis of this compound, this could involve the reaction of ethyl 2-benzylacrylate with a carbene source.

Another modern strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a γ-halo ester or nitrile could undergo base-mediated cyclization.

Data Summary

The following table summarizes the key features of the plausible synthetic routes to this compound.

Synthetic Route Starting Materials Key Intermediates Advantages Disadvantages
Malonic Ester Synthesis Diethyl malonate, 1,2-dibromoethane, benzyl bromideDiethyl cyclopropane-1,1-dicarboxylate, Diethyl 1-benzylcyclopropane-1,1-dicarboxylateWell-established, reliable, uses readily available starting materials.Multi-step, can have moderate overall yields, requires harsh conditions for hydrolysis and decarboxylation.
Phenylacetonitrile Route Benzyl cyanide, 1,2-dibromoethane1-Benzylcyclopropane-1-carbonitrileFewer steps than the malonic ester route.Requires strong bases, hydrolysis of the nitrile can be challenging and require harsh conditions.

Conclusion

While the precise historical origins of this compound remain to be fully elucidated from primary literature, its synthesis can be confidently approached through established and logical synthetic pathways. The classical malonic ester and phenylacetonitrile routes provide robust, albeit sometimes lengthy, methods for its preparation. These historical methods laid the groundwork for the synthesis of a vast array of substituted cyclopropanes. Modern advancements in catalysis and synthetic methodology continue to provide more efficient and elegant solutions for the construction of these valuable building blocks. This guide provides the foundational knowledge for researchers to synthesize this compound and to appreciate the chemical ingenuity that has driven the field of cyclopropane chemistry.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Singh, V. K., & Kumar, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(4), 345-366.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). BMC Chemistry, 12(1), 115. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(11), 5011-5050.
  • Wiberg, K. B. (1968). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • A New Synthesis of Cyclopropanecarboxylic Acids. (1962). Journal of the American Chemical Society, 84(19), 3782–3783. [Link]

Sources

A Theoretical and Computational Scrutiny of 1-Benzylcyclopropane-1-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1-benzylcyclopropane-1-carboxylic acid, a molecule of significant interest due to the unique stereoelectronic properties of its strained cyclopropane core. While direct, extensive computational literature on this specific molecule is nascent, this document synthesizes established theoretical principles and findings from analogous substituted cyclopropanes to offer a robust predictive analysis. We delve into the molecule's conformational landscape, electronic structure, and spectroscopic characteristics, underpinned by Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and actionable protocols for further computational and experimental investigation.

Introduction: The Significance of the Cyclopropane Moiety

The cyclopropane ring, a recurring motif in biologically active compounds, imparts a unique combination of rigidity and electronic character. Its inherent strain, arising from C-C-C bond angles compressed to 60° from the ideal 109.5° of sp³ hybridized carbons, results in "bent" bonds with significant p-character.[1] This feature allows the cyclopropane ring to engage in electronic conjugation with adjacent π-systems, profoundly influencing molecular conformation and reactivity. In this compound, the interplay between the electron-donating cyclopropane ring, the aromatic benzyl group, and the electron-withdrawing carboxylic acid function creates a fascinating subject for theoretical exploration. Understanding these intramolecular interactions is paramount for its potential application in medicinal chemistry, where such rigid scaffolds are invaluable for designing potent and selective therapeutic agents.

Conformational Landscape: A Dance of Sterics and Electronics

The conformational preferences of this compound are dictated by the rotational freedom around the C(ring)-CH₂ bond of the benzyl group and the C(ring)-COOH bond of the carboxylic acid. The rigidity of the cyclopropane ring itself simplifies the conformational analysis to these two key dihedral angles.

Theoretical Underpinnings of Conformational Stability

Theoretical studies on substituted cyclopropanes reveal that the orientation of substituents is governed by a delicate balance of steric hindrance and electronic interactions.[2][3] Electronegative substituents, like the carboxylic acid, can influence the electronic structure of the cyclopropane ring, while bulky groups like the benzyl substituent will have significant steric demands.[2]

The most stable conformers are expected to arise from orientations that minimize steric clash while optimizing favorable electronic interactions, such as hyperconjugation between the cyclopropane's Walsh orbitals and the π-system of the phenyl ring or the carbonyl group.

Predicted Conformational Isomers

Based on analogous systems, we can predict the key low-energy conformers of this compound. The rotation of the benzyl group will likely favor a conformation where the phenyl ring is either bisecting the cyclopropane ring or gauche to one of the C-C bonds to alleviate steric strain. Similarly, the carboxylic acid group's orientation will be influenced by potential intramolecular hydrogen bonding and electronic communication with the cyclopropane ring. A study on a related compound, trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid, demonstrated that the carboxyl group adopts a conformation that encourages electron-density transfer from the cyclopropane ring to the carbonyl π system.[4]

In-Silico Analysis Workflow: A Practical Guide

To rigorously characterize the theoretical properties of this compound, a multi-step computational workflow is recommended. This workflow provides a self-validating system where initial low-level calculations inform more refined, high-level investigations.

G cluster_0 Initial Exploration cluster_1 Refined Analysis cluster_2 Property Prediction A Conformational Search (e.g., Molecular Mechanics) B Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G(d)) A->B Identify minima C Frequency Calculation (Confirm minima, obtain thermochemistry) B->C D Single-Point Energy Calculation (Higher-level theory, e.g., B3LYP/6-311+G(d,p)) C->D Optimized geometries G IR Spectra Prediction C->G Vibrational modes E Electronic Structure Analysis (NBO, HOMO-LUMO, MEP) D->E F NMR Spectra Prediction (GIAO method) D->F

Caption: A typical workflow for the computational analysis of this compound.

Electronic Properties: Unveiling Reactivity and Interactions

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the Walsh orbitals of the cyclopropane, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carboxylic acid group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution and is invaluable for predicting non-covalent interactions. For this molecule, the MEP will show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid, highlighting their role as hydrogen bond acceptors. The acidic proton of the carboxyl group will exhibit a positive potential (blue), marking it as a hydrogen bond donor. The phenyl ring will show a region of negative potential above and below the plane of the ring, characteristic of its π-electron cloud.

MEP_Concept cluster_mol This compound cluster_legend MEP Legend mol neg Negative Potential (Nucleophilic regions, e.g., Carbonyl O) mol->neg O atoms pos Positive Potential (Electrophilic regions, e.g., Carboxyl H) mol->pos -OH proton pi π-System Potential (Above/below phenyl ring) mol->pi Phenyl ring

Caption: Conceptual MEP map for this compound.

Theoretical Spectroscopic Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret experimental results or to confirm the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[5][6]

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Carboxyl H> 10~175-180Deshielded due to the electronegativity of oxygen and potential for hydrogen bonding.
Aromatic H7.2 - 7.4~127-140Typical range for a monosubstituted benzene ring.
Benzyl CH₂~3.0~40Influenced by the adjacent aromatic ring and cyclopropane.
Cyclopropane CH₂0.5 - 1.5~15-25Highly shielded due to the unique electronic structure of the cyclopropane ring.

Note: These are estimated values. Actual calculated values will depend on the level of theory and basis set used.

Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the positions and intensities of vibrational modes in the IR spectrum. Key predicted frequencies for this compound would include:

  • O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

Methodologies: Detailed Protocols

Protocol for Conformational Analysis and Geometry Optimization
  • Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization: For each unique low-energy conformer, perform a geometry optimization using DFT. A common and effective level of theory is B3LYP with the 6-31G(d) basis set. This provides a good balance between accuracy and computational cost for initial optimizations.

  • Frequency Analysis: At the same level of theory, perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also yield zero-point vibrational energies and thermal corrections.

  • Refined Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

Protocol for NMR Chemical Shift Prediction
  • Optimized Geometry: Use the lowest energy, optimized geometry of this compound obtained from the protocol above.

  • GIAO Calculation: Perform an NMR calculation using the GIAO method. A suitable level of theory is mPW1PW91/6-311+G(2d,p), which has been shown to provide accurate results for organic molecules.[5]

  • Reference and Scaling: Calculate the NMR shieldings for a reference compound, typically tetramethylsilane (TMS), at the same level of theory. The predicted chemical shifts are then obtained by subtracting the calculated shieldings of the molecule of interest from the shielding of TMS. Empirical scaling factors may be applied to improve agreement with experimental data.

Conclusion and Future Directions

This guide has outlined a theoretical framework for the comprehensive study of this compound. By leveraging established computational methodologies, researchers can gain significant insights into its conformational preferences, electronic structure, and spectroscopic signatures. The protocols provided herein offer a starting point for in-silico investigations that can guide synthetic efforts and inform the design of novel molecules with potential therapeutic applications. Future work should focus on performing these detailed calculations and corroborating the theoretical predictions with experimental data to build a complete and validated model of this intriguing molecule.

References

  • Cremer, D., & Kraka, E. (1984). Theoretical Determination of Molecular Structure and Conformation. 16. Substituted Cyclopropanes-An Electron Density Model of Substituent-Ring Interactions. Journal of the American Chemical Society, 106(15), 4327–4337. [Link]

  • Cremer, D., & Kraka, E. (1984). Theoretical determination of molecular structure and conformation. 16. Substituted cyclopropanes - an electron density model of substituent-ring interactions. Journal of the American Chemical Society, 106(15), 4327-4337. [Link]

  • Scribd. Conformational Analysis of Cycloalkanes. [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Krawczyk, H., Wąsek, K., Kędzia, J., Wojciechowski, J., & Wolf, W. M. (2008). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. Acta Crystallographica Section C: Structural Chemistry, 64(1), o24-o26. [Link]

  • PubChem. This compound. [Link]

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • MDPI. 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • OUCI. Spectroscopic, DFT study, and molecular docking investigation of N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohyd… [Link]

  • Open Research@CSIR-NIScPR. Quantum chemical analysis and anticancer evaluation of 1, 4-benzenedicarboxylic acid bis (2-ethylhexyl) ester: Topological indices, reduced density gradient, molecular electrostatic potential, natural bond orbital. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • ResearchGate. (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

  • ResearchGate. Density functional theory study of benzoic acid decarboxylation Graphical Abstract. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • National Center for Biotechnology Information. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. [Link]

  • MDPI. Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. [Link]

  • ResearchGate. Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. [Link]

  • ResearchGate. Quantum-chemical study on the relation between thermodynamic parameters in the iodination of benzene with NI and OI reagents and p K a values of the corresponding NH and oh acids. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]

Sources

The Strategic Deployment of 1-Benzylcyclopropane-1-carboxylic Acid: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Scaffold

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among the myriad of available building blocks, those incorporating strained ring systems have garnered significant attention due to their ability to impart unique conformational rigidity and metabolic stability to target molecules. 1-Benzylcyclopropane-1-carboxylic acid, a seemingly simple yet elegantly designed scaffold, has emerged as a powerful tool for the discerning synthetic chemist. Its inherent ring strain and strategically placed functional groups—a carboxylic acid for versatile derivatization and a benzyl group for steric influence and potential secondary interactions—make it a cornerstone for the construction of complex molecular entities with profound biological and material properties. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable synthetic intermediate, offering both theoretical insights and practical, field-proven protocols for its effective utilization.

Core Synthesis: Constructing the Cyclopropane Framework

The efficient synthesis of this compound is foundational to its utility. The most common and reliable approach involves a two-step sequence commencing with the alkylation of benzyl cyanide, followed by the hydrolysis of the resulting nitrile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achievable.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Benzyl Cyanide Benzyl Cyanide 1-Benzylcyclopropane-1-carbonitrile 1-Benzylcyclopropane-1-carbonitrile Benzyl Cyanide->1-Benzylcyclopropane-1-carbonitrile 1,2-Dibromoethane, Base (e.g., NaOH), Phase-Transfer Catalyst This compound This compound 1-Benzylcyclopropane-1-carbonitrile->this compound Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: General synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust method for the laboratory-scale synthesis of this compound.

Part 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq). The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to deprotonate the benzylic position of benzyl cyanide, forming the nucleophilic carbanion[1][2].

  • Reaction Execution: Heat the biphasic mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzylcyclopropane-1-carbonitrile. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Part 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1-benzylcyclopropane-1-carbonitrile from the previous step in a suitable solvent. For acidic hydrolysis, a mixture of concentrated hydrochloric acid and water (1:1) is effective[3][4][5][6][7]. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide can be used[1].

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. The hydrolysis of the nitrile to the carboxylic acid proceeds via an amide intermediate[5].

  • Workup and Isolation (Acidic Hydrolysis): After cooling, the carboxylic acid may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent. Wash the organic extracts, dry, and concentrate to yield the crude product.

  • Workup and Isolation (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate salt to form the free carboxylic acid, which may precipitate and can be collected by filtration. Alternatively, extract the acidified solution with an organic solvent.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[8]
Molecular Weight 176.21 g/mol [8]
Appearance White crystalline solidGeneral Observation
¹H NMR (CDCl₃, ppm) δ 7.35-7.20 (m, 5H, Ar-H), 3.05 (s, 2H, CH₂), 1.60-1.50 (m, 2H, cyclopropyl-H), 1.15-1.05 (m, 2H, cyclopropyl-H)Predicted based on analogous structures and general chemical shifts[9][10][11][12]
¹³C NMR (CDCl₃, ppm) δ 182.0 (C=O), 137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 40.0 (CH₂), 25.0 (C-quat), 17.0 (CH₂)[8], with assignments based on general chemical shifts[9][10][11][12]
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1700 (s, C=O), 1605, 1495, 1450 (m, C=C aromatic)General spectral data for carboxylic acids[13][14][15]
Mass Spectrum (EI) m/z 176 (M⁺), 91 (C₇H₇⁺, base peak)[8]

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound stems from the reactivity of its carboxylic acid moiety. Standard transformations can be employed to convert it into a variety of other functional groups, thereby expanding its application as a building block.

Workflow for Key Derivatizations

Derivatization_Workflow cluster_0 Core Building Block cluster_1 Activated Intermediates cluster_2 Final Derivatives Acid 1-Benzylcyclopropane- 1-carboxylic Acid AcidChloride Acid Chloride Acid->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Acid->Ester Alcohol, Acid Catalyst Alcohol Alcohol Acid->Alcohol Strong reducing agent (e.g., LiAlH₄) AcidChloride->Ester Alcohol, Base Amide Amide AcidChloride->Amide Amine, Base Ester->Alcohol LiAlH₄ or other reducing agent

Caption: Key functional group transformations of this compound.

Protocol: Amide Bond Formation

The formation of amides is a cornerstone of pharmaceutical synthesis. The following protocol outlines the conversion of this compound to a representative amide.

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C[6][7][16]. A catalytic amount of DMF can be added when using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the acid chloride is a key step as it creates a much more reactive electrophile for the subsequent nucleophilic attack by the amine[6].

  • Amine Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent. Cool this solution to 0 °C.

  • Reaction Execution: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product[17].

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Application as a Synthetic Building Block in Drug Discovery

The rigid cyclopropane core of this compound makes it an attractive scaffold for the synthesis of conformationally restricted analogues of biologically active molecules. A prominent area of application is in the development of neuromodulatory agents, particularly those targeting the GABAergic system.

Case Study: Synthesis of GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[18][19] Its analogues are of significant interest for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The conformational flexibility of GABA allows it to bind to different receptor subtypes. By incorporating the cyclopropane motif, chemists can "lock" the molecule into specific conformations, potentially leading to enhanced potency and selectivity for a particular receptor subtype.[4][20] Derivatives of this compound can serve as precursors to these conformationally restricted GABA analogues.

GABA Receptor Signaling Pathway

Derivatives of this compound can be designed to interact with GABA receptors, which are crucial for regulating neuronal excitability. The following diagram illustrates the canonical GABAergic signaling pathway.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA_A Receptor (Ionotropic) GABA_Vesicle->GABA_A_Receptor Release into Synaptic Cleft GABA_B_Receptor GABA_B Receptor (Metabotropic) GABA_Vesicle->GABA_B_Receptor Release into Synaptic Cleft GABA->GABA_Vesicle Packaging Cl_channel Cl⁻ Channel Opens GABA_A_Receptor->Cl_channel G_Protein G-Protein Activation GABA_B_Receptor->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel K⁺ Channel Opens G_Protein->K_channel K_channel->Hyperpolarization

Caption: Simplified overview of the GABAergic signaling pathway at the synapse.

Compounds derived from this compound can be synthesized to act as agonists or antagonists at GABA receptors, thereby modulating neuronal inhibition. For example, by converting the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, and subsequent manipulation of the benzyl group, one can generate molecules that mimic the spatial arrangement of GABA's functional groups.

Conclusion and Future Outlook

This compound represents a versatile and valuable building block for the synthesis of complex organic molecules. Its straightforward synthesis, coupled with the diverse reactivity of its carboxylic acid functionality, provides a robust platform for the generation of novel chemical entities. The inherent conformational rigidity imparted by the cyclopropane ring is a particularly attractive feature for applications in medicinal chemistry, where precise control over molecular shape is a key determinant of biological activity. As the demand for sophisticated molecular scaffolds continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the discovery and development of new pharmaceuticals and advanced materials.

References

  • Recent advances in the total synthesis of cyclopropane-containing natural products. PubMed. [Link]

  • Recent advances in the total synthesis of cyclopropane-containing natural products - Chemical Society Reviews (RSC Publishing). [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • How to obtain a carboxylic acid from alkyl cyanide. Quora. [Link]

  • GABA-ANALOGOUS SPIROCYCLIC AMINO ACID ESTERS, 5. N-BENZYL-7-AZASPIRO[4.5]DECANE-1-CARBOXYLATES Markus Bendl, Michael Eder, Ingo. ARKIVOC. [Link]

  • Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
  • This compound | C11H12O2 | CID 562561. PubChem. [Link]

  • Thionyl chloride as an efficient reagent for the one-pot synthesis of amides from carboxylic acids. RSC Advances. [Link]

  • BENZYL CYANIDE. Organic Syntheses. [Link]

  • Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Benzyl cyanide. Sciencemadness Wiki. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. [Link]

  • Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate. [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]

  • (a) ¹H NMR spectra of carboxylic acid monomer, (b) ¹³C NMR spectra of... ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com]. ResearchGate. [Link]

  • (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 1-benzylcyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document provides not just a step-by-step procedure but also delves into the underlying chemical principles, offering insights to ensure a successful and reproducible synthesis.

Introduction

Cyclopropane rings are a fascinating structural motif in organic chemistry, conferring unique conformational rigidity and electronic properties to molecules. This compound, in particular, serves as a key intermediate in the development of novel pharmaceuticals and functional materials. Its synthesis, while conceptually straightforward, requires careful attention to reaction conditions to achieve high yields and purity. The protocol described herein follows a well-established two-step sequence: a base-mediated cyclopropanation followed by nitrile hydrolysis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Cyclopropanation: Benzyl cyanide (phenylacetonitrile) is reacted with 1,2-dibromoethane in the presence of a strong base to form 1-benzylcyclopropane-1-carbonitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.

Reaction_Scheme BenzylCyanide Benzyl Cyanide Intermediate 1-Benzylcyclopropane- 1-carbonitrile BenzylCyanide->Intermediate + 1,2-Dibromoethane + NaOH Dibromoethane 1,2-Dibromoethane Base NaOH (aq) Product 1-Benzylcyclopropane- 1-carboxylic acid Intermediate->Product + H2SO4, H2O  Δ Acid H2SO4 (aq), Heat Ammonia NH4+

Caption: Overall two-step synthesis of this compound.

Part 1: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Benzyl Cyanide (Phenylacetonitrile)≥99%Sigma-AldrichCorrosive and toxic. Handle with care.
1,2-Dibromoethane≥99%Acros OrganicsToxic and carcinogen. Use in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCorrosive.
Sulfuric Acid (H₂SO₄)Concentrated (98%)J.T. BakerHighly corrosive. Add to water slowly.
Diethyl EtherAnhydrousEMD MilliporeFlammable.
Dichloromethane (DCM)ACS GradeVWR ChemicalsVolatile and suspected carcinogen.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent.
Hydrochloric Acid (HCl)Concentrated (37%)-For pH adjustment.
Sodium Bicarbonate (NaHCO₃)Saturated solution-For neutralization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Handling of Reagents:

    • Benzyl cyanide: Toxic and an irritant. Avoid inhalation and skin contact.[1]

    • 1,2-Dibromoethane: A known carcinogen and toxic. Handle with extreme care.[2]

    • Sodium Hydroxide and Sulfuric Acid: Highly corrosive. Handle with care to avoid severe burns.

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

This step involves the formation of the cyclopropane ring through an α-alkylation of benzyl cyanide.[2] The use of a strong base is crucial for the deprotonation of the benzylic position, which then acts as a nucleophile.

Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 50 mL of 50% aqueous sodium hydroxide solution.

  • Phase Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (approx. 1 g). This will facilitate the reaction between the aqueous base and the organic reactants.

  • Addition of Reactants: While stirring vigorously, add 11.7 g (0.1 mol) of benzyl cyanide to the flask.

  • Slow Addition of Dibromoethane: From the dropping funnel, add 20.7 g (0.11 mol) of 1,2-dibromoethane dropwise over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-benzylcyclopropane-1-carbonitrile as a colorless oil.

Workflow_Step1 A Setup three-necked flask with NaOH(aq) and optional PTC B Add Benzyl Cyanide A->B C Dropwise addition of 1,2-Dibromoethane B->C D Reflux for 2-3 hours C->D E Cool and add water D->E F Extract with organic solvent E->F G Wash combined organic layers F->G H Dry with MgSO4 and concentrate G->H I Purify by vacuum distillation H->I

Caption: Workflow for the synthesis of 1-Benzylcyclopropane-1-carbonitrile.

Step 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This is typically achieved under harsh acidic conditions with heating.[3][4]

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 1-benzylcyclopropane-1-carbonitrile (from Step 1).

  • Addition of Acid: Carefully add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. Caution: This should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain the reflux for 4-6 hours. The disappearance of the oily nitrile layer indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.

    • The product will precipitate as a solid. If it oils out, scratching the sides of the beaker with a glass rod may induce crystallization.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Alternatively, for a more thorough purification, dissolve the crude product in a saturated sodium bicarbonate solution. Wash this aqueous solution with diethyl ether to remove any unreacted nitrile.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2. The pure carboxylic acid will precipitate out.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Workflow_Step2 A Combine nitrile with H2SO4/H2O mixture B Reflux for 4-6 hours A->B C Cool and pour onto ice B->C D Collect precipitate by filtration C->D E Purify by recrystallization or acid-base extraction D->E F Dry the final product E->F

Caption: Workflow for the hydrolysis to this compound.

Part 2: Mechanistic Insights and Discussion

Cyclopropanation Mechanism

The formation of the cyclopropane ring is a classic example of an intramolecular Williamson ether synthesis-like reaction, proceeding via a tandem alkylation.

  • Deprotonation: The strong base (hydroxide) deprotonates the α-carbon of benzyl cyanide, which is acidic due to the electron-withdrawing nature of both the phenyl and cyano groups. This generates a carbanion.

  • First Alkylation: The carbanion acts as a nucleophile and attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion in an SN2 reaction.

  • Second Deprotonation and Intramolecular Cyclization: A second deprotonation at the α-carbon occurs, followed by an intramolecular SN2 reaction where the newly formed carbanion attacks the carbon bearing the remaining bromine atom, closing the three-membered ring.[5]

Mechanism Start Benzyl Cyanide Carbanion1 Benzylic Carbanion Start->Carbanion1 + OH- Intermediate1 γ-Brominated Nitrile Carbanion1->Intermediate1 + Br-CH2CH2-Br - Br- Carbanion2 Internal Carbanion Intermediate1->Carbanion2 + OH- Product 1-Benzylcyclopropane- 1-carbonitrile Carbanion2->Product Intramolecular SN2 - Br-

Caption: Simplified mechanism of the cyclopropanation step.

Nitrile Hydrolysis

The hydrolysis of the nitrile to a carboxylic acid under acidic conditions is a well-established transformation. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[3]

Expected Results and Characterization

  • Yield: The overall yield for this two-step synthesis is typically in the range of 60-75%.

  • Physical Appearance: this compound is a white to off-white crystalline solid.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • Melting Point: Compare with the literature value.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The characteristic cyclopropyl protons will appear as complex multiplets in the upfield region of the ¹H NMR spectrum.

    • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of Ɛ‐amino carboxylic 112 from nitrile 1 and cyclopropane.... Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). MDPI. [Link]

  • Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Stereoselective Cyclopropanation Reactions. (2001). Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

Sources

Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-benzylcyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedure, but also the underlying scientific principles and practical insights for a successful synthesis.

Introduction and Significance

This compound and its derivatives are of significant interest in the pharmaceutical industry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This rigid scaffold can orient substituents in a precise three-dimensional arrangement, making it a powerful tool for probing and optimizing interactions with biological targets. The synthesis of this compound, therefore, serves as a critical starting point for the development of novel therapeutics.

The synthetic strategy outlined herein is a robust and efficient two-step process. It commences with the α-alkylation of benzyl cyanide with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile functionality to yield the desired carboxylic acid. This method is advantageous due to its simplicity, the ready availability of starting materials, and its amenability to scale-up.

Reaction Mechanism and Rationale

The synthesis proceeds through two key transformations: a cyclopropanation reaction followed by a nitrile hydrolysis.

Step 1: Cyclopropanation via α-Alkylation

The first step involves the formation of the cyclopropane ring through an intramolecular dialkylation of benzyl cyanide. The reaction is initiated by the deprotonation of the α-carbon of benzyl cyanide by a strong base, typically sodium hydroxide, to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the carbanion attacks the remaining brominated carbon, closing the three-membered ring and forming 1-benzylcyclopropane-1-carbonitrile. The choice of a strong base is crucial to ensure complete deprotonation and drive the reaction forward. The temperature is also a critical parameter, with moderately elevated temperatures (around 60°C) providing a good balance between reaction rate and minimizing side reactions.

Step 2: Nitrile Hydrolysis

The second step is the hydrolysis of the nitrile group of 1-benzylcyclopropane-1-carbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. In this protocol, we will focus on acid-catalyzed hydrolysis. The nitrile is protonated by a strong acid, such as sulfuric acid, which activates the carbon atom towards nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. The reaction is typically carried out at elevated temperatures to drive the hydrolysis to completion. Following the reaction, the carboxylic acid is isolated by adjusting the pH and extracting with an organic solvent.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Benzyl CyanideC₈H₇N117.15≥98%Sigma-Aldrich
1,2-DibromoethaneC₂H₄Br₂187.86≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥97%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-Aldrich
Magnesium SulfateMgSO₄120.37AnhydrousSigma-Aldrich
TolueneC₇H₈92.14ACS Reagent, ≥99.5%Sigma-Aldrich
Hexanes--ACS ReagentSigma-Aldrich

Safety Precautions:

  • Benzyl cyanide is toxic and should be handled in a well-ventilated fume hood.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.

  • Concentrated sulfuric acid is highly corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of 1-Benzylcyclopropane-1-carbonitrile (Step 1)
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzyl cyanide (11.7 g, 0.1 mol) and 1,2-dibromoethane (28.2 g, 0.15 mol).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 40 mL of water.

  • With vigorous stirring, slowly add the sodium hydroxide solution to the flask via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at 50-60°C using a water bath.

  • After the addition is complete, continue to stir the mixture at 60°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (9:1) as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile as an oil. The crude product can be used in the next step without further purification.

Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile (Step 2)
  • To the crude 1-benzylcyclopropane-1-carbonitrile from the previous step, add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.

  • Heat the mixture to reflux (approximately 110-120°C) with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.

Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain pure this compound as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance White solid
Melting Point Expected to be in the range of 90-100 °C
Spectroscopic Data
  • 1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the following signals:

    • A broad singlet around 11-12 ppm corresponding to the carboxylic acid proton.

    • A multiplet in the region of 7.2-7.4 ppm for the aromatic protons of the benzyl group.

    • A singlet around 3.0 ppm for the benzylic methylene protons.

    • Two multiplets in the upfield region (typically between 0.8 and 1.5 ppm) for the diastereotopic methylene protons of the cyclopropane ring.

  • 13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit the following key resonances:

    • A signal for the carboxylic acid carbonyl carbon in the range of 175-185 ppm.[2][3]

    • Signals for the aromatic carbons between 125 and 140 ppm.

    • A signal for the benzylic carbon around 40-45 ppm.

    • Signals for the cyclopropane ring carbons in the upfield region (10-25 ppm).

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands:

    • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[3][4]

    • A strong C=O stretching band for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.[3][4]

    • C-H stretching bands for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.21).

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Start Benzyl Cyanide + 1,2-Dibromoethane Step1 Step 1: Cyclopropanation (NaOH, 60°C, 3h) Start->Step1 Intermediate 1-Benzylcyclopropane-1-carbonitrile (Crude) Step1->Intermediate Step2 Step 2: Hydrolysis (H₂SO₄/H₂O, Reflux, 4-6h) Intermediate->Step2 Crude_Product Crude 1-Benzylcyclopropane- 1-carboxylic acid Step2->Crude_Product Purification Purification (Crystallization from Toluene/Hexanes) Crude_Product->Purification Final_Product Pure 1-Benzylcyclopropane- 1-carboxylic acid Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis BC Benzyl Cyanide Carbanion Benzyl Cyanide Carbanion BC->Carbanion + NaOH - H₂O Intermediate1 Alkylated Intermediate Carbanion->Intermediate1 + DBE - Br⁻ DBE 1,2-Dibromoethane Product1 1-Benzylcyclopropane- 1-carbonitrile Intermediate1->Product1 Intramolecular SN2 - Br⁻ Product1_hydrolysis 1-Benzylcyclopropane- 1-carbonitrile Amide Intermediate Amide Product1_hydrolysis->Amide + H₃O⁺ Product2 1-Benzylcyclopropane- 1-carboxylic acid Amide->Product2 + H₂O - NH₄⁺

Caption: Mechanistic pathway for the two-step synthesis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • U.S. Patent No. 5,034,105. (1991).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Application Notes and Protocols for the Utilization of 1-Benzylcyclopropane-1-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought after in modern drug design.[1] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and introduce novel chemical diversity.[1] Within this valuable class of compounds, 1-Benzylcyclopropane-1-carboxylic acid serves as a pivotal building block, particularly in the synthesis of neurologically active pharmaceutical agents. Its structure is a key component in the synthesis of antidepressants such as Milnacipran and its more active enantiomer, Levomilnacipran.[2][3][4] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is fundamental to any successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₁₁H₁₂O₂[5]
Molecular Weight 176.21 g/mol [5]
CAS Number 27356-91-8[5]
Appearance White to off-white solid
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Standard laboratory precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the α-alkylation of a phenylacetonitrile derivative, followed by vigorous hydrolysis of the resulting nitrile. This method is robust and utilizes commercially available starting materials.[6]

Workflow for Synthesis

cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A Phenylacetonitrile D 1-Benzylcyclopropane-1-carbonitrile A->D Base-mediated α-alkylation B 1,2-Dibromoethane B->D C NaOH (aq) C->D E 1-Benzylcyclopropane-1-carbonitrile G This compound E->G Acid Hydrolysis (Heat) F Conc. HCl F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.0 equiv).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 10 equiv). The use of a strong base is crucial for the deprotonation of the benzylic carbon, forming a carbanion.

  • Alkylation: While stirring vigorously, add 1,2-dibromoethane (1.5 equiv) dropwise. The reaction is exothermic; maintain the temperature at approximately 60 °C for optimal yield.[6] The carbanion acts as a nucleophile, attacking one carbon of the 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the crude 1-benzylcyclopropane-1-carbonitrile from the previous step, add concentrated hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux. The nitrile group undergoes vigorous acid-catalyzed hydrolysis to the carboxylic acid. This step can take several hours and should be monitored for the disappearance of the starting material.

  • Isolation and Purification: Upon completion, cool the mixture. The product may precipitate out of the acidic solution. Filter the solid, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent. The crude acid can be purified by recrystallization from a solvent system like ethanol/water to afford pure this compound.[6]

Application in the Synthesis of Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

This compound is a direct precursor for the synthesis of Milnacipran, an antidepressant used to treat fibromyalgia and major depressive disorder.[4] The core of the synthesis involves converting the carboxylic acid to a carboxamide and subsequently introducing the aminomethyl side chain.

Synthetic Pathway to Milnacipran

A 1-Benzylcyclopropane- 1-carboxylic acid B Amide Coupling (e.g., SOCl₂, Diethylamine) A->B C N,N-Diethyl-1-benzyl- cyclopropanecarboxamide B->C D Functionalization Steps (e.g., NBS, K-Phthalimide) C->D E Phthalimide Intermediate D->E F Deprotection (e.g., Hydrazine) E->F G Milnacipran F->G

Caption: Key transformations from the core acid to Milnacipran.

Protocol 2: Synthesis of a Key Milnacipran Intermediate

This protocol details the conversion of the carboxylic acid to an activated species, followed by amidation. This N,N-diethylcarboxamide is a central intermediate.

Step-by-Step Methodology
  • Acid Chloride Formation: In a flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 equiv) in a dry, non-protic solvent like toluene. Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise at 0 °C. The thionyl chloride converts the carboxylic acid to the more reactive acid chloride.

  • Amidation: In a separate flask, dissolve diethylamine (2.5 equiv) in toluene. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the diethylamine solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond.[7]

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude N,N-diethyl-1-benzylcyclopropanecarboxamide can be purified by column chromatography.

This intermediate is then carried forward through several steps, including bromination and substitution with an amino-group equivalent, to yield the final Milnacipran molecule.[8]

Focus on Stereochemistry: The Synthesis of Levomilnacipran

The therapeutic activity of many drugs resides in a single enantiomer. It has been demonstrated that the (1S,2R)-enantiomer of Milnacipran, known as Levomilnacipran, is more active than the racemic mixture.[9] This has driven the development of enantioselective syntheses to produce this specific stereoisomer.[3][10]

While some routes build the chiral centers from different precursors, a key strategy involves the asymmetric synthesis of a chiral cyclopropane intermediate. For instance, a well-established route starts with phenylacetonitrile and (R)-epichlorohydrin to stereoselectively install the required chiral centers, leading to the (1S,2R) configuration.[11] This highlights the critical importance of controlling stereochemistry from the earliest possible stage to generate an enantiomerically pure final product, avoiding costly and inefficient chiral resolution steps later on.[9]

Summary of Key Synthetic Transformations

StepStarting MaterialKey ReagentsProductPurpose / Rationale
1 Phenylacetonitrile1,2-Dibromoethane, NaOH1-Benzylcyclopropane-1-carbonitrileForms the core cyclopropane ring via base-mediated alkylation.[6]
2 1-Benzylcyclopropane-1-carbonitrileConc. HCl, HeatThis compoundHydrolyzes the nitrile to the essential carboxylic acid functional group.
3 This compoundSOCl₂, DiethylamineN,N-Diethyl-1-benzylcyclopropanecarboxamideConverts the acid to the key amide intermediate for Milnacipran synthesis.[7]
4 Phenylacetonitrile, (R)-EpichlorohydrinNaNH₂(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-nitrileAsymmetric synthesis to create a chiral intermediate for Levomilnacipran.[11]

Broader Applications and Future Perspectives

The utility of this compound and its derivatives extends beyond the synthesis of Milnacipran. The cyclopropane carboxylic acid motif is found in a variety of compounds with potential therapeutic applications, including:

  • Anti-inflammatory agents [12]

  • Enzyme inhibitors , where the strained ring can mimic enzymatic transition states[1]

  • Leukotriene C₄ synthase inhibitors for treating respiratory diseases[13]

The continued exploration of this versatile scaffold is a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined herein provide a solid foundation for researchers to access these valuable intermediates and explore their potential in the development of next-generation pharmaceuticals.

References

  • BenchChem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
  • Google Patents. (n.d.).
  • PubMed. (2012). Enantioselective synthesis of levomilnacipran.
  • Semantic Scholar. (2017).
  • Google Patents. (n.d.). Method for synthesis of (1s, 2r)-milnacipran.
  • MedKoo Biosciences. (n.d.). Milnacipran (HCl) Synthetic Routes.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2012). Enantioselective synthesis of levomilnacipran.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of levomilnacipran hydrochloride impurity.

Sources

Application Notes & Protocols: 1-Benzylcyclopropane-1-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Scaffold in Modern Agrochemicals

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in the design of modern agrochemicals. Its inherent ring strain and unique stereoelectronic properties impart a rigid conformation that can enhance binding affinity to target enzymes and improve metabolic stability compared to more flexible acyclic analogues. Carboxylic acids and their derivatives are fundamental functional groups in biologically active compounds, influencing solubility, transport, and target interaction.[1] The fusion of these two components in 1-Benzylcyclopropane-1-carboxylic acid presents a compelling scaffold for agrochemical discovery.

This document provides an in-depth guide to the application of this compound in agrochemical research, focusing on its potential as a modulator of the plant hormone ethylene. We will explore the scientific foundation for this application, provide detailed experimental protocols for its evaluation, and discuss its potential as a synthetic intermediate for other classes of pesticides.

Scientific Foundation: Targeting the Ethylene Biosynthesis Pathway

Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes, including seed germination, root growth, fruit ripening, senescence, and responses to biotic and abiotic stress.[2][3] The direct precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC).[2][4] The biosynthesis of ethylene from ACC is catalyzed by the enzyme ACC oxidase (ACO).[5][6]

This compound is a structural analog of ACC. This structural similarity suggests that it may act as a competitive inhibitor or modulator of key enzymes in the ethylene pathway, such as ACC synthase (ACS) or ACC oxidase (ACO).[5] By interfering with this pathway, compounds like this compound can be used to precisely control plant growth and development, offering significant agricultural benefits such as extending the shelf-life of fruits and vegetables or enhancing stress tolerance.[5][7] Recent studies have also highlighted that ACC itself can function as a signaling molecule independent of ethylene, opening new avenues for research into ACC analogs.[8][9][10]

Ethylene_Biosynthesis_Pathway cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Potential Point of Intervention Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO BCCA 1-Benzylcyclopropane- 1-carboxylic acid (Analog of ACC) BCCA->ACC Competitive Binding (Hypothesized) BCCA->Ethylene Inhibition of ACO (Hypothesized)

Caption: Hypothesized mechanism of this compound as a modulator of the ethylene biosynthesis pathway.

Application I: Plant Growth Regulation via Ethylene Modulation

Controlling ethylene production or perception is a cornerstone of modern agriculture. The ability of this compound to potentially interfere with ACC metabolism makes it a prime candidate for development as a plant growth regulator (PGR).

Protocol 1: In Vitro ACC Oxidase (ACO) Inhibition Assay

This protocol describes a method to directly assess the inhibitory activity of this compound on ACC oxidase, the terminal enzyme in the ethylene biosynthesis pathway.

Scientific Rationale: An in vitro enzyme assay provides a direct and quantitative measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake or transport complexities. This is a crucial first step in validating the hypothesized mechanism of action. The quantification of ethylene is achieved by gas chromatography.

Materials:

  • Recombinant or purified ACC oxidase (ACO) enzyme.

  • 1-aminocyclopropane-1-carboxylic acid (ACC) substrate.

  • This compound (test compound).

  • Assay Buffer: e.g., 100 mM MOPS, pH 7.2, 10% (v/v) glycerol, 30 mM sodium ascorbate, 50 µM FeSO₄.

  • Gas-tight vials (e.g., 10 mL) with septa.

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Syringes for gas sampling.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Reaction Setup: In a gas-tight vial on ice, add the following in order:

    • Assay Buffer.

    • A specific volume of the test compound dilution (or solvent for the control).

    • Purified ACO enzyme.

  • Initiate Reaction: Add the ACC substrate to initiate the reaction. The final volume should be consistent across all assays (e.g., 1 mL). Immediately seal the vial.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Ethylene Measurement:

    • Using a gas-tight syringe, withdraw a 1 mL sample from the headspace of each vial.

    • Inject the sample into the GC-FID for ethylene quantification.

    • Record the peak area corresponding to ethylene.

  • Data Analysis:

    • Calculate the rate of ethylene production for each concentration of the test compound.

    • Normalize the rates relative to the solvent-only control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Concentration (µM)Ethylene Produced (nL/hr)% Inhibition
0 (Control)150.20
0.1145.13.4
1112.525.1
1078.947.5
5040.173.3
10025.682.9
Caption: Representative data for an in vitro ACO inhibition assay, used to calculate the IC₅₀ value.
Protocol 2: Arabidopsis Seedling Triple Response Assay

This is a classic whole-plant bioassay to assess ethylene sensitivity or inhibition of ethylene action. Dark-grown seedlings exposed to ethylene (or its precursor, ACC) exhibit a characteristic "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

Scientific Rationale: This assay validates the in vitro findings in a biological system. If this compound inhibits ethylene synthesis or perception, it should rescue the triple response phenotype induced by exogenous ACC. This serves as a self-validating system for ethylene pathway modulators.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) agar plates.

  • ACC.

  • This compound.

  • Growth chambers or light-proof boxes.

  • Stereomicroscope with a calibrated eyepiece or digital imaging system.

Procedure:

  • Seed Sterilization & Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).

    • Sow seeds on MS agar plates containing different treatment combinations:

      • MS only (Negative Control)

      • MS + ACC (e.g., 10 µM) (Positive Control)

      • MS + ACC (10 µM) + varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Stratification: Store the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Germination & Growth:

    • Expose plates to light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil or place them in a light-proof box and incubate them at 22°C for 3-4 days.

  • Phenotypic Analysis:

    • Carefully remove seedlings and lay them flat on a fresh agar plate.

    • Using a microscope and imaging software, measure the length of the hypocotyl for at least 20 seedlings per treatment.

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment group.

    • Compare the hypocotyl lengths of seedlings treated with ACC + test compound to the positive (ACC only) and negative (MS only) controls. A significant increase in hypocotyl length in the presence of the test compound indicates inhibition of the ethylene response.

Screening_Workflow cluster_workflow Screening Workflow for Ethylene Modulators Start Compound Library (e.g., BCCA derivatives) Assay1 Protocol 1: In Vitro ACO Inhibition Assay Start->Assay1 Decision1 Active Hit? (IC50 < Threshold) Assay1->Decision1 Assay2 Protocol 2: Seedling Triple Response Assay Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Phenotype Rescued? Assay2->Decision2 End Lead Candidate for Further Development Decision2->End Yes Decision2->Inactive No

Caption: A logical workflow for screening compounds as potential ethylene pathway modulators.

Application II: Intermediate for Pesticide Synthesis

The cyclopropane carboxylic acid core is the defining feature of pyrethroid insecticides, which are esters of chrysanthemic acid or its analogs.[11] While this compound itself is not a pyrethroid, its core structure makes it a valuable starting material or intermediate for the synthesis of novel insecticidal compounds.

Protocol 3: Synthesis of an Ester Derivative for Insecticidal Screening

This protocol provides a general method for converting this compound into an ester, a common activation step for creating libraries of potential insecticides. Here, we describe conversion to an acid chloride followed by esterification with a suitable alcohol (e.g., 3-phenoxybenzyl alcohol, a common component of pyrethroids).

Scientific Rationale: Carboxylic acids themselves are typically not insecticidal. Conversion to esters is required to achieve the lipophilicity and structural conformation necessary for interaction with the target site in insects (typically voltage-gated sodium channels). This synthetic step is crucial for exploring the compound's potential in insecticide discovery.

Materials:

  • This compound.

  • Thionyl chloride (SOCl₂) or Oxalyl chloride.

  • Anhydrous dichloromethane (DCM) or toluene.

  • Pyridin or Triethylamine (as a base).

  • An appropriate alcohol (e.g., 3-phenoxybenzyl alcohol).

  • Standard laboratory glassware for organic synthesis under an inert atmosphere.

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq). Add a catalytic amount of DMF if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC.

  • Esterification:

    • In a separate flask, dissolve the chosen alcohol (1.1 eq) and a base like pyridine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Slowly add the freshly prepared acid chloride solution to the alcohol solution.

    • Stir the reaction at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final ester.

Synthesis cluster_synthesis Ester Synthesis Acid 1-Benzylcyclopropane- 1-carboxylic acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivative (Potential Insecticide) AcidChloride->Ester Alcohol Alcohol (e.g., 3-Phenoxybenzyl alcohol) Alcohol->Ester Pyridine

Caption: Synthetic pathway for converting the carboxylic acid to a potentially active ester.

Analytical Methodologies

Accurate quantification of the test compound in biological matrices is essential for dose-response studies and understanding its fate in plant tissues.

Protocol 4: Quantification in Plant Tissues by LC-MS/MS

This protocol outlines a sensitive and selective method for extracting and quantifying this compound from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to other methods, allowing for the detection of low concentrations of the analyte in complex biological matrices. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[12][13][14]

Materials:

  • Plant tissue (treated and control).

  • Extraction Solvent: e.g., 80% methanol in water.

  • Isotopically labeled internal standard (e.g., d₅-1-Benzylcyclopropane-1-carboxylic acid, if available).

  • Liquid nitrogen.

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powder to a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Purification (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analyte using an appropriate solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • LC Conditions: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

    • MS/MS Conditions: Operate the mass spectrometer in negative ESI mode. Optimize the precursor ion ([M-H]⁻) and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the original tissue sample based on the peak area ratio of the analyte to the internal standard.

References

  • Mikaelyan A., Bagdasaryan S., Babayan B., Asatryan N., Melkumyan M., Grigoryan A. (2024). New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Google Patents. (1981).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]

  • Sridevi, K., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 12(45), 29479-29488. [Link]

  • Polisetti, S., et al. (2021). Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. Current Opinion in Plant Biology, 65, 102116. [Link]

  • Google Patents. (1980).
  • Li, Z., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. ResearchGate. [Link]

  • Google Patents. (1982). US4358459A - Cyclopropane carboxylic acid and process for their production and use.
  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. ResearchGate. [Link]

  • Patsnap Eureka. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. [Link]

  • Smets, R., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. [Link]

  • PubChemLite. This compound (C11H12O2). [Link]

  • Google Patents. (1985).
  • Stuper-Szablewska, K., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(21), 6473. [Link]

  • ResearchGate. (2022). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Li, N., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

  • Li, N., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed. [Link]

  • Al-Ghamdi, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]

  • Quaranta, L., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(12), 1849-1856. [Link]

  • ResearchGate. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]

  • Frontiers Media. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]

  • Frontiers Media. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. [Link]

  • Google Patents. (2008).
  • Frontiers Media. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. [Link]

  • Semantic Scholar. Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with fl ame- ionization detection. [Link]

  • ResearchGate. (2008). Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn). [Link]

  • Al-Suhaimi, E. A., & El-Hendawy, H. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • Google Patents. (2013).
  • Google Patents. (2004). US20040242422A1 - Herbicidal composition.
  • Google Patents. (2014). WO2014205311A1 - Herbicide composition.
  • Scite. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzylcyclopropane Moiety in Modern Drug Discovery

The cyclopropane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity to biological targets. When combined with a benzyl group, as in 1-Benzylcyclopropane-1-carboxylic acid, the resulting scaffold offers a unique combination of lipophilicity and conformational rigidity, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this scaffold, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

This guide provides detailed protocols for the common and synthetically useful derivatization of this compound, with a focus on amide bond formation and esterification. The methodologies presented are grounded in established chemical principles and supported by literature precedents for structurally related compounds, ensuring their reliability and applicability for researchers in drug development and organic synthesis.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂PubChem[1]
Molecular Weight 176.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 27356-91-8PubChem[1]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Amide Bond Formation – Synthesis of 1-Benzylcyclopropane-1-carboxamides

Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Here, we detail a robust protocol utilizing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The use of HATU is well-documented for the synthesis of structurally similar 1-phenylcyclopropane carboxamides, demonstrating its suitability for this substrate.[2]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is broadly applicable to a wide range of primary and secondary amines.

Reaction Scheme:

G This compound This compound Amine (R-NH2) Amine (R-NH2) This compound->Amine (R-NH2) HATU, DIPEA, DMF 1-Benzylcyclopropane-1-carboxamide 1-Benzylcyclopropane-1-carboxamide Amine (R-NH2)->1-Benzylcyclopropane-1-carboxamide

A schematic of the HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.2 equivalents), and finally DIPEA (3.0 equivalents). The addition of DIPEA can cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. For hindered amines, gentle heating (40-50 °C) may be required.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-Benzylcyclopropane-1-carboxamide derivative.

Rationale and Troubleshooting:

  • Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective even for sterically hindered carboxylic acids and amines.[2]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.[2]

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which aids in dissolving the reagents and promoting the reaction.

  • Troubleshooting: If the reaction is sluggish, ensure all reagents and the solvent are anhydrous. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction. If side products are observed, consider running the reaction at a lower temperature (0 °C to room temperature).

Part 2: Esterification – Synthesis of 1-Benzylcyclopropane-1-carboxylates

Ester derivatives are often employed as prodrugs to enhance the bioavailability of a parent carboxylic acid. They can also serve as key intermediates for further synthetic transformations. Two common and reliable methods for esterification are the Fischer esterification and the Steglich esterification.

Protocol 2.1: Fischer Esterification for Simple Alcohols

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is most effective for simple, unhindered alcohols.

Reaction Workflow:

G A Mix Carboxylic Acid and Excess Alcohol B Add Catalytic Acid (e.g., H2SO4) A->B C Reflux Reaction Mixture B->C D Aqueous Workup C->D E Purification D->E

Workflow for Fischer Esterification.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., for methyl ester, use methanol as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.

Protocol 2.2: Steglich Esterification for Sterically Hindered or Sensitive Alcohols

The Steglich esterification is a milder method that utilizes a carbodiimide coupling agent (DCC or DIC) and a catalytic amount of DMAP. It is particularly useful for alcohols that are sensitive to acidic conditions or are sterically hindered.

Mechanism Overview:

G cluster_0 Activation cluster_1 Acyl Transfer cluster_2 Ester Formation A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B C O-Acylisourea + DMAP B->C D N-Acylpyridinium Intermediate C->D E N-Acylpyridinium + Alcohol D->E F Ester + Dicyclohexylurea (DCU) E->F

Key stages of the Steglich Esterification mechanism.

Materials:

  • This compound

  • Alcohol of choice (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel.

Summary of Derivatization Protocols

ProtocolKey ReagentsAdvantagesBest Suited For
HATU-Mediated Amide Coupling HATU, DIPEA, DMFHigh efficiency, low racemization, broad substrate scopePrimary and secondary amines, including sterically hindered ones.[2]
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)Cost-effective, simple procedureSimple, unhindered primary and secondary alcohols.
Steglich Esterification DCC, DMAP (cat.), DCMMild conditions, suitable for sensitive substratesSterically hindered alcohols and acid-labile substrates.

Conclusion

The derivatization of this compound into amides and esters provides a versatile platform for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide offer reliable and adaptable methods for achieving these transformations. The choice of a specific protocol should be guided by the nature of the desired derivative and the properties of the coupling partner. By understanding the underlying chemistry and following these detailed procedures, researchers can effectively explore the chemical space around the 1-benzylcyclopropane scaffold.

References

  • P. Mahesh, M. V. P. S. Vishnuvardhan, S. V. G. V. A. Prasad, et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2543. Available at: [Link]

  • Zhang, Y. M., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688.
  • Zhang, Y. M., et al. (2008). 1-Benzoyl-N-phenyl-cyclo-propane-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Setups for 1-Benzylcyclopropane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropane Scaffold

The cyclopropane ring, a motif of inherent strain and unique three-dimensional character, serves as a powerful building block in modern organic and medicinal chemistry. Its rigid structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1] When incorporated into molecules like 1-Benzylcyclopropane-1-carboxylic acid, this strained carbocycle offers a versatile platform for generating novel chemical entities. The presence of the carboxylic acid provides a convenient handle for derivatization, while the benzyl group and the cyclopropane ring itself represent sites for diverse chemical transformations, including ring-opening reactions that unlock linear carbon chains with defined stereochemistry.[2]

This guide provides a comprehensive overview of the experimental setups and protocols for the synthesis, derivatization, and strategic ring-opening of this compound. The methodologies detailed herein are designed for researchers in organic synthesis and drug development, offering both practical, step-by-step instructions and the fundamental chemical logic behind each procedural choice.

Part 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step sequence: a cyclopropanation reaction via α-alkylation of a nitrile, followed by hydrolysis to the carboxylic acid. This method is adapted from established protocols for structurally similar compounds, such as 1-phenylcyclopropane carboxylic acid.[3]

Causality of the Synthetic Strategy

The acidity of the α-proton in benzyl cyanide (phenylacetonitrile's homolog) allows for its deprotonation by a strong base, generating a nucleophilic carbanion. This carbanion readily undergoes a double alkylation with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a phase-transfer-catalyzed Williamson ether-like synthesis to form the cyclopropane ring. The subsequent harsh acidic or basic hydrolysis of the nitrile group is a robust and high-yielding method to furnish the desired carboxylic acid.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Benzyl Cyanide + 1,2-Dibromoethane Step1 Cyclopropanation (NaOH, Phase Transfer Catalyst) Start->Step1 Intermediate 1-Benzylcyclopropane-1-carbonitrile Step1->Intermediate Step2 Hydrolysis (Conc. HCl or NaOH (aq)) Intermediate->Step2 Product 1-Benzylcyclopropane- 1-carboxylic Acid Step2->Product

Caption: Workflow for the two-step synthesis of the target acid.

Protocol 1: Synthesis of this compound

Materials:

  • Benzyl cyanide (phenylacetonitrile)

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide for hydrolysis

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 equiv), 1,2-dibromoethane (1.5 equiv), toluene (5 mL per mmol of nitrile), and a catalytic amount of TBAB (0.05 equiv).

  • While stirring vigorously, add a 50% aqueous solution of NaOH (4.0 equiv) dropwise. The reaction is exothermic.

  • Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Combine the crude 1-benzylcyclopropane-1-carbonitrile with concentrated HCl (10-12 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The nitrile will gradually dissolve as it hydrolyzes.

  • Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the acidic solution with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure acid.

Part 2: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization to modulate physicochemical properties or to prepare building blocks for more complex molecules. Amide and ester formations are among the most common and vital transformations.

A. Amide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Causality of Amide Coupling: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[5] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea active ester, which is readily displaced by the amine nucleophile under mild conditions.[3][6] An alternative is the conversion of the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly electrophilic species that reacts rapidly with amines.[1][6]

Protocol 2: Amide Coupling using HATU

Materials:

  • This compound

  • Desired primary or secondary amine (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

  • In a separate vial, dissolve HATU (1.1 equiv) in a small amount of DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low rate of racemization for chiral substrates.[6]
Base DIPEANon-nucleophilic base to neutralize generated acids without competing in the reaction.[6]
Solvent DMF or DCMAprotic, effectively solubilizes reagents.
Temperature Room Temp.Mild conditions preserve sensitive functional groups.
B. Esterification Reactions

Esterification is frequently used to mask the polarity of the carboxylic acid, improving cell permeability or modifying pharmacokinetic properties.[5] The Fischer esterification is a classic and cost-effective method.[7]

Causality of Fischer Esterification: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon significantly more electrophilic.[7] An alcohol can then act as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium, driven to completion by using a large excess of the alcohol or by removing the water byproduct.[7]

Protocol 3: Fischer Esterification to Synthesize Methyl 1-Benzylcyclopropane-1-carboxylate

Materials:

  • This compound

  • Methanol (large excess, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend or dissolve this compound in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor by TLC.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

Part 3: Ring-Opening Reactions

The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, providing access to 1,3-difunctionalized linear synthons.[8] These reactions are often catalyzed by Lewis or Brønsted acids, which activate the ring.[9]

Mechanistic Rationale: In a donor-acceptor cyclopropane (the benzyl group being a weak donor and the carboxyl group an acceptor), a Lewis acid can coordinate to the carbonyl oxygen. This coordination enhances the electron-withdrawing nature of the carboxyl group, polarizing the cyclopropane C-C bonds and facilitating nucleophilic attack, which leads to ring opening.[9] The regioselectivity of the attack is dictated by the formation of the most stable carbocationic intermediate.

Ring_Opening cluster_0 Lewis Acid Catalyzed Ring-Opening Cyc 1-Benzylcyclopropane- 1-carboxylate Ester LA_Complex Lewis Acid-Carbonyl Complex (Activated) Cyc->LA_Complex + Lewis Acid (e.g., TiCl4) Nuc_Attack Nucleophilic Attack (e.g., by another arene) LA_Complex->Nuc_Attack + Nucleophile Intermediate Carbocationic Intermediate Nuc_Attack->Intermediate Product Ring-Opened Product (γ-Aryl Butyrate Derivative) Intermediate->Product Proton Loss

Caption: Generalized pathway for Lewis acid-mediated ring-opening.

Protocol 4: Lewis Acid-Catalyzed Ring-Opening with an Arene Nucleophile

Note: This is a representative protocol based on general principles of donor-acceptor cyclopropane chemistry. Optimization for this compound or its esters may be required.

Materials:

  • Methyl 1-benzylcyclopropane-1-carboxylate (prepared via Protocol 3)

  • Anisole or other electron-rich arene (nucleophile, 3-5 equiv)

  • Titanium tetrachloride (TiCl₄) or Zinc triflate (Zn(OTf)₂) (0.2-1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the methyl 1-benzylcyclopropane-1-carboxylate (1.0 equiv) and anisole (3.0 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in DCM, 0.5 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature over several hours. Monitor by TLC.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to isolate the γ,γ-diaryl butyrate derivative.

ParameterConditionRationale
Substrate EsterThe ester is often more soluble and less prone to side reactions than the free acid under Lewis acidic conditions.
Lewis Acid TiCl₄, Zn(OTf)₂Effective at coordinating to the carbonyl and activating the cyclopropane ring.[8][9]
Temperature -78 °C to RTLow initial temperature controls the reactivity of the strong Lewis acid and minimizes side reactions.
Atmosphere InertLewis acids like TiCl₄ are highly sensitive to moisture.

References

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health.[Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.[Link]

  • cyclopropanecarboxylic acid. Organic Syntheses.[Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Royal Society of Chemistry.[Link]

  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate.[Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.[Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Institutes of Health.[Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

Sources

Application Note: A Protocol for the Purification of 1-Benzylcyclopropane-1-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the purification of 1-Benzylcyclopropane-1-carboxylic acid via recrystallization. This protocol is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications, such as pharmaceutical synthesis and biological screening. We delve into the fundamental principles of solvent selection, provide a step-by-step methodology for both single-solvent and dual-solvent systems, and detail analytical techniques for purity verification. The causality behind each experimental step is explained to empower the user with a deep, functional understanding of the purification process.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis, notable for its unique structural motif that combines a strained cyclopropyl ring with an aromatic benzyl group. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and compromised biological activity in subsequent synthetic steps.

Recrystallization remains a powerful, economical, and scalable technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at or near its boiling point.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).

This guide offers a robust protocol, moving beyond a simple list of steps to explain the critical decision-making processes involved in developing a successful and repeatable purification strategy.

Physicochemical Data and Safety

A thorough understanding of the material's properties is the foundation of a safe and effective protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Solid (typical)Assumed
Melting Point Not readily available in literature. An experimentally determined sharp melting range is a primary indicator of purity. For reference, the structurally similar 1-phenyl-1-cyclopropanecarboxylic acid has a melting point of 85-87 °C.[3]N/A

Safety and Hazard Information: Based on aggregated GHS data, this compound is classified as:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

The Principle of Recrystallization: Impurity Removal

The success of recrystallization hinges on the selective separation of the desired compound from soluble and insoluble impurities. The following diagram illustrates this fundamental principle.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration (Optional) cluster_2 Step 3: Crystallization & Isolation Crude Crude Solid (Compound + Impurities) HotSolvent Minimum Hot Solvent Crude->HotSolvent Add HotSolution Hot Saturated Solution (Compound Dissolved, Soluble Impurities Dissolved, Insoluble Impurities Remain Solid) HotSolvent->HotSolution HotFilter Hot Gravity Filtration HotSolution->HotFilter Insoluble Insoluble Impurities (Removed on Filter Paper) HotFilter->Insoluble FilteredSolution Hot, Pure Saturated Solution HotFilter->FilteredSolution Cooling Slow Cooling FilteredSolution->Cooling Crystals Pure Crystals (Collected by Vacuum Filtration) Cooling->Crystals MotherLiquor Mother Liquor (Soluble Impurities Remain Dissolved) Cooling->MotherLiquor

Caption: Principle of separating impurities via recrystallization.

Experimental Protocol

This section details the complete workflow from solvent selection to the final, dried product.

Materials and Equipment
  • Crude this compound

  • Selection of ACS-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Deionized Water)

  • Erlenmeyer flasks (various sizes)

  • Hotplate/stirrer

  • Glass funnel (stemless preferred for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Step 1: Solvent System Selection (Small-Scale Test)

The choice of solvent is the most critical variable.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold. A mixed-solvent system is often effective for carboxylic acids.[4]

  • Initial Screening: Place ~20-30 mg of the crude acid into several small test tubes.

  • Add Solvent: To each tube, add a different solvent (e.g., ethanol, toluene, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the solid at this stage.

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.[5]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observation: The ideal solvent is one that produces a high yield of crystalline solid upon cooling. If no single solvent is ideal, a dual-solvent system is required.

  • Dual-Solvent Test: Dissolve the crude solid in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

For this compound, an Ethanol/Water or Toluene/Hexane system is a logical starting point due to the compound's polarity and aromatic character.

Step 2: The Recrystallization Workflow

The following diagram outlines the logical flow of the main purification procedure.

G start Start: Crude Solid dissolve Dissolve in minimum amount of boiling solvent start->dissolve insoluble_check Are insoluble impurities present? dissolve->insoluble_check hot_filter Perform hot gravity filtration insoluble_check->hot_filter Yes cool Allow filtrate to cool slowly insoluble_check->cool No hot_filter->cool ice_bath Chill in ice bath to maximize yield cool->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry crystals to constant weight wash->dry end End: Pure Product dry->end

Caption: Step-by-step workflow for recrystallization.

Step 3: Detailed Purification Protocol (Ethanol/Water System)
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, bring a mixture of 95% ethanol and water (e.g., 4:1 v/v) to a gentle boil on a hotplate. Add the minimum amount of the hot solvent mixture to the Erlenmeyer flask to completely dissolve the crude product with stirring.[1]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[3]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with filter paper that has been wetted with the cold solvent mixture.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a chilled ethanol/water mixture) to remove any adhering mother liquor that contains dissolved impurities.[1]

  • Drying: Transfer the filter cake to a pre-weighed watch glass and allow the crystals to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used. The product is considered dry when it reaches a constant weight.[1]

Characterization and Purity Assessment

Verifying the purity of the final product is a critical final step.

  • Melting Point Analysis: Determine the melting point range of the dried crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C). Impurities tend to depress and broaden the melting point. Compare the initial melting point of the crude material with the final product to confirm an increase in purity.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively assess purity.

    • Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a silica gel TLC plate.

    • Eluent: Develop the plate in an appropriate mobile phase, such as a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH). The acid is often added to reduce tailing of carboxylic acid spots.

    • Visualization: Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The purified sample should ideally show a single, well-defined spot, while the crude sample may show multiple spots corresponding to impurities.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)Source(s)
No Crystals Form Upon Cooling Too much solvent was used; solution is not supersaturated.Re-heat the solution and boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a "seed crystal" of the crude material.[3]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated above the compound's melting point; impurities are depressing the melting point.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) and allow it to cool more slowly.[3]
Low Recovery/Yield Too much solvent was used; product is significantly soluble in cold solvent; premature crystallization during hot filtration.If the mother liquor has not been discarded, cool it further or evaporate some solvent to recover a second crop of crystals (which may be less pure). Ensure minimal solvent is used for dissolution and washing.[3]
Crystallization is Too Rapid Solution is too concentrated; cooling is too fast.Re-heat to dissolve the solid, add a small amount of extra solvent, and ensure the flask is insulated to allow for slow cooling.[3]

References

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562561, this compound. Retrieved from [Link]

  • Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • Button, M. (2017). Recrystallization Process Questions. Chemistry Stack Exchange. Retrieved from [Link]

  • Reddit. (2020). carboxylic acid solubity + TLC analysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Reddit. (2016). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

Sources

chromatographic purification of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Purification of 1-Benzylcyclopropane-1-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound, a valuable building block in synthetic and medicinal chemistry. Leveraging the principles of reversed-phase high-performance liquid chromatography (RP-HPLC), this guide details a robust methodology from initial method development to preparative-scale purification and post-purification analysis. The scientific rationale behind the selection of stationary phases, mobile phases, and critical process parameters is thoroughly explained to empower researchers, scientists, and drug development professionals to achieve high-purity material essential for their work.

Introduction

This compound is a structurally unique molecule whose derivatives are explored in various fields, including drug discovery. The inherent strain of the cyclopropane ring combined with the aromatic benzyl group and the polar carboxylic acid moiety presents specific challenges and opportunities for purification. Achieving high purity is paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps or biological assays.

This guide eschews a one-size-fits-all template, instead focusing on a logical, causality-driven approach to chromatographic purification. We will explore why specific choices are made, ensuring the protocol is not just a series of steps but a self-validating system grounded in chromatographic theory.

Analyte Physicochemical Properties

Understanding the properties of the target molecule is the foundation of any successful purification strategy. This compound possesses a combination of nonpolar (benzyl ring) and polar (carboxylic acid) features, making it an ideal candidate for reversed-phase chromatography.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Predicted XlogP 2.0[2]
Canonical SMILES C1CC1(CC2=CC=CC=C2)C(=O)O[1]

The predicted XlogP value of 2.0 indicates moderate lipophilicity, suitable for retention on a nonpolar stationary phase like C18.

The Principle of Ion-Suppression Reversed-Phase Chromatography

The key to successfully retaining and separating carboxylic acids using reversed-phase chromatography lies in controlling the ionization state of the carboxyl group.[3] In its ionized (deprotonated, carboxylate) form, the molecule is highly polar and will have very little retention on a C18 column, eluting quickly with the solvent front. To achieve effective separation, we must suppress this ionization.

This is accomplished by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (typically around 4-5).[3] By adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, the equilibrium is shifted to favor the protonated, neutral form of the molecule. This uncharged form is significantly less polar, allowing it to interact with and be retained by the nonpolar C18 stationary phase, leading to excellent peak shape and resolution.[4][5]

G cluster_0 High pH Mobile Phase (pH > pKa) cluster_1 Low pH Mobile Phase (pH < pKa) Ion Suppression ionized Analyte is Ionized (Deprotonated Carboxylate) polar Highly Polar ionized->polar results in retention Poor Retention on C18 (Elutes Early) polar->retention leads to protonated Analyte is Neutral (Protonated Carboxylic Acid) nonpolar Less Polar protonated->nonpolar results in good_retention Good Retention on C18 (Separation Achieved) nonpolar->good_retention leads to start 1-Benzylcyclopropane- 1-carboxylic Acid in Solution start->ionized  High pH start->protonated  Low pH (+ TFA)

Figure 1: The principle of ion suppression for retaining carboxylic acids in RP-HPLC.

Preparative Purification Protocol

This protocol is designed for preparative HPLC to purify gram-scale quantities of the target compound. It is assumed that an initial analytical-scale method development has been performed to determine the approximate retention time.

Materials and Equipment
  • HPLC System: Preparative HPLC with a binary gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.

  • Stationary Phase: C18 silica gel column (e.g., 50 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA) (v/v).

  • Crude Sample: this compound synthesized via a suitable method.[6][7]

  • Sample Solvent: 1:1 Acetonitrile:Water.

  • Glassware: Vials, beakers, graduated cylinders.

  • Filtration: 0.45 µm syringe filters.

Experimental Workflow

G A 1. Crude Sample Preparation B 2. Column Equilibration A->B prepare in parallel C 3. Sample Injection B->C D 4. Gradient Elution & UV Detection C->D E 5. Fraction Collection D->E F 6. Purity Analysis (Analytical HPLC) E->F G 7. Solvent Evaporation F->G Pool pure fractions H 8. Pure Compound G->H

Figure 2: Overall workflow for the preparative purification of the target compound.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • For 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. Mix thoroughly and degas.

    • For 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Mix thoroughly and degas. The addition of 0.1% TFA is a standard practice for purifying carboxylic acids on C18 columns.[4]

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the sample solvent (1:1 ACN:Water) to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • Ensure the sample is fully dissolved. Gentle sonication may be applied.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Column Equilibration:

    • Install the preparative C18 column onto the HPLC system.

    • Purge the pumps with their respective mobile phases.

    • Equilibrate the column by washing with at least 5-7 column volumes of the initial mobile phase conditions (e.g., 70% A: 30% B).[4] Ensure the system pressure and detector baseline are stable.

  • Chromatographic Conditions & Elution:

    • Set the flow rate appropriate for the column diameter (e.g., 80-100 mL/min for a 50 mm ID column).

    • Set the UV detector to monitor at 254 nm, where the benzyl group provides strong absorbance.

    • Inject the filtered sample onto the column.

    • Run the following gradient program. This gradient is a starting point and should be optimized based on the impurity profile of the crude material.

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.07030
5.07030
25.01090
30.01090
31.07030
35.07030
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline. Use peak-based fraction collection if the system allows.

  • Post-Purification Analysis and Work-up:

    • Analyze small aliquots from the collected fractions using analytical-scale RP-HPLC to confirm the purity of each fraction.

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the pure this compound as a solid or oil.

Expected Results & Troubleshooting

Under the proposed conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will depend on the exact system and column dimensions but should fall within the main gradient window.

ParameterBefore PurificationAfter Purification
Purity (by HPLC Area %) Typically 70-90%>98%
Appearance Yellow to brown oil/solidWhite to off-white solid
Recovery N/ATypically 80-95%

Troubleshooting:

  • Peak Tailing: This is often an issue with acidic compounds.[3] Ensure the mobile phase is sufficiently acidic (0.1% TFA is usually adequate). If tailing persists, consider using 0.1% formic acid as an alternative modifier.

  • Poor Resolution: If the target peak co-elutes with an impurity, flatten the gradient slope (e.g., extend the gradient time from 20 to 40 minutes) to increase separation.

  • Low Recovery: Ensure the sample is fully soluble in the injection solvent. In some cases, using a stronger injection solvent like DMSO is possible, but injection volume must be minimized to prevent peak distortion.

Advanced Application: Chiral Separation

This compound is a chiral molecule. For applications requiring enantiomerically pure material, a subsequent separation step using chiral chromatography is necessary. This typically involves:

  • Using a Chiral Stationary Phase (CSP): Columns based on derivatized cellulose or amylose are common for separating enantiomers of carboxylic acids.[8]

  • Derivatization: Alternatively, the racemic acid can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column (like C18 or silica).[9]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using ion-suppression reversed-phase HPLC. By controlling the mobile phase pH to maintain the analyte in its neutral, protonated state, this method ensures excellent retention, resolution, and peak shape on a standard C18 stationary phase. The detailed step-by-step procedure and troubleshooting guide offer researchers a reliable path to obtaining high-purity material, which is critical for the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Haddad, P. R., et al. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 4(8), 1265-1280. [Link]

  • Baranowska, I., & Płotczyk, M. (1995). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 67(21), 3946-3951. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562561, this compound. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(9), 458-463. [Link]

  • Procter, D. J., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15430-15434. [Link]

  • Anderson, E. A., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development, 27(9), 1708-1714. [Link]

  • Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 669-674. [Link]

  • Cason, J., & Way, R. L. (1951). cyclopropanecarboxylic acid. Organic Syntheses, 31, 34. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • MacMillan, D. W. C., et al. (2013). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. [Link]

  • DeepChem. PubChemLite for this compound. [Link]

  • Google Patents.
  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Schiller, J., & Fuchs, B. (2019). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Processes, 7(11), 785. [Link]

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

  • Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 93-118. [Link]

  • DeepChem. PubChemLite for 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid. [Link]

  • Marvel, C. S., & Rands, R. D. (1950). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of the American Chemical Society, 72(6), 2642-2646. [Link]

  • Google Patents. US6036862A - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • ChemSrc. 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Tomooka, K. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzylcyclopropane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Pathway

The most prevalent and scalable synthesis of this compound is a two-step process. The synthesis commences with the cyclopropanation of 2-phenylacetonitrile (also known as benzyl cyanide) using 1,2-dibromoethane. This reaction is typically performed under basic conditions, often employing a phase-transfer catalyst (PTC) to enhance reaction rates and yield. The resulting intermediate, 1-benzylcyclopropane-1-carbonitrile, is then hydrolyzed, usually under acidic conditions, to afford the final carboxylic acid product.[1]

While this pathway is robust, each step presents unique challenges that can lead to the formation of specific impurities. Understanding the origin of these impurities is paramount to developing effective strategies for their prevention and removal.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Impurities Arising from the Cyclopropanation Step

Question 1: My yield of 1-benzylcyclopropane-1-carbonitrile is low, and I observe multiple spots on my TLC plate. What are the likely culprits?

Answer: Low yields and multiple byproducts in the cyclopropanation step typically stem from three primary sources: unreacted starting materials, suboptimal reaction temperature, and inefficient phase-transfer catalysis.

  • Unreacted Starting Materials: The presence of unreacted 2-phenylacetonitrile and 1,2-dibromoethane is a common issue. This can be due to insufficient reaction time, inadequate mixing, or a non-optimal base concentration. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended to facilitate the reaction between the organic substrate and the aqueous base, thereby driving the reaction to completion.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. While elevated temperatures can increase the reaction rate, excessively high temperatures (e.g., 100 °C) have been shown to significantly decrease the yield of the desired product, likely due to the promotion of side reactions such as elimination or polymerization.[1] The optimal temperature is typically around 60 °C.[1]

  • Inefficient Phase-Transfer Catalysis: The choice and concentration of the phase-transfer catalyst are crucial. An insufficient amount of catalyst will result in a sluggish reaction, leading to a higher proportion of unreacted starting materials.

Troubleshooting Workflow for Cyclopropanation

Caption: Troubleshooting workflow for low yield in the cyclopropanation step.

Impurities from the Hydrolysis Step

Question 2: My final product is contaminated with a significant neutral impurity. What is it, and how can I prevent its formation?

Answer: The most common neutral impurity is 1-benzylcyclopropane-1-carboxamide . This impurity arises from the incomplete hydrolysis of the 1-benzylcyclopropane-1-carbonitrile intermediate.[1] The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., acid concentration, temperature, or reaction time) are insufficient, the reaction can stall at the amide stage.[2][3]

Prevention Strategies:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration at an appropriate temperature (e.g., refluxing with aqueous HCl at 110°C for 2-4 hours) to drive the reaction to completion.[1]

  • Acid Concentration: Use a sufficiently concentrated acid to effectively catalyze the hydrolysis of both the nitrile and the intermediate amide.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the amide intermediate.

Impurity Formation Pathway

G Nitrile 1-Benzylcyclopropane-1-carbonitrile Amide 1-Benzylcyclopropane-1-carboxamide (Impurity) Nitrile->Amide H3O+ (incomplete hydrolysis) Acid This compound (Product) Amide->Acid H3O+ (complete hydrolysis)

Caption: Formation of the amide impurity during hydrolysis.

Question 3: I've heated my hydrolysis reaction for an extended period at a very high temperature and now see unexpected byproducts. What could they be?

Answer: Prolonged heating at excessively high temperatures can lead to thermal decomposition of the desired carboxylic acid. The primary decomposition pathway for many carboxylic acids is decarboxylation. In this case, this compound could lose CO2 to form benzylcyclopropane . Further decomposition at very high temperatures (above 400°C) could lead to the formation of other byproducts like benzene and biphenyl through radical mechanisms, though this is less likely under typical hydrolysis conditions.[4]

Prevention:

  • Adhere to recommended reaction temperatures and times for the hydrolysis step. Overheating does not necessarily lead to a cleaner reaction.

Purification Challenges

Question 4: What is the most effective way to remove the amide impurity and residual starting materials from my final product?

Answer: A combination of acid-base extraction and recrystallization is highly effective.

Step-by-Step Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO3). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities like the amide and unreacted starting materials will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2. The purified this compound will precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration.

  • Recrystallization:

    • The filtered solid can be further purified by recrystallization. The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[5][6]

    • Common solvent systems for recrystallizing carboxylic acids include water, aqueous alcohol mixtures, or a combination of a soluble solvent and an anti-solvent (e.g., toluene/petroleum ether).[6]

Data on Common Impurities

ImpurityChemical NameOriginRemoval Strategy
I-1 1-Benzylcyclopropane-1-carboxamideIncomplete hydrolysis of the nitrile intermediate.[1]Acid-base extraction, Recrystallization
I-2 2-PhenylacetonitrileUnreacted starting material from the cyclopropanation step.Acid-base extraction
I-3 1,2-DibromoethaneUnreacted starting material from the cyclopropanation step.Evaporation (due to volatility), Acid-base extraction
I-4 BenzylcyclopropaneThermal decarboxylation of the final product.Recrystallization, Chromatography

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).
  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
  • The thermal decomposition of benzoic acid - ResearchGate. (2025).
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).

Sources

Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. This valuable structural motif presents unique synthetic challenges. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

We have structured this guide based on the two most prevalent synthetic strategies for this target molecule.

  • Strategy A: Cyclopropanation of a benzyl-substituted alkene precursor.

  • Strategy B: α-Alkylation of a benzyl-substituted nitrile followed by hydrolysis.

Section 1: Troubleshooting Strategy A - Cyclopropanation Route

This route typically involves the cyclopropanation of 2-benzylpropenoic acid or its ester equivalent. The Simmons-Smith reaction and its modifications are common choices.

Question 1: My Simmons-Smith cyclopropanation reaction has failed or resulted in a very low yield. What are the most critical factors to investigate?

Answer: Low conversion or reaction failure in a Simmons-Smith reaction is a frequent issue, almost always tracing back to the quality and activation of the zinc reagent or the integrity of the reaction environment. The core of the reaction is the formation of an active organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is highly sensitive.[1][2]

Here is a systematic approach to troubleshooting:

  • Activation of the Zinc-Copper Couple: This is the single most common point of failure. The zinc must be highly active to facilitate oxidative addition into the C-I bond of diiodomethane. Commercial zinc dust is often passivated with a layer of zinc oxide.

    • Causality: The Zn(Cu) couple's role is to provide a fresh, reactive zinc surface for the carbenoid formation.[3] Inadequate activation leads to little or no carbenoid, and thus, no reaction.

    • Solution: Always use freshly activated Zn(Cu) couple. See the detailed protocol below for a reliable activation procedure. Visual confirmation (a change from gray zinc to a coppery coating) is a good indicator of successful activation.[4]

  • Reagent Quality and Handling:

    • Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine (visible as a pink or brownish tint). Use freshly distilled or purchased diiodomethane. It is also dense and volatile; ensure accurate measurement and keep the container sealed and cool.[2]

    • Solvent and Atmosphere: The zinc carbenoid is highly sensitive to protic sources and oxygen. Ensure your solvent (typically anhydrous diethyl ether or dichloromethane) is truly anhydrous and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[4][5] Moisture will quench the carbenoid, halting the reaction.

  • Reaction Temperature: The formation of the carbenoid is often initiated at room temperature or with gentle heating, but the cyclopropanation itself can be exothermic. For sensitive substrates, running the reaction at 0 °C or lower after initiation can minimize side reactions.

Troubleshooting Workflow: Low Cyclopropanation Yield

G start Low or No Yield in Simmons-Smith Reaction reagent_quality Check Reagent Quality start->reagent_quality zn_activation Verify Zn(Cu) Activation (See Protocol 1) start->zn_activation conditions Review Reaction Conditions start->conditions workup Analyze Workup Procedure start->workup ch2i2 Is CH₂I₂ colorless? reagent_quality->ch2i2 Diiodomethane solvent Is solvent anhydrous? reagent_quality->solvent Solvent atmosphere Is atmosphere inert? reagent_quality->atmosphere Atmosphere visual_check Did Zn turn coppery? zn_activation->visual_check acid_wash Was acid wash performed? zn_activation->acid_wash temp Was temperature controlled? conditions->temp time Was reaction time sufficient? conditions->time quench Was quench appropriate? (e.g., sat. NH₄Cl) workup->quench extraction Were extraction pH and solvent correct? workup->extraction

Caption: Troubleshooting flowchart for low-yield Simmons-Smith reactions.

Section 2: Troubleshooting Strategy B - α-Alkylation & Hydrolysis Route

This robust route involves the α-alkylation of benzyl cyanide (phenylacetonitrile) with 1,2-dibromoethane to form 1-benzylcyclopropane-1-carbonitrile, followed by hydrolysis to the carboxylic acid.[6]

Question 2: The initial cyclopropanation of benzyl cyanide with 1,2-dibromoethane is low-yielding. What can I do to improve it?

Answer: This reaction is a tandem dialkylation where the benzylic proton is first abstracted, followed by nucleophilic attack on 1,2-dibromoethane, and then a second, intramolecular alkylation to close the ring. Low yields are often due to inefficient mass transfer between phases or an insufficiently strong base.

  • The Power of Phase-Transfer Catalysis (PTC): This reaction is ideally suited for PTC. Benzyl cyanide, the base (like 50% aq. NaOH), and 1,2-dibromoethane exist in separate phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is essential.

    • Causality: The PTC shuttles the hydroxide anion (OH⁻) into the organic phase to deprotonate the benzyl cyanide, and then carries the resulting carbanion to the interface to react with the 1,2-dibromoethane.[7] Without a catalyst, the reaction is confined to the phase interface and is extremely slow and inefficient.

    • Solution: Incorporate 5-10 mol% of a suitable phase-transfer catalyst like TBAB or a cyclopropenium ion catalyst into the reaction mixture.[6][7] This dramatically increases the reaction rate and yield.

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. While some heating is needed (e.g., 60 °C), excessive temperatures can lead to side products or catalyst decomposition.[6]

    • Base Concentration: A concentrated base (e.g., 50% w/v NaOH) is highly effective as it creates a high concentration of hydroxide in the aqueous phase, driving the catalytic cycle.

Question 3: The final hydrolysis of 1-benzylcyclopropane-1-carbonitrile is proving difficult. I either get incomplete conversion or decomposition of my product. What are the best practices?

Answer: The hydrolysis of nitriles, especially sterically hindered ones like this, requires forcing conditions (strong acid or base with heat), which must be carefully managed.[8] The process occurs in two stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid. The second step is often rate-limiting.[9]

  • Acid vs. Base Hydrolysis: Both methods are effective, but the choice depends on the stability of your molecule.

    • Acidic Hydrolysis (e.g., conc. HCl or H₂SO₄, reflux): This is a very common method.[10]

      • Problem: Incomplete reaction.

      • Solution: Ensure a sufficiently long reflux time and use a high concentration of acid. A co-solvent like acetic acid can sometimes improve solubility and aid the reaction.

      • Problem: Product decomposition (charring).

      • Solution: The temperature might be too high. Try a lower-boiling acid mixture (e.g., aqueous HCl) or reduce the temperature and extend the reaction time.

    • Basic Hydrolysis (e.g., NaOH or KOH in ethylene glycol, reflux):

      • Causality: Using a high-boiling solvent like ethylene glycol allows for higher reaction temperatures (>100 °C), which can effectively drive the hydrolysis of the stubborn intermediate amide.

      • Important Note: Basic hydrolysis initially yields the carboxylate salt (e.g., sodium 1-benzylcyclopropane-1-carboxylate). You MUST perform a separate acidification step with a strong acid (like HCl) to protonate the salt and precipitate the desired neutral carboxylic acid.[11] Failure to do so will result in the loss of your product into the aqueous layer during workup.

Synthetic Strategy Overview

G cluster_0 Strategy A: Cyclopropanation cluster_1 Strategy B: Alkylation & Hydrolysis start_A 2-Benzylpropenoic Acid (or Ester) product_A 1-Benzylcyclopropane- 1-carboxylic acid start_A->product_A Simmons-Smith (CH₂I₂, Zn(Cu)) start_B Benzyl Cyanide intermediate_B 1-Benzylcyclopropane- 1-carbonitrile start_B->intermediate_B 1,2-Dibromoethane, NaOH, PTC product_B 1-Benzylcyclopropane- 1-carboxylic acid intermediate_B->product_B Hydrolysis (H⁺ or OH⁻, Heat)

Caption: Comparison of the two primary synthetic routes.

Section 3: General Purification

Question 4: What is the most reliable method for purifying the final this compound?

Answer: The acidic nature of the target compound makes it ideally suited for a classic acid-base extraction. This method is highly effective for removing neutral or basic impurities.

  • Causality: The carboxylic acid is deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and can be washed away. The aqueous layer, now containing the purified salt, can be re-acidified to precipitate the pure carboxylic acid.[12]

  • Key Considerations:

    • Choice of Base: Use a mild base like NaHCO₃ or Na₂CO₃. Using a strong base like NaOH can lead to the formation of emulsions, making separation difficult.

    • pH Monitoring: When re-acidifying the aqueous layer, use a strong acid (e.g., 2-6M HCl) and add it slowly until the pH is acidic (pH ~2), which will cause your product to precipitate. Check with pH paper.

    • Final Purification: The precipitated solid can be collected by vacuum filtration and further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).

Purification Workflow: Acid-Base Extraction

G start Crude Reaction Mixture in Organic Solvent (e.g., Ether) wash_base Wash with aq. NaHCO₃ start->wash_base separate_1 Separate Layers wash_base->separate_1 organic_layer_1 Organic Layer (Neutral/Basic Impurities) DISCARD separate_1->organic_layer_1 aqueous_layer_1 Aqueous Layer (Product as Sodium Salt) separate_1->aqueous_layer_1 acidify Acidify Aqueous Layer with conc. HCl to pH ~2 aqueous_layer_1->acidify extract_again Extract with Fresh Organic Solvent acidify->extract_again separate_2 Separate Layers extract_again->separate_2 aqueous_layer_2 Aqueous Layer (Salts) DISCARD separate_2->aqueous_layer_2 organic_layer_2 Organic Layer (Pure Product) separate_2->organic_layer_2 finish Dry (Na₂SO₄), Filter, and Evaporate Solvent organic_layer_2->finish

Caption: Step-by-step workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Activation of Zinc-Copper Couple for Simmons-Smith Reaction

  • Place zinc dust (e.g., 10 g) in a flask equipped with a stir bar under an inert atmosphere.

  • Add 1M HCl (e.g., 50 mL) and stir vigorously for 60-90 seconds to etch the oxide layer.

  • Stop stirring, allow the zinc to settle, and decant the acidic solution.

  • Wash the zinc dust sequentially with deionized water (2 x 50 mL), ethanol (2 x 50 mL), and finally anhydrous diethyl ether (2 x 50 mL). Decant the solvent after each wash.

  • Add a 2% (w/v) solution of copper(II) acetate in glacial acetic acid and stir. The gray zinc should develop a dark, coppery coating.

  • Decant the copper acetate solution and wash the activated Zn(Cu) couple with anhydrous diethyl ether (3 x 50 mL).

  • Dry the activated couple under high vacuum and use it immediately. Do not store it.[4]

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 100 mL).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous layers.

  • Optional: Back-wash the combined aqueous layers with a small amount of diethyl ether (1 x 30 mL) to remove any remaining neutral impurities. Discard this ether wash.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution reaches a pH of approximately 2 (test with pH paper). A white precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]

References

  • Benchchem. (n.d.). Troubleshooting low conversion in cyclopropanation reactions.
  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). ScienceDirect. Retrieved from [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved from a source providing solutions to organic chemistry problems.
  • Heavily substituted cyclopropane esters were prepared in high yields... (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Lambert, J. B., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. Retrieved from [Link]

  • Pace, V., et al. (n.d.). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. Retrieved from [Link]

  • Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Pace, V., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from a relevant organic chemistry resource website.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Wiley Online Library.
  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. (2021, August 25). YouTube. Retrieved from [Link]

  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Mahesh, P., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised... (n.d.). MDPI. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids... Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid... (n.d.). Patsnap Eureka. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Reaction Conditions for 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. We will deconstruct the common synthetic pathway, address specific experimental challenges through a troubleshooting Q&A, provide validated protocols, and answer frequently asked questions to ensure the successful and reproducible synthesis of this valuable compound.

Section 1: Synthesis Overview

The most direct and widely reported synthesis of this compound is a robust two-step process commencing from 2-phenylacetonitrile.[1] The strategy involves:

  • Cyclopropanation: An α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base, often under phase-transfer catalysis conditions, to form the key cyclopropane ring.

  • Hydrolysis: The subsequent conversion of the intermediate nitrile (1-benzylcyclopropane-1-carbonitrile) to the final carboxylic acid, typically under strong acidic conditions.[1]

Understanding the critical parameters of each step is paramount for optimizing yield and purity.

Synthesis_Workflow Start 2-Phenylacetonitrile Step1 Step 1: Cyclopropanation Start->Step1 Reagents1 1,2-Dibromoethane NaOH, H2O, PTC Reagents1->Step1 Intermediate 1-Benzylcyclopropane- 1-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 Reagents2 Conc. HCl Heat Reagents2->Step2 Product 1-Benzylcyclopropane- 1-carboxylic acid Step2->Product

Caption: Overall synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My cyclopropanation reaction yield is low or fails completely. What are the common causes?

Answer: Low yield in the cyclopropanation step is a frequent issue stemming from several critical parameters.

  • Suboptimal Base/Solvent System: The choice and concentration of the base are crucial. Among common bases like KOH, NaOH, and various carbonates, a 50% (w/v) aqueous solution of sodium hydroxide has been shown to provide good yields.[1] Using a weaker base or an incorrect concentration can prevent the efficient deprotonation of 2-phenylacetonitrile, which is necessary to initiate the alkylation.

  • Incorrect Reaction Temperature: Temperature plays a significant role in the reaction's success. High temperatures (e.g., 100 °C) can drastically reduce yields, likely due to side reactions or decomposition.[1] The optimal temperature is reported to be around 60 °C, which provides a balance between reaction rate and stability.[1]

  • Absence of a Phase Transfer Catalyst (PTC): This reaction involves an aqueous phase (containing NaOH) and an organic phase (containing the nitrile and dibromoethane). A phase transfer catalyst is essential for transporting the hydroxide ion into the organic phase to deprotonate the nitrile. Without a PTC, the reaction will be extremely slow or may not proceed at all.

  • Reagent Quality: Ensure the 2-phenylacetonitrile and 1,2-dibromoethane are of high purity. Impurities can interfere with the reaction. Water in the organic reagents is less of a concern here due to the aqueous nature of the reaction, but the purity of the starting materials is key.[2]

Troubleshooting_Yield Problem Low or No Yield in Cyclopropanation Cause1 Incorrect Base System Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Missing PTC Problem->Cause3 Cause4 Poor Reagent Quality Problem->Cause4 Solution1 Solution: Use 50% w/v NaOH in water. Cause1->Solution1 Solution2 Solution: Maintain reaction temperature at 60 °C. Cause2->Solution2 Solution3 Solution: Add a suitable Phase Transfer Catalyst. Cause3->Solution3 Solution4 Solution: Verify purity of starting materials. Cause4->Solution4

Caption: Troubleshooting logic for low yield in the cyclopropanation step.

Question 2: During the hydrolysis of the nitrile intermediate, I'm isolating the amide as a major byproduct. Why is this happening?

Answer: The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Isolating the amide means the reaction has not gone to completion.

  • Insufficient Reaction Time or Temperature: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperature or longer reaction time) than the initial hydrolysis of the nitrile to the amide. If the reaction is stopped prematurely, the amide will be the major product.

  • Inadequate Acid Concentration: Concentrated hydrochloric acid is typically used for this transformation.[1] Using a less concentrated acid will slow down the second step (amide hydrolysis) significantly more than the first, leading to amide accumulation.

  • Solution: To drive the reaction to the carboxylic acid, ensure you are using concentrated HCl and heating the reaction mixture (e.g., to reflux) for a sufficient period. Monitor the reaction by TLC or LC-MS until the amide intermediate is fully consumed.

Question 3: My final product is impure after workup. What is the best purification strategy?

Answer: Carboxylic acids are well-suited for purification via acid-base extraction. This method effectively separates the acidic product from neutral or basic impurities.

  • Dissolution & Basification: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. It can be washed once more with fresh organic solvent to remove any lingering impurities.

  • Acidification & Product Extraction: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 3M HCl) until the pH is well below the pKa of the acid (pH ~2).[3] The carboxylic acid will precipitate out. Extract the pure product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.[3][4]

  • Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) is the final step.[3]

Question 4: I'm seeing inconsistent yields between batches. What should I standardize?

Answer: Batch-to-batch inconsistency typically points to subtle variations in reaction conditions or reagents.

  • Reagent Quality and Stoichiometry: Use reagents from the same batch or ensure their quality is consistent.[2] Accurately measure all reagents and maintain the same stoichiometry.

  • Moisture Control: While the cyclopropanation is aqueous, the quality of organic reagents should be consistent. For other synthetic steps, always use anhydrous solvents unless otherwise specified.[2]

  • Strict Parameter Control: Maintain strict and consistent control over reaction parameters such as temperature, stirring speed, and addition rates.[2] Use a temperature-controlled reaction vessel rather than relying on ambient temperature.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • Materials:

    • 2-Phenylacetonitrile (1.0 eq)

    • 1,2-Dibromoethane (1.2 eq)

    • Sodium Hydroxide (NaOH)

    • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq)

    • Deionized Water

  • Procedure:

    • Prepare a 50% (w/v) solution of NaOH in deionized water and allow it to cool.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylacetonitrile, 1,2-dibromoethane, and the phase transfer catalyst.

    • Add the 50% NaOH solution to the flask.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

    • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude nitrile intermediate. The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

  • Materials:

    • Crude 1-Benzylcyclopropane-1-carbonitrile (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the crude 1-benzylcyclopropane-1-carbonitrile and an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux. The reaction can be vigorous, so controlled heating is advised.

    • Maintain reflux for 8-12 hours, or until TLC/LC-MS analysis shows complete consumption of the nitrile and the intermediate amide.

    • Cool the reaction mixture to room temperature, then further in an ice bath. The product may precipitate.

    • Dilute the mixture with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Proceed with the purification protocol as described in the troubleshooting guide.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the cyclopropanation step? The reaction proceeds via a nucleophilic substitution mechanism. The strong base deprotonates the α-carbon of 2-phenylacetonitrile, creating a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction, displacing one bromide ion. A second, intramolecular Sₙ2 reaction then occurs as the newly formed carbanion attacks the other carbon bearing the bromine, closing the three-membered ring.

FAQ 2: Can I use basic conditions for the hydrolysis step? Yes, saponification using a strong base like NaOH or KOH in an aqueous alcohol solution followed by acidic workup is a common alternative for nitrile hydrolysis. This can sometimes be a milder method and may prevent side reactions that can occur under strong acidic heating. The choice between acidic or basic hydrolysis often depends on the stability of other functional groups in the molecule.

FAQ 3: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. For the cyclopropanation, you can monitor the disappearance of the 2-phenylacetonitrile spot. For the hydrolysis, you can monitor the disappearance of the nitrile and the intermediate amide, and the appearance of the final carboxylic acid spot. Staining with potassium permanganate can help visualize non-UV active spots. For more precise analysis, LC-MS or GC-MS can be used to track the relative abundance of reactants, intermediates, and products.

Section 5: Data Summary Table

The following table summarizes the optimized conditions for the key cyclopropanation step, based on literature findings.[1]

ParameterRecommended ConditionRationale
Starting Material 2-PhenylacetonitrileCommercially available and provides the required benzyl and nitrile groups.
Alkylating Agent 1,2-DibromoethaneProvides the two carbons needed to form the cyclopropane ring.
Base Sodium Hydroxide (NaOH)A 50% (w/v) aqueous solution is effective for deprotonation.[1]
Solvent WaterUsed as the solvent for the base, creating a biphasic system.[1]
Catalyst Phase Transfer CatalystEssential for facilitating the reaction between the aqueous and organic phases.
Temperature 60 °COptimal temperature to balance reaction rate and minimize side reactions.[1]
Reaction Time 4-6 hoursTypical time required for completion, should be confirmed by monitoring.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).
  • Optimizing the Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Support Guide. (n.d.). Benchchem.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • How can I purify carboxylic acid? (2013, September 20).

Sources

Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-benzylcyclopropane-1-carboxylic acid. It offers troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and reliable synthetic route involves a two-step sequence:

  • Cyclopropanation: The α-alkylation of benzyl cyanide with 1,2-dihaloethane to form the intermediate, 1-benzylcyclopropane-1-carbonitrile.

  • Hydrolysis: The subsequent conversion of the nitrile intermediate to the final carboxylic acid product.

This guide will delve into the critical parameters of each step, providing evidence-based recommendations to overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Cyclopropanation Step: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

Question: My yield for the cyclopropanation of benzyl cyanide is low. What are the most likely causes and how can I improve it?

Answer: Low yields in the cyclopropanation step are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Base Selection: The choice of base is critical for the deprotonation of benzyl cyanide to form the reactive carbanion. While strong bases like sodium hydride or sodium amide can be used, they often lead to side reactions and can be hazardous to handle.[1] A more effective and safer approach is the use of a concentrated aqueous solution of a strong base, such as 50% sodium hydroxide, in conjunction with a phase-transfer catalyst.

  • Absence of a Phase-Transfer Catalyst (PTC): The reaction between the benzyl cyanide carbanion (in the organic phase) and the alkoxide base (in the aqueous phase) is often slow due to the immiscibility of the two phases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to shuttle the hydroxide ions into the organic phase, thereby accelerating the reaction and significantly improving the yield.[2][3] In some cases, the use of a PTC can reduce the reaction time from over 12 hours to just 4-6 hours.[2]

  • Incorrect Reaction Temperature: Temperature plays a crucial role in this reaction. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired by-products. For the synthesis of the related 1-phenylcyclopropane carbonitrile, a temperature of 60°C was found to be optimal.[2] It is recommended to perform the reaction at a moderately elevated temperature (e.g., 60-80°C) and monitor the progress by TLC or GC to avoid overheating and prolonged reaction times.

  • Purity of Reagents and Solvents: The purity of your starting materials, particularly benzyl cyanide and 1,2-dibromoethane, is paramount. Impurities can lead to a host of side reactions that consume your starting materials and complicate purification. Ensure your reagents are of high purity, and consider purifying them if necessary.

Question: I am observing the formation of multiple by-products in my cyclopropanation reaction. What are they and how can I minimize them?

Answer: The formation of by-products is a common challenge in the alkylation of benzyl cyanide. The primary by-products to be aware of are:

  • Dialkylated Products: If the initially formed 1-benzylcyclopropane-1-carbonitrile is deprotonated, it can react with another molecule of 1,2-dibromoethane, leading to undesired oligomeric products. To minimize this, it is crucial to control the stoichiometry of your reactants. A slight excess of 1,2-dibromoethane is generally recommended.

  • Elimination Products: Under strongly basic conditions, 1,2-dihaloethanes can undergo elimination to form vinyl halides, which can then polymerize or react with other species in the reaction mixture. Using a phase-transfer catalyst with a moderately concentrated base at an optimized temperature can help to favor the desired substitution reaction over elimination.

  • Benzyl Isocyanide: The cyanide ion is an ambident nucleophile and can attack the benzyl halide through the nitrogen atom to form benzyl isocyanide. This is often observed as a foul-smelling impurity.[4] Careful control of reaction conditions and the use of a polar aprotic solvent can help to favor C-alkylation over N-alkylation.

Hydrolysis Step: Conversion to this compound

Question: My hydrolysis of 1-benzylcyclopropane-1-carbonitrile is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[5] Incomplete conversion is a frequent issue. To ensure complete hydrolysis, consider the following:

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[6][7] However, forcing conditions, such as prolonged heating at reflux, are often necessary to drive the reaction to completion.[5]

    • Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid, such as 10-20% sulfuric acid or concentrated hydrochloric acid, is a common method.[8]

    • Basic Hydrolysis: Refluxing with a strong aqueous base, such as 20-40% sodium hydroxide, is also effective.[6] Note that this will initially form the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[7]

  • Reaction Time and Temperature: Insufficient reaction time or temperature is the most common reason for incomplete hydrolysis. Monitor the reaction progress by TLC or LC-MS until the starting nitrile and the intermediate amide are no longer observed. Be prepared for reaction times that can extend to several hours of reflux.

Question: What are the advantages and disadvantages of acidic versus basic hydrolysis for this specific molecule?

Answer: The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and the desired workup procedure.

  • Acidic Hydrolysis:

    • Advantages: Directly yields the carboxylic acid upon workup, which can simplify purification.

    • Disadvantages: The strongly acidic and high-temperature conditions can potentially lead to decomposition of the cyclopropane ring, although it is generally quite stable.

  • Basic Hydrolysis:

    • Advantages: Generally, a milder method for the initial hydrolysis step, which may be preferable if your molecule has acid-sensitive functional groups.

    • Disadvantages: Forms the carboxylate salt, requiring a subsequent acidification step. The workup involves handling strongly acidic and basic solutions.

For this compound, both methods are viable. A comparative summary is provided in the table below.

Hydrolysis MethodTypical ConditionsAdvantagesDisadvantages
Acidic Reflux in 10-20% H₂SO₄ or conc. HClDirect formation of carboxylic acidHarsher conditions, potential for side reactions
Basic Reflux in 20-40% NaOH or KOHGenerally milder initial stepRequires a separate acidification step

Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane for the cyclopropanation?

A1: Yes, 1,2-dichloroethane can be used. However, due to the lower reactivity of the C-Cl bond compared to the C-Br bond, the reaction will likely require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable yield.

Q2: What is the best way to purify the final product, this compound?

A2: The final product can be purified by recrystallization.[9] A common procedure involves dissolving the crude product in a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) at an elevated temperature and then allowing it to cool slowly to form crystals. An alternative method is an acid-base extraction, where the carboxylic acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.[10][11]

Q3: How can I monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the cyclopropanation and hydrolysis steps. For the cyclopropanation, you will be looking for the disappearance of the benzyl cyanide starting material and the appearance of a new, less polar spot for the 1-benzylcyclopropane-1-carbonitrile. For the hydrolysis, you will monitor the disappearance of the nitrile and the intermediate amide, and the appearance of the more polar carboxylic acid. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-Benzylcyclopropane-1-carbonitrile

This protocol is an optimized procedure based on the principles of phase-transfer catalysis for the alkylation of benzyl cyanide.

Materials:

  • Benzyl cyanide

  • 1,2-Dibromoethane

  • 50% (w/w) aqueous sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 eq), toluene (5 mL per gram of benzyl cyanide), and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq).

  • Heat the mixture to 60-70°C.

  • Slowly add 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-benzylcyclopropane-1-carbonitrile.

Protocol for the Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile

This protocol describes the acidic hydrolysis of the nitrile intermediate.

Materials:

  • 1-Benzylcyclopropane-1-carbonitrile

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a 20% (v/v) aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water with cooling.

  • To a round-bottom flask equipped with a reflux condenser, add the crude 1-benzylcyclopropane-1-carbonitrile and the 20% sulfuric acid solution (10 mL per gram of nitrile).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3 x volume of the aqueous solution).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic, then wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the cyclopropanation step, based on literature for analogous reactions.

ParameterConditionExpected Impact on YieldRationale
Phase-Transfer Catalyst With TBABHighFacilitates the transfer of hydroxide ions to the organic phase, accelerating the reaction.[2]
Without TBABLowThe reaction is very slow due to the phase separation of reactants.[2]
Base Concentration 50% NaOHHighA high concentration of base drives the deprotonation of benzyl cyanide.
Dilute NaOHLowInsufficient deprotonation of the starting material.
Temperature 60-70°COptimalBalances reaction rate and minimizes side reactions.[2]
< 50°CLowThe reaction rate is too slow.
> 80°CDecreasedIncreased formation of by-products.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis BC Benzyl Cyanide Int1 Benzyl Carbanion BC->Int1 -H+ BCN 1-Benzylcyclopropane-1-carbonitrile Int1->BCN + 1,2-Dibromoethane DBE 1,2-Dibromoethane DBE->BCN PTC NaOH (aq) / TBAB Amide Amide Intermediate BCN->Amide + H₂O BCA This compound Amide->BCA + H₂O, -NH₃ Acid H₃O⁺ / Heat

Caption: Overall synthetic pathway for this compound.

Troubleshooting Workflow: Low Yield in Cyclopropanation

troubleshooting_workflow Start Low Yield in Cyclopropanation Check_PTC Check for Phase-Transfer Catalyst (PTC) - Is TBAB or a similar PTC present? Start->Check_PTC Add_PTC Add 5 mol% TBAB Check_PTC->Add_PTC No Check_Base Check Base Concentration - Is 50% NaOH being used? Check_PTC->Check_Base Yes Add_PTC->Check_Base Use_Conc_Base Use 50% aqueous NaOH Check_Base->Use_Conc_Base No Check_Temp Check Reaction Temperature - Is the temperature between 60-70°C? Check_Base->Check_Temp Yes Use_Conc_Base->Check_Temp Adjust_Temp Adjust temperature to 60-70°C Check_Temp->Adjust_Temp No Check_Reagents Check Reagent Purity - Are starting materials pure? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Purify_Reagents Purify Benzyl Cyanide and 1,2-Dibromoethane Check_Reagents->Purify_Reagents No End Yield Improved Check_Reagents->End Yes Purify_Reagents->End

Caption: A step-by-step guide to troubleshooting low yields in the cyclopropanation step.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). BMC Chemistry. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • US5387713A - Process for purification of carboxylic acids. (n.d.).
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. [Link]

  • Synthesis of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (n.d.). Patsnap Eureka. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). BMC Chemistry, 13(1). [Link]

  • US3876691A - Process for the hydrolysis of nitriles. (n.d.).
  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... (n.d.). ResearchGate. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.).
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Plausible catalytic pathway for the alkylation of benzyl cyanide. (n.d.). ResearchGate. [Link]

  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. (n.d.). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]

  • Benzyl Cyanide. (n.d.). Organic Syntheses. [Link]

  • US2255421A - Process for purification of carboxylic acids. (n.d.).
  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. [Link]

  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (n.d.). ResearchGate. [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). ReactionFlash. [Link]

  • Isolation of a Carboxylic acid. (n.d.). Reddit. [Link]

  • What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. (n.d.). Pearson. [Link]

Sources

Technical Support Center: Identifying and Mitigating Side Products in Reactions of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to the inherent strain of the cyclopropane ring and the reactivity of the carboxylic acid moiety, a number of specific side reactions can occur. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate, identify, and mitigate the formation of common impurities, ensuring higher yields and purity of your target molecules.

Section 1: Troubleshooting Guide - Common Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the root cause of side product formation and providing actionable solutions.

Problem 1: Ring-Opening Side Products Under Acidic Conditions

Question: "During my reaction, which uses an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), I'm observing a loss of starting material and the formation of new, often heavier, impurities that I can't identify. What is happening?"

Answer: This is a classic issue stemming from the electronic nature of your starting material. The combination of the benzyl group (an electron donor that can stabilize a positive charge) and the carboxylic acid (an electron-withdrawing group) makes the cyclopropane ring susceptible to acid-catalyzed ring-opening.[1][2][3]

Causality & Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electron-withdrawing effect, polarizing the C1-C2 and C1-C3 bonds of the cyclopropane ring. The ring then opens in a way that generates the most stable carbocation, which is the tertiary benzylic carbocation at C1. This carbocation is then readily trapped by any nucleophile present in the reaction mixture (e.g., solvent, water, or another reagent).[2][4]

ring_opening start 1-Benzylcyclopropane- 1-carboxylic acid protonated Protonated Intermediate start->protonated Protonation carbocation Benzylic Carbocation (Ring-Opened) protonated->carbocation Ring Opening product Ring-Opened Side Product (e.g., Ester, Alcohol) carbocation->product Nucleophilic Attack h_plus H+ nu Nu:

Caption: Acid-catalyzed ring-opening mechanism.

Troubleshooting & Mitigation:

StrategyRationaleRecommended Actions
Use Milder Acids Strong Brønsted or Lewis acids aggressively promote ring-opening.[1][5]Replace H₂SO₄ or AlCl₃ with milder acids like pyridinium p-toluenesulfonate (PPTS) or use solid-supported acid catalysts that can be easily filtered off.
Control Temperature Higher temperatures provide the activation energy needed for ring-opening.Maintain reactions at or below room temperature. If heating is necessary, perform a temperature scouting study to find the optimal balance between reaction rate and side product formation.
Solvent Choice Polar, nucleophilic solvents (e.g., methanol, water) can act as the nucleophile that traps the carbocation intermediate.Use non-polar, aprotic solvents like dichloromethane (DCM), toluene, or 1,4-dioxane to disfavor the formation and trapping of the carbocation.
Reduce Reaction Time Prolonged exposure to acidic conditions increases the likelihood of side reactions.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Problem 2: Decarboxylation and Rearrangement Side Products

Question: "I am attempting a reaction at an elevated temperature (>100 °C) and instead of my expected product, I am isolating a significant amount of a dihydrofuran derivative. Why is my molecule rearranging?"

Answer: You are observing a known thermal decarboxylative rearrangement pathway for α-carbonyl cyclopropane carboxylic acids.[6] The strain energy of the cyclopropane ring facilitates a process where the loss of CO₂ is coupled with a ring expansion to form a more stable five-membered dihydrofuran ring.

Causality & Mechanism: At elevated temperatures, the molecule can undergo decarboxylation. Instead of simply forming benzylcyclopropane, the process is believed to proceed through an initial ring-opening to an α-allyl-β-keto acid-like system, which then rapidly cyclizes and decarboxylates to yield 2-benzyl-4,5-dihydrofuran.[6] This pathway is often concerted, meaning the decarboxylation and rearrangement happen in a single mechanistic step, which avoids the formation of less favorable intermediates.[6][7]

decarboxylation start 1-Benzylcyclopropane- 1-carboxylic acid intermediate Concerted Transition State (Ring Opening & Decarboxylation) start->intermediate Heat (Δ) product 2-Benzyl-4,5-dihydrofuran intermediate->product co2 + CO₂

Caption: Thermal decarboxylation and rearrangement pathway.

Troubleshooting & Mitigation:

  • Avoid High Temperatures: If possible, select reaction conditions that do not require temperatures exceeding 80-90 °C.

  • Use Alternative Activation: If a reaction requires activation that is typically achieved thermally, explore alternative methods. For example, for decarboxylative couplings, photoredox catalysis can often be performed at room temperature, avoiding thermal rearrangement pathways.[8]

  • Protecting Group Strategy: If the carboxylic acid is not the reacting group, consider protecting it as an ester (e.g., a methyl or ethyl ester). Esters are significantly more thermally stable and will not undergo this rearrangement. The acid can be regenerated in a final, gentle saponification step.

Problem 3: Side Products in Amide Coupling Reactions

Question: "My amide coupling reaction using this compound, an amine, and a carbodiimide coupling agent (like DCC or EDC) is low-yielding and messy. What are the common culprits?"

Answer: Amide coupling reactions, while routine, can be plagued by several side reactions. With your specific carboxylic acid, the main issues are typically related to the coupling agent itself or potential racemization if there are other stereocenters.

Common Side Products & Causes:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid with DCC or EDC, can rearrange to a stable, unreactive N-acylurea byproduct if the amine nucleophile is not sufficiently reactive or is sterically hindered.[9]

  • Reaction with Solvent: If you are using DMF as a solvent, residual dimethylamine (a common impurity) can compete with your desired amine, leading to the formation of N,N-dimethyl-1-benzylcyclopropane-1-carboxamide.[10]

  • Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling agent to form the corresponding anhydride, which consumes your starting material and may react sluggishly with the amine.

Troubleshooting & Mitigation:

StrategyRationaleRecommended Actions
Use an Additive Additives like HOBt or HOAt trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[9]Add 1.1 equivalents of HOBt or HOAt to your standard EDC/DCC coupling protocol.
Switch Coupling Reagent Modern uronium/phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP are highly efficient and less prone to side reactions.[11][12]Use HATU (1.1 eq) with a non-nucleophilic base like DIPEA (2.0 eq) in an aprotic solvent like DCM or acetonitrile. This is often the most reliable method.
Purify Solvents Ensure solvents are anhydrous and free from amine impurities.Use freshly opened, anhydrous grade DMF or distill it before use. Consider using DMAc, which is often more stable.[10]
Control Stoichiometry Using a slight excess of the carboxylic acid or amine can push the reaction to completion, but a large excess can complicate purification.Start with a 1:1.1 ratio of carboxylic acid to amine. Adjust as needed based on analytical monitoring.
Section 2: Frequently Asked Questions (FAQs)
  • Q1: How stable is this compound to storage and general handling?

    • A: It is a crystalline solid that is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture. However, as discussed, it is sensitive to strong acids and high temperatures, which can induce ring-opening or decarboxylation, respectively.[2][6] For long-term storage, refrigeration is recommended.

  • Q2: My starting material has a small amide impurity. Where does it come from?

    • A: A common synthesis of this compound involves the hydrolysis of the corresponding nitrile. If this hydrolysis is incomplete or performed under harsh conditions, a small amount of the corresponding primary amide (1-benzylcyclopropane-1-carboxamide) can form as a side product.[13] It is crucial to use high-purity starting material, as this amide impurity can be difficult to remove from the final product.

  • Q3: What is the best way to activate the carboxylic acid for esterification without causing ring-opening?

    • A: The Fischer esterification, which uses a strong acid catalyst, is risky.[14][15] Preferable methods include:

      • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a mild base (e.g., Cs₂CO₃, K₂CO₃) and react it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a solvent like DMF or acetone. This SN2 reaction avoids acidic conditions entirely.

      • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol, allowing it to be attacked by the carboxylic acid under neutral conditions.

      • Activation with SOCl₂ or Oxalyl Chloride: The acid can be converted to the highly reactive acid chloride. This must be done carefully at low temperatures, and the activating agent must be completely removed before adding the alcohol. This method is effective but requires handling of corrosive reagents.[9]

  • Q4: Which analytical techniques are most effective for identifying these side products?

    • A: A combination of techniques is ideal.

      • TLC: For initial reaction monitoring. Staining with potassium permanganate can help visualize non-UV active, ring-opened products.

      • LC-MS: The best technique for quickly identifying the molecular weights of impurities. This can immediately suggest ring-opening (addition of a nucleophile) or decarboxylation (loss of 44 Da).

      • NMR (¹H and ¹³C): Essential for definitive structural elucidation. The disappearance of the characteristic cyclopropane proton signals (typically upfield, between 0.5-1.5 ppm) is a clear indicator of ring-opening. The appearance of signals corresponding to a dihydrofuran ring would confirm the rearrangement product.[6]

Section 3: Protocols and Methods
Protocol 1: Recommended Amide Coupling using HATU

This protocol minimizes common side products associated with carbodiimide reagents.

  • Setup: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq) to the solution.

  • Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq) to the mixture and stir for 5 minutes.

  • Coupling Agent: In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Analytical Workflow for Side Product Identification

analytical_workflow start Crude Reaction Mixture tlc 1. TLC Monitoring (Multiple Stains) start->tlc lcms 2. LC-MS Analysis tlc->lcms Complex Mixture or New Spots decision Impurity MW Identified? lcms->decision decision->tlc No, Optimize Separation nmr 3. Isolate Impurity via Prep-HPLC or Column decision->nmr Yes structure 4. NMR Spectroscopy (¹H, ¹³C, COSY) nmr->structure elucidation Structure Elucidated structure->elucidation

Caption: Step-by-step workflow for impurity identification.

References
  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. (n.d.). Google Scholar. Retrieved from [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). ARKIVOC. Retrieved from [Link]

  • Decarboxylative photocatalytic transformations. (2025). Chemical Society Reviews. Retrieved from [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters. Retrieved from [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace. Retrieved from [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. (2020). YouTube. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Side reactions with HBTU amide coupling? (2025). Reddit. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025). ResearchGate. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. Retrieved from [Link]

  • This compound (C11H12O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed. Retrieved from [Link]

  • Esterification process. (n.d.). Google Patents.
  • Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The most common and scalable route to this compound involves a two-step process: the cyclopropanation of 2-phenylacetonitrile (benzyl cyanide) followed by the hydrolysis of the resulting nitrile. This guide is structured to follow this synthetic workflow, addressing potential issues at each critical stage.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Start 2-Phenylacetonitrile (Benzyl Cyanide) Reagents1 1,2-Dibromoethane NaOH (50% aq.) Phase-Transfer Catalyst (PTC) Start->Reagents1 Product1 1-Benzylcyclopropane-1-carbonitrile Start->Product1 Reagents1->Product1 Key Challenges: - Low Yield - Side Reactions - Catalyst Inefficiency Reagents2 Strong Acid (e.g., conc. HCl) or Strong Base (e.g., NaOH/KOH) Product1->Reagents2 Product2 This compound Product1->Product2 Reagents2->Product2 Key Challenges: - Incomplete Conversion - Ring Opening - Difficult Workup

Caption: Synthetic workflow for this compound.

Part 1: Troubleshooting the Cyclopropanation Reaction

The initial step, forming the cyclopropane ring via alkylation of benzyl cyanide with 1,2-dibromoethane, is often the most challenging. Success hinges on efficient carbanion formation and subsequent intramolecular cyclization, typically facilitated by a phase-transfer catalyst (PTC).

Q1: My yield of 1-benzylcyclopropane-1-carbonitrile is consistently low (<50%). What are the most likely causes?

A1: Low yields in this reaction typically stem from three primary areas: inefficient catalysis, suboptimal reaction conditions, or competing side reactions.

  • Ineffective Phase-Transfer Catalysis: The reaction occurs between two immiscible phases: an aqueous solution of sodium hydroxide and an organic phase containing your starting materials. The PTC is crucial for transporting the hydroxide ion into the organic phase to deprotonate the benzyl cyanide. If the PTC is inefficient or inactive, the reaction will not proceed effectively.[1] Ensure you are using a suitable catalyst, such as a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC).[2]

  • Suboptimal Temperature: Temperature control is critical. While heating can increase the reaction rate, excessively high temperatures (e.g., >70°C) can promote side reactions and catalyst degradation. A temperature of around 60°C is often found to be optimal.[3]

  • Base Concentration: A highly concentrated solution of sodium hydroxide (e.g., 50% w/v) is necessary to create the high basicity required for deprotonation and to favor the organic-aqueous phase separation.[2][3]

  • Vigorous Stirring: Insufficient mixing leads to a low interfacial area between the two phases, drastically reducing the reaction rate. Ensure the mixture is being stirred vigorously to create a fine emulsion.

Q2: I'm observing a significant amount of an unexpected amide by-product during my cyclopropanation. Where is it coming from and how do I prevent it?

A2: The formation of an amide by-product during the cyclopropanation step is a known issue.[3] This occurs when the nitrile group is partially hydrolyzed to an amide under the strongly basic aqueous conditions. To minimize this:

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LCMS and stop the reaction once the benzyl cyanide is consumed.

  • Moderate Temperature: As mentioned, high temperatures can accelerate this unwanted hydrolysis. Stick to the optimized temperature range.

  • Efficient Workup: Once the reaction is complete, promptly begin the workup. Dilute the reaction mixture with water and extract the product into an organic solvent to separate it from the aqueous base.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation
ParameterValue/ReagentRationale & Expert Notes
Reactants Benzyl Cyanide (1 eq.), 1,2-Dibromoethane (1.5 eq.)Using an excess of the dibromoethane helps to drive the reaction to completion.
Base 50% (w/v) Aqueous Sodium HydroxideHigh concentration is crucial for generating the active carbanion.[3]
Catalyst Triethylbenzylammonium Chloride (TEBAC) (0.1 eq.)A robust and common PTC for this type of reaction.[2] Other quaternary ammonium or phosphonium salts can also be effective.[1]
Temperature 60-65 °CBalances reaction rate against the risk of side reactions and catalyst decomposition.[3]
Stirring Vigorous mechanical stirringEssential for maximizing the interfacial surface area between the aqueous and organic phases.
Reaction Time 2-4 hoursMonitor by TLC (e.g., 4:1 Hexanes:EtOAc) until benzyl cyanide is consumed.
Workup 1. Cool to RT. 2. Dilute with water. 3. Extract with an organic solvent (e.g., Toluene or DCM). 4. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.Standard procedure to isolate the crude nitrile product.
Part 2: Overcoming Hurdles in Nitrile Hydrolysis

The conversion of the 1-benzylcyclopropane-1-carbonitrile to the final carboxylic acid requires the complete hydrolysis of the nitrile group. This is typically achieved under harsh conditions, which can present their own set of challenges.[4][5]

Q1: My hydrolysis reaction stops, leaving me with the amide intermediate. How can I push the reaction to completion?

A1: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process: nitrile to amide, then amide to carboxylic acid.[6][7] The second step is often slower and requires more forcing conditions.

  • Acid-Catalyzed Hydrolysis: If using acid (e.g., concentrated HCl or a mixture of H₂SO₄/H₂O), ensure a sufficiently high temperature (reflux) and reaction time. The presence of a high concentration of water is essential. Sometimes, using a co-solvent like acetic acid can help with solubility.

  • Base-Catalyzed Hydrolysis: When using a base (e.g., NaOH or KOH in a water/ethanol mixture), high temperatures (reflux) are also necessary.[5] The reaction produces a carboxylate salt, which must be acidified during workup to yield the final carboxylic acid. This method can sometimes be more effective for hindered nitriles. If the reaction stalls, increasing the concentration of the base or extending the reflux time is the first step.

Q2: I'm concerned about the stability of the cyclopropane ring under strong acid and heat. Is ring-opening a significant risk?

A2: This is a valid concern. Cyclopropane rings are strained and can be susceptible to opening, especially when adjacent to activating groups and under harsh conditions.[8] While the 1-benzyl-1-cyano/carboxy substitution provides some stability, prolonged exposure to very high temperatures and strongly acidic conditions could potentially lead to ring-opened by-products.

  • Mitigation Strategy: Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction progress closely and avoid unnecessarily long reaction times. If ring-opening is suspected (e.g., by NMR analysis showing unexpected aliphatic protons), consider switching to a base-catalyzed hydrolysis, which is often less prone to inducing carbocation-mediated ring-opening reactions.

Part 3: Purification Strategies

Purifying the final product is essential to remove unreacted starting materials, intermediates, and any by-products.

Troubleshooting_Purification Start Crude Product (this compound) Impurity_Check Major Impurity? Start->Impurity_Check Unreacted_Nitrile Unreacted Nitrile/ Amide Intermediate Impurity_Check->Unreacted_Nitrile Neutral Neutral_Impurities Other Neutral By-products Impurity_Check->Neutral_Impurities Neutral Acidic_Impurities Acidic By-products Impurity_Check->Acidic_Impurities Acidic Solution1 Perform Acid-Base Extraction: 1. Dissolve in Ether/EtOAc. 2. Extract with aq. NaOH/NaHCO₃. 3. Acidify aqueous layer (HCl). 4. Back-extract product into Ether/EtOAc. Unreacted_Nitrile->Solution1 Neutral_Impurities->Solution1 Solution2 Purify via Recrystallization or Flash Chromatography Acidic_Impurities->Solution2 Solution1->Solution2 If still impure

Caption: Decision tree for purifying the final carboxylic acid product.

Q1: How can I effectively remove neutral impurities like unreacted nitrile or the amide intermediate from my final carboxylic acid product?

A1: The acidic nature of your target compound provides an excellent and straightforward method for purification. An acid-base extraction is highly effective.[9][10]

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities (nitrile, amide) will remain in the organic layer.

  • Separate the layers and discard the organic phase.

  • Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6M HCl) until the pH is ~1-2. Your carboxylic acid will precipitate out or become insoluble.

  • Extract the pure carboxylic acid back into an organic solvent.

  • Dry the organic layer and concentrate it to yield the purified product.

Q2: Is recrystallization or column chromatography better for final purification?

A2: Both methods can be effective, and the choice depends on the nature of the remaining impurities and the scale of your reaction.

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found (e.g., toluene/hexanes, or hot water if the melting point is high enough). It is highly efficient at removing small amounts of impurities and yields a crystalline, high-purity solid.

  • Flash Column Chromatography: This is more suitable for smaller scales or when impurities have very similar polarity to the product, making recrystallization difficult. A silica gel column using a solvent system like hexanes/ethyl acetate with a small amount of acetic acid (to prevent tailing) is a common choice.

Part 4: General FAQs

Q1: Are there any viable alternative synthetic routes to this compound?

A1: Yes, while the benzyl cyanide route is common, other methods exist. One notable alternative involves the cyclopropanation of a malonic ester derivative followed by hydrolysis and decarboxylation.[2] More advanced organometallic methods, such as the Kulinkovich reaction, can be used to synthesize substituted cyclopropanols from esters, which can then be oxidized to the corresponding carboxylic acid.[11][12][13] However, for this specific target, the route from benzyl cyanide generally offers the most direct and cost-effective approach.

Q2: What are the primary safety concerns I should be aware of during this synthesis?

A2: Safety is paramount.

  • Benzyl Cyanide: This compound is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • 1,2-Dibromoethane: This is a carcinogen and toxic. Handle with extreme care in a fume hood.

  • Strong Bases and Acids: Concentrated NaOH, HCl, and H₂SO₄ are highly corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Exothermic Reactions: The initial cyclopropanation can be exothermic. Ensure proper cooling is available and add reagents slowly if necessary.

References
  • Kulinkovich reaction - Grokipedia. Grokipedia.
  • Kulinkovich reaction - Wikipedia. Wikipedia. Available from: [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. NROChemistry. Available from: [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 2012. Available from: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Kulinkovich Reaction - YouTube. YouTube. Available from: [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 2012. Available from: [Link]

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. EThOS. Available from: [Link]

  • [2+1]-Type Cyclopropanation Reactions - ResearchGate. ResearchGate. Available from: [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - Arkivoc. Arkivoc, 2010. Available from: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Notes: Decarboxylation of 2-Vinylcyclopropane-1,1-dicarboxylic Acid to the Lactone of 4-Hydroxy-5-hexenoic Acid | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available from: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Nitrile to Acid - Common Conditions. The Organic Synthesis Archive. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. Available from: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. JoVE. Available from: [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Ventura College. Available from: [Link]

  • Cyclopropanation - Wikipedia. Wikipedia. Available from: [Link]

  • MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. - YouTube. YouTube. Available from: [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. MDPI. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Institutes of Health. Available from: [Link]

  • This compound | C11H12O2 | CID 562561 - PubChem. PubChem. Available from: [Link]

  • CN110511204A - The preparation method of benzyl cyanide - Google Patents. Google Patents.
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. ACS Publications. Available from: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. Available from: [Link]

  • Benzyl cyanide - Wikipedia. Wikipedia. Available from: [Link]

  • Condensation reaction of benzyl cyanide 1a with nitrobenzene 2a that... - ResearchGate. ResearchGate. Available from: [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • How can I purify carboxylic acid? - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. Organic Syntheses. Available from: [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. Google Patents.
  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Patsnap Eureka. Patsnap. Available from: [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. Google Patents.
  • US2255421A - Process for purification of carboxylic acids - Google Patents. Google Patents.
  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Google Patents.
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. Google Patents.

Sources

catalyst selection and optimization for 1-Benzylcyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection and optimization for this crucial synthetic transformation.

The construction of the cyclopropane ring is a foundational challenge in organic synthesis, with the resulting products being valuable intermediates in medicinal chemistry.[1] This guide will focus on the metal-catalyzed cyclopropanation of benzyl-substituted alkenes, a common and effective strategy for accessing the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via catalytic cyclopropanation.

Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. Here is a systematic approach to diagnosing and solving the problem:

  • Catalyst Inactivity:

    • Cause: The metal catalyst, whether rhodium- or copper-based, may be deactivated. This can be due to impurities in the starting materials or solvents, or improper handling and storage of the catalyst.

    • Diagnostic Steps:

      • Ensure all reagents and solvents are of high purity and anhydrous.

      • If using a commercially available catalyst, verify its age and storage conditions.

      • If preparing the catalyst in-house, confirm its purity and structural integrity through appropriate analytical techniques (e.g., NMR, X-ray crystallography).

    • Solutions:

      • Use freshly purified reagents and solvents.

      • Employ a new batch of catalyst.

      • Consider in-situ activation of the catalyst if applicable to your chosen system.

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature, concentration, or solvent may not be optimal for the chosen catalytic system.

    • Diagnostic Steps:

      • Review the literature for established protocols for similar substrates.

      • Perform small-scale screening experiments to evaluate the effect of temperature and concentration.

    • Solutions:

      • Gradually increase the reaction temperature in increments of 10°C.

      • Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, dimethyl carbonate).[2]

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).

  • Inhibitors in the Reaction Mixture:

    • Cause: Certain functional groups on the substrate or impurities can act as poisons to the catalyst.

    • Diagnostic Steps:

      • Analyze your starting materials for potential coordinating species (e.g., thiols, phosphines).

    • Solutions:

      • Purify the starting materials meticulously.

      • If the substrate contains an unavoidable inhibiting group, a different catalyst or synthetic route may be necessary.

Question 2: My reaction is producing a significant amount of side products. How can I improve the selectivity?

Answer:

The formation of side products in catalytic cyclopropanation is often due to competing reaction pathways of the metal carbene intermediate. Common side products include dimers of the diazo compound, C-H insertion products, and products from [3+2] cycloaddition.[3]

  • Diazo Compound Dimerization:

    • Cause: This occurs when the metal carbene reacts with another molecule of the diazo compound instead of the alkene. This is more prevalent at low alkene concentrations.

    • Solutions:

      • Slowly add the diazo compound to the reaction mixture containing the catalyst and the alkene. This maintains a low concentration of the diazo compound and favors the desired reaction.

      • Increase the concentration of the alkene.

  • C-H Insertion:

    • Cause: The electrophilic metal carbene can insert into C-H bonds, particularly activated ones.

    • Solutions:

      • Choose a less reactive catalyst. For instance, copper catalysts are generally less reactive than rhodium catalysts and may exhibit higher selectivity for cyclopropanation over C-H insertion.

      • Modify the ligand on the metal center. Bulkier ligands can sterically hinder the approach to C-H bonds.

  • Improving Diastereoselectivity:

    • Cause: The approach of the alkene to the metal carbene can occur from different faces, leading to a mixture of diastereomers.[3]

    • Solutions:

      • Ligand Modification: The stereochemical outcome is highly dependent on the catalyst's ligand environment.[4] Chiral ligands are essential for enantioselective reactions, but even in achiral systems, the ligand's steric and electronic properties can influence diastereoselectivity.[5] For example, using bulkier ligands can favor the formation of the trans cyclopropane.

      • Solvent Effects: The solvent can influence the transition state geometry. Screening different solvents is recommended.

      • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity.

Question 3: I am struggling with the diastereoselectivity of my reaction. How can I control the cis/trans ratio of the product?

Answer:

Controlling the diastereoselectivity in cyclopropanation is a key challenge. The cis/trans ratio of the product is influenced by a combination of steric and electronic factors in the transition state.

  • Catalyst Choice:

    • Rhodium vs. Copper: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for cyclopropanation.[3] The choice of the carboxylate ligands on the rhodium center can significantly impact selectivity.[5] Copper catalysts, often used with chiral ligands like bis(oxazolines), are also excellent for controlling stereoselectivity.[6]

    • Ligand Effects: For rhodium catalysts, bulky ligands such as those derived from adamantylglycine can enforce high stereocontrol.[7] In copper-catalyzed systems, the bite angle and steric profile of the ligand are critical.

  • Substrate Control:

    • The stereochemistry of the starting alkene is generally retained in the cyclopropane product.[8]

    • The presence of directing groups, such as allylic alcohols, can lead to high diastereoselectivity through coordination with the metal center.[4][9]

  • Reaction Parameters:

    • Temperature: Lower temperatures generally favor the thermodynamically more stable trans product.

    • Solvent: The polarity of the solvent can influence the transition state. Experimenting with a range of solvents is advisable.

Frequently Asked Questions (FAQs)

Question 4: How do I choose the optimal catalyst for the synthesis of this compound?

Answer:

The choice of catalyst depends on several factors, including the specific substrate, desired stereochemistry, and cost considerations.

  • Rhodium Catalysts:

    • Advantages: Generally more reactive and versatile than copper catalysts. They are effective for a wide range of alkenes.[3]

    • Common Catalysts: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common starting point. For enantioselective synthesis, chiral rhodium catalysts with prolinate-derived ligands are highly effective.[5]

    • Considerations: Rhodium catalysts are more expensive than copper catalysts.

  • Copper Catalysts:

    • Advantages: More economical than rhodium catalysts. A wide variety of chiral ligands are available for asymmetric synthesis, often providing excellent enantioselectivity.[6]

    • Common Catalysts: Copper(I) and Copper(II) complexes with ligands such as bis(oxazolines) or salicylaldimines are frequently used.[6]

    • Considerations: Copper catalysts may be less reactive than their rhodium counterparts and may require higher temperatures.

  • Other Metals:

    • While less common, catalysts based on other metals like gold have also been reported for cyclopropanation reactions.[10]

Catalyst Performance Comparison

Catalyst SystemTypical Substrate ScopeKey AdvantagesConsiderations
Rh₂(OAc)₄ Broad range of alkenesHigh reactivity, commercially availableCan have moderate diastereoselectivity
Chiral Rh(II) Catalysts Styrenes, electron-deficient alkenesHigh enantioselectivity and diastereoselectivity[5][7]Higher cost
Cu(I)/Bis(oxazoline) Styrenes, acrylatesExcellent enantioselectivity, lower cost than Rh[6]May require ligand synthesis
Simmons-Smith Reagent Alkenes, especially with directing groupsGood for simple cyclopropanation, high diastereoselectivity with directing groups[8]Stoichiometric use of zinc, not catalytic

Question 5: What is the general experimental procedure for a catalytic cyclopropanation reaction?

Answer:

The following is a general protocol for a rhodium-catalyzed cyclopropanation. This should be adapted based on the specific substrate and catalyst used.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl-substituted alkene (1.0 equiv) and the rhodium catalyst (0.01-1 mol%).

    • Add the anhydrous solvent (e.g., dichloromethane) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Prepare a solution of the diazoester (1.1-1.5 equiv) in the same anhydrous solvent.

    • Add the diazoester solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to minimize the formation of diazo-dimer side products.

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the this compound ester.

  • Hydrolysis (if necessary):

    • If the carboxylic acid is the desired final product, the ester can be hydrolyzed using standard procedures (e.g., saponification with NaOH or LiOH followed by acidification).[11]

Question 6: How can I visually represent the catalyst selection and optimization process?

Answer:

A flowchart can be a useful tool to guide the decision-making process for catalyst selection and optimization.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Optimization start Define Target: this compound derivative catalyst_choice Select Catalyst Type start->catalyst_choice rh_catalyst Rhodium Catalyst (e.g., Rh₂(OAc)₄) catalyst_choice->rh_catalyst High Reactivity Needed cu_catalyst Copper Catalyst (e.g., Cu(I)/Bis(oxazoline)) catalyst_choice->cu_catalyst Cost-Effectiveness is Key run_screening Run Small-Scale Screening Reactions rh_catalyst->run_screening cu_catalyst->run_screening analyze_results Analyze Yield and Diastereoselectivity run_screening->analyze_results optimization_decision Results Satisfactory? analyze_results->optimization_decision optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) optimization_decision->optimize_conditions No (Low Yield) optimize_ligand Screen Ligands for Improved Selectivity optimization_decision->optimize_ligand No (Poor Selectivity) scale_up Scale-up Reaction optimization_decision->scale_up Yes optimize_conditions->run_screening optimize_ligand->run_screening

Caption: Workflow for Catalyst Selection and Optimization.

Question 7: Can you illustrate the general catalytic cycle for this reaction?

Answer:

The catalytic cycle for a rhodium-catalyzed cyclopropanation involves the formation of a metal carbene intermediate, which then reacts with the alkene.

Catalytic_Cycle catalyst [Rh₂] carbene [Rh₂]=CHR catalyst->carbene + R-CHN₂ diazo R-CHN₂ carbene->catalyst + Product product Cyclopropane carbene->product + Alkene n2 N₂ carbene->n2 - N₂ alkene PhCH=CH₂

Caption: Simplified Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

References

Sources

Technical Support Center: Purification of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, offering detailed, step-by-step solutions and the scientific rationale behind them.

Issue 1: Persistent Contamination with Starting Materials

Question: My final product of this compound is consistently contaminated with unreacted starting materials, such as 2-phenylacetonitrile and 1,2-dibromoethane. How can I effectively remove these?

Answer: This is a frequent challenge, often stemming from incomplete reaction or inefficient initial work-up. A multi-step purification strategy is recommended.

Root Cause Analysis:

  • Incomplete Reaction: The cyclopropanation reaction may not have gone to completion, leaving unreacted starting materials.

  • Inefficient Extraction: Simple liquid-liquid extraction may not be sufficient to separate the acidic product from neutral or weakly basic starting materials.

Recommended Protocol: Acid-Base Extraction

This classical chemical technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer, which contains the neutral starting materials.

  • Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 3 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Extraction of Pure Product: Extract the acidified aqueous layer with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Presence of Amide Byproducts

Question: My synthesis of this compound, which involves the hydrolysis of a nitrile precursor, is yielding a significant amount of the corresponding amide as a byproduct. How can I separate the desired carboxylic acid from this amide?

Answer: The formation of amides is a common side reaction during the hydrolysis of nitriles, especially if the reaction conditions are not carefully controlled.[3] Separation can be achieved through a combination of acid-base extraction and crystallization.

Causality: Incomplete hydrolysis of the nitrile group leads to the formation of the amide intermediate, which can be difficult to fully convert to the carboxylic acid.

Purification Strategy:

  • Initial Acid-Base Extraction: Follow the acid-base extraction protocol described in Issue 1 . The amide, being a neutral compound, will largely remain in the organic layer during the basic wash, while the carboxylic acid moves to the aqueous layer.

  • Crystallization: After the extraction, the recovered carboxylic acid may still contain trace amounts of the amide. Recrystallization is a powerful technique for further purification.

Recrystallization Protocol:

Solvent SystemRationale
Toluene/Hexane The product is typically soluble in hot toluene and less soluble in cold toluene. Adding hexane as an anti-solvent can induce crystallization.
Ethanol/Water The product should be soluble in hot ethanol. The slow addition of water until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling, can yield pure crystals.[4]

Step-by-Step Crystallization:

  • Dissolve the crude acid in a minimal amount of the hot primary solvent (e.g., toluene or ethanol).

  • If using a co-solvent, add the anti-solvent (e.g., hexane or water) dropwise to the hot solution until persistent cloudiness is observed.

  • Reheat the mixture slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 3: Difficulty in Achieving High Purity by Crystallization Alone

Question: I have attempted recrystallization multiple times, but my this compound still shows impurities on analysis (e.g., by HPLC or NMR). What other purification techniques can I employ?

Answer: When crystallization is insufficient, column chromatography is the next logical step to achieve high purity, particularly for removing structurally similar impurities.

When to Use Chromatography:

  • When impurities have similar solubility profiles to the product.

  • To remove minor, persistent impurities that co-crystallize with the product.

Recommended Protocol: Silica Gel Column Chromatography

Workflow Diagram:

G cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep1 Slurry silica gel in mobile phase prep2 Pack column uniformly prep1->prep2 prep3 Equilibrate column prep2->prep3 load3 Load onto column prep3->load3 load1 Dissolve crude product in minimal solvent load2 Adsorb onto silica (optional) load1->load2 load1->load3 load2->load3 elute1 Elute with mobile phase load3->elute1 elute2 Collect fractions elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 ana1 Combine pure fractions elute3->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Analyze purity (HPLC, NMR) ana2->ana3

Caption: Silica Gel Chromatography Workflow.

Step-by-Step Methodology:

  • Choosing the Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. A small amount of acetic acid or formic acid (e.g., 0.1-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 9:1 hexane:ethyl acetate to 7:3).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Pro-Tip: To prevent the carboxylic acid from interacting too strongly with the acidic silica gel, you can add a small amount of triethylamine to the eluent system to neutralize the silica surface.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?

A1: Understanding the properties of your compound is crucial for designing an effective purification strategy.[6][7]

PropertyValue/DescriptionRelevance to Purification
Molecular Formula C₁₁H₁₂O₂Helps in confirming the identity and purity by mass spectrometry.
Molecular Weight 176.21 g/mol [6]Useful for calculations and characterization.
Appearance Typically a solid at room temperature.Solid nature makes it amenable to crystallization.
Acidity (pKa) Expected to be in the range of typical carboxylic acids (~4-5).[8]The acidic nature is the basis for acid-base extraction for purification.[1]
Solubility Generally soluble in organic solvents like ethers, esters, and chlorinated solvents. Sparingly soluble in non-polar solvents like hexane and water.Knowledge of solubility is critical for choosing appropriate solvents for extraction and crystallization.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound after purification?

A2: A combination of techniques should be used to confirm both the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (C=O and O-H stretches).

Q3: Are there any stability concerns with this compound during purification?

A3: While generally stable, prolonged exposure to high heat or very strong basic conditions should be avoided.

  • Thermal Stability: Avoid excessive temperatures during solvent evaporation to prevent potential degradation.

  • Chemical Stability: The cyclopropane ring can be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally stable under the conditions used for standard purification techniques.[11]

Q4: Can I use distillation for the purification of this compound?

A4: Vacuum distillation might be a possibility if the compound is thermally stable and volatile enough.[2] However, for a solid compound like this, there is a risk of decomposition at the required temperatures. Crystallization and chromatography are generally safer and more effective methods for this specific molecule.

III. References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.). Retrieved January 18, 2026, from

  • This compound | C11H12O2 | CID 562561 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound (C11H12O2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022). Retrieved January 18, 2026, from [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.). Retrieved January 18, 2026, from

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.). Retrieved January 18, 2026, from

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved January 18, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020). Retrieved January 18, 2026, from [Link]

  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.). Retrieved January 18, 2026, from

  • The Continuous Extraction of Carboxylic Acids and Amines - White Rose eTheses Online. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.). Retrieved January 18, 2026, from

  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry - PubMed. (2000). Retrieved January 18, 2026, from [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed. (1987). Retrieved January 18, 2026, from [Link]

  • Cyclopropane carboxylic acid - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024). Retrieved January 18, 2026, from [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed. (2022). Retrieved January 18, 2026, from [Link]

Sources

stability and degradation of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Benzylcyclopropane-1-carboxylic acid (CAS 27356-91-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this unique molecule. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Foundational Knowledge & General Handling (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Refrigeration is often recommended.[1] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents and strong bases, which can initiate degradation.[1][2]

Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?

While specific solubility data is limited, related cyclopropane carboxylic acids are soluble in common organic solvents like ethanol and ether, as well as water.[3] For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF for long-term storage at -20°C or -80°C. If aqueous buffers are required, it is advisable to prepare them fresh or conduct a short-term stability study in your specific buffer system. The acidity of the cyclopropyl group is slightly enhanced by the ring strain, which influences its solubility in aqueous bases.[3]

Q3: What are the primary safety hazards I should be aware of?

Based on aggregated GHS information, this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5][6]

Section 2: Understanding Physicochemical Stability & Degradation

The unique structure of this compound, featuring a strained cyclopropane ring and a benzylic methylene group, presents specific stability challenges.

Q4: How stable is the cyclopropane ring itself? Is it prone to opening?

The three-membered ring of cyclopropane imparts significant strain energy into the molecule.[3] While this strain is key to its unique chemical properties, the ring is generally stable under typical laboratory conditions. However, at high temperatures, ring opening can precede decarboxylation.[7] The presence of two adjacent carbonyl groups is known to make this ring-opening more facile, although this compound only has one.[7] Therefore, excessive thermal stress should be avoided.

Q5: What are the most likely degradation pathways for this molecule in a typical experimental setting?

The degradation of this compound is primarily influenced by four factors: oxidation, thermal stress, pH, and light. The benzylic position is a key susceptibility point.

Stress Factor Potential Degradation Pathway Rationale & Causality
Oxidation Oxidation of the benzylic methylene (-CH2-) group to a ketone (cyclopropylphenylketone).[8]The benzylic C-H bonds are activated and susceptible to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents. This is often the most common degradation pathway for benzyl-containing compounds.[8]
Thermal Stress Decarboxylation (loss of CO2) and potential ring-opening.[7][9]High temperatures provide the activation energy needed to break the C-C bond of the carboxylic acid, releasing CO2. In some cases, this can be coupled with the rearrangement or opening of the strained cyclopropane ring.[7]
Hydrolysis (pH) Generally stable, but esters of cyclopropane carboxylic acids show enhanced hydrolytic stability.[10]The carboxylic acid itself is not subject to hydrolysis, but its stability in solution can be pH-dependent. Extreme pH conditions can catalyze other degradation reactions. The cyclopropyl group is known to confer significant hydrolytic stability to adjacent ester groups through hyperconjugation.[10]
Photolysis Aromatic ring degradation or radical-initiated reactions.The benzyl group contains a chromophore that can absorb UV light. This energy can initiate radical reactions, potentially leading to complex degradation product profiles. Direct, prolonged exposure to high-intensity light should be avoided.

Q6: I'm observing a new, more polar impurity in my HPLC analysis of an aged sample. What is the likely culprit?

A new, more polar peak often suggests an oxidation product. The most probable degradation product is the ketone formed by oxidation at the benzylic position (1-benzoylcyclopropane-1-carboxylic acid). This introduces a polar carbonyl group, which would typically decrease the retention time in a reversed-phase HPLC system. To confirm, you should intentionally stress the sample with a mild oxidant (e.g., AIBN or a low concentration of H₂O₂) and see if your impurity peak increases.

Section 3: Visualizing Degradation & Troubleshooting

Understanding potential outcomes is key to proactive experimental design.

Q7: Can you show me a diagram of the most probable degradation pathways?

Certainly. The following diagram illustrates the two primary degradation routes initiated by oxidation and thermal stress.

G Parent This compound Oxidized 1-Benzoylcyclopropane-1-carboxylic acid (Benzylic Ketone) Parent->Oxidized Oxidation (e.g., O₂, Peroxides) Decarboxylated Benzylcyclopropane Parent->Decarboxylated High Thermal Stress (Decarboxylation) RingOpened Ring-Opened Products Decarboxylated->RingOpened Extreme Heat

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow

When encountering unexpected analytical results, a systematic approach is crucial. Use the following workflow to diagnose potential stability issues.

Caption: Troubleshooting workflow for stability issues.

Section 4: Experimental Design & Protocols

A self-validating protocol involves intentionally degrading the compound to ensure your analytical method can detect the resulting impurities. This is known as a forced degradation or stress testing study.

Q8: How do I set up a forced degradation study to understand the stability of my compound and validate my analytical method?

A forced degradation study is essential for developing a stability-indicating analytical method.[11] The goal is to generate a modest amount of degradation (typically 5-20%) to prove that your method can separate the degradants from the parent compound.

Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

    • Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Stress: Heat a vial of the stock solution at 60-80°C.

    • Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or intense, broad-spectrum light.

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Time Points: Sample from each vial at regular intervals (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples by HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.[12]

Example Stability-Indicating HPLC Method

This is a starting point; optimization will be required based on your specific instrumentation and the results of your forced degradation study.[12]

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 210 nm and 254 nm; MS Scan
Injection Vol. 2 µL
References
  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Retrieved from [Link]

  • Quora. (2021). Why is cyclopropane more acidic than cyclohexane? Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cronan, J. E., Jr, Nunn, W. D., & Gallaher, D. (1974). Some factors affecting cyclopropane acid formation in Escherichia coli. Biochimica et Biophysica Acta, 348(1), 63–75.
  • Al-Husaini, H., & Jackson, A. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149.
  • Dąbrowska, J., & Kumirska, J. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
  • National Center for Biotechnology Information. (n.d.). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Nait Ajjou, A., Riahi, A., Chatterjee, D., & Muzart, J. (2006). Chromium-catalyzed oxidation of benzylcyclopropane with tert-butyl hydroperoxide. Tetrahedron Letters, 47(34), 6049-6051.
  • PubChemLite. (n.d.). This compound (C11H12O2). Retrieved from [Link]

  • Jia, Y. J., Kakuta, Y., Sugawara, M., Igarashi, T., Oki, N., Kisaki, M., ... & Nishino, T. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 63(3), 542-549.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Obach, R. S., & Cox, L. M. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Journal of Biochemical and Molecular Toxicology, 14(6), 299-307.
  • Thrower, J., Mirica, L. M., McCusker, K. P., & Klinman, J. P. (2006).
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
  • Bhattacharya, S. K. (2008). Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. Journal of Environmental Science and Health, Part A, 43(12), 1436-1441.
  • Mukherjee, S. (2021). Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase. Deep Blue Repositories, University of Michigan.
  • Qiu, C. (2015). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Washington Chemistry.
  • Catinella, S., Dall'Asta, C., & Marchelli, R. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Vignaduzzo, S. E., & Castellano, P. M. (2012). Trends in Analytical chemistry. CONICET Digital.
  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • Taylor, K. G., & Kuper, H. S. (2019). The thermal decomposition of benzoic acid.
  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Dołżonek, J., Caban, M., Migowska, N., & Kumirska, J. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(22), 28099–28110.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Ducros, V., Pitiot, O., Belin, N., & Favier, A. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 222-229.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (n.d.). Fenton-like photocatalyzed degradation of dibutyl phthalate with goethite and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of alifatic carboxilic acids on the photocatalytic degradation of p-nitrophenol. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-dimensional NMR Approach to the Structural Validation of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its biological activity. Misassignment of structure can lead to wasted resources and flawed interpretations of structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the structural validation of 1-Benzylcyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropyl ring, an aromatic system, and a carboxylic acid moiety. We will move beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

The Analytical Imperative: Why a Multi-Technique NMR Strategy is Essential

While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, it is often insufficient for unequivocal structure determination, especially in the presence of non-protonated (quaternary) carbons and complex spin systems. To achieve absolute confidence, we must employ a suite of experiments where each technique provides a unique piece of the structural puzzle, and the collective data logically converge to a single, validated solution.

The causality behind our chosen experimental set is as follows:

  • ¹H NMR: Reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons through spin-spin coupling (multiplicity).

  • ¹³C NMR: Identifies the number of unique carbon environments, including crucial quaternary carbons that are invisible in ¹H NMR.

  • COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) coupling networks, definitively establishing which protons are on adjacent carbons.[1][2] This is critical for piecing together molecular fragments like the cyclopropyl ring and identifying the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to via a one-bond connection.[3][4][5] This experiment acts as a bridge, linking the proton and carbon frameworks.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[6][7][8][9] These "long-range" correlations are indispensable for connecting molecular fragments across quaternary carbons.

The logical workflow of this integrated approach ensures a robust and self-validating process, as illustrated below.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_validation Structural Assembly H1 ¹H NMR (Proton Environments & Neighbors) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Fragments Identify Spin Systems (e.g., Benzyl, Cyclopropyl) H1->Fragments C13 ¹³C NMR (Carbon Skeleton & Quaternaries) C13->HSQC COSY COSY (¹H-¹H Connectivity) COSY->Fragments Assembly Connect Fragments (Across Quaternary Carbons) HSQC->Assembly Link H to C HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Assembly Crucial Connections Fragments->Assembly Validation Final Validated Structure Assembly->Validation

Caption: Key HMBC correlations confirming the molecular core.

Key Predicted HMBC Correlations:

Proton(s)Correlated Carbon(s)J-CouplingStructural Significance
H₄C₁, C₅, C₆, C₁₀²J, ²J, ³JCrucial Link: Connects the benzylic CH₂ to both the cyclopropane ring (at C₁) and the phenyl ring (at C₅).
H₂, H₃C₁, C₂, C₃²JConfirms the cyclopropane ring structure.
H₂, H₃C₁₁³JConnects the cyclopropyl CH₂ groups to the carbonyl carbon, confirming the carboxyl group is attached to C₁.
H₆, H₁₀C₄, C₅³J, ²JConfirms the connection of the phenyl ring to the benzylic carbon (C₄).

The correlation from the benzylic protons (H₄) to the quaternary cyclopropyl carbon (C₁) is the definitive piece of evidence that connects the two main fragments of the molecule. Similarly, the correlation from the cyclopropyl protons (H₂, H₃) to the quaternary carbonyl carbon (C₁₁) confirms the position of the carboxylic acid group.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust and logical pathway to the complete structural validation of this compound. Each experiment provides complementary data, and the long-range correlations observed in the HMBC spectrum serve as the final, unambiguous proof of connectivity, particularly across non-protonated centers. This integrated approach, grounded in the causality of experimental selection and the integrity of the protocol, represents the gold standard in modern chemical analysis, ensuring that subsequent biological and medicinal chemistry studies are built upon a foundation of confirmed molecular structure.

References

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Emory University. Small molecule NMR sample preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. interpreting multiple-bond 2d h/c correlation (hmbc). [Link]

  • Academics and Journals. HMBC: Significance and symbolism. [Link]

  • Lee, M. J., et al. (1993). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Korean Chemical Society, 14(4), 406-409. [Link]

  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in. [Link]

  • Hans Reich. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • YouTube. 2D-COSY NMR spectrum | How to read COSY Spectrum?. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of Ottawa. NMR Sample Prepara-on. [Link]

  • University of Alberta. Sample Preparation. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • YouTube. What Is COSY NMR? - Chemistry For Everyone. [Link]

  • Chemistry LibreTexts. 14: COSY. [Link]

  • YouTube. HMBC spectrum | Heteronuclear Multiple Bond Correlation. [Link]

  • cheminfo ELN documentation. HSQC / HMBC prediction. [Link]

  • Journal of the Chemical Society B: Physical Organic. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • Aguilar, J. A., et al. (2013). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition, 52(37), 9712-9715. [Link]

  • CEITEC. Measuring methods available and examples of their applications. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Abraham, R. J., et al. (2012). 1 H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J (HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. [Link]

  • YouTube. Coupling Constant in Cyclopropanes and Alkenes. [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PROSPRE. 1 H NMR Predictor. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • Filo. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [Link]

  • Millersville University. Table of Characteristic Proton NMR Shifts. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]

  • University of Ottawa. 13 Carbon NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Doc Brown's Chemistry. proton nmr spectrum of cyclopropane. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Confirmation of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Novel Building Block

1-Benzylcyclopropane-1-carboxylic acid (C₁₁H₁₂O₂) is a structurally unique molecule featuring a strained cyclopropane ring, a carboxylic acid moiety, and a benzyl group.[1][2] This combination of a rigid, non-polar scaffold with polar and aromatic functionalities makes it a compelling building block in medicinal chemistry for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development.[3]

The presence of unidentified or unquantified impurities, which can arise from the synthetic route or degradation, can have significant consequences.[4][5] Therefore, a robust, selective, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[5]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will dissect the rationale behind column and mobile phase selection, present detailed experimental protocols, and interpret the resulting data, offering a comprehensive framework for developing a self-validating and reliable purity assay.

The Analyte: Understanding Physicochemical Properties and Potential Impurities

A successful HPLC method begins with a thorough understanding of the target analyte and its likely contaminants.

Analyte Characteristics:

  • Molecular Structure: Possesses a hydrophobic core (benzyl and cyclopropyl groups) and a polar, ionizable carboxylic acid group.

  • UV Chromophore: The benzyl group provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.

  • Acidity: The carboxylic acid group's pKa dictates that mobile phase pH must be controlled to ensure a consistent ionization state, which is critical for reproducible retention and peak shape.

Potential Impurities: Based on common synthetic pathways, such as the alkylation of a phenylacetonitrile derivative followed by hydrolysis, we can anticipate several classes of impurities:[6]

  • Starting Materials: Unreacted precursors like benzyl cyanide or 1,2-dihaloethanes.

  • Reaction Intermediates: Such as the corresponding 1-benzylcyclopropane-1-carboxamide, resulting from incomplete hydrolysis.[6]

  • By-products: Compounds formed from side reactions.

  • Degradants: Products arising from exposure to stress conditions like heat, light, acid, or base.

A Comparative Strategy for Method Development

The significant non-polar character of this compound makes RP-HPLC the logical choice.[7] In this mode, a non-polar stationary phase is paired with a polar mobile phase; hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[8][9]

To develop a truly robust method, we must challenge the separation with different stationary phase selectivities. A method that relies solely on hydrophobicity might fail to resolve impurities with similar polarities. Here, we compare the industry-standard C18 column with a Phenyl-Hexyl column, which introduces an alternative separation mechanism.

  • Method A: C18 (Octadecylsilane) Stationary Phase: This is the most common RP-HPLC phase, separating analytes primarily based on hydrophobic interactions. The long alkyl chains provide a highly non-polar environment.[7]

  • Method B: Phenyl-Hexyl Stationary Phase: This phase offers a mixed-mode separation mechanism. While it provides hydrophobicity via its hexyl chains, the phenyl groups enable π-π stacking interactions with aromatic analytes. This can drastically alter the selectivity for aromatic compounds, such as our target analyte and any aromatic impurities, compared to a purely aliphatic phase like C18.

The workflow for developing and validating the purity method is outlined below.

G cluster_0 Method Development cluster_1 Data Analysis & Interpretation cluster_2 Method Validation (ICH Q2(R2)) prep Sample & Standard Preparation screen Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) prep->screen optimize Gradient & Temperature Optimization screen->optimize acquire Chromatographic Data Acquisition (PDA) optimize->acquire analyze Assess Resolution (Rs), Tailing Factor (Tf), Peak Purity compare Compare Method Performance specificity Specificity (Forced Degradation) compare->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOQ & LOD precision->loq robustness Robustness loq->robustness

Caption: HPLC Purity Method Development and Validation Workflow.

Experimental Protocols

The following protocols detail the step-by-step methodologies for the comparative study. The only variable changed between Method A and Method B is the column chemistry, allowing for a direct assessment of stationary phase selectivity.

1. Standard and Sample Preparation

  • Rationale: A diluent that is miscible with the mobile phase and effectively solubilizes the analyte is crucial. A 50:50 mixture of acetonitrile and water is a common starting point for RP-HPLC.

  • Procedure:

    • Diluent Preparation: Mix HPLC-grade acetonitrile and HPLC-grade water in a 1:1 volume ratio.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the column and system.

2. HPLC System and Conditions

ParameterMethod A: C18 (Hydrophobic)Method B: Phenyl-Hexyl (Mixed-Mode)Causality & Justification
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPrimary variable. C18 separates based on hydrophobicity. Phenyl-Hexyl adds π-π interactions, offering alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an acidic modifier that suppresses the ionization of the carboxylic acid (pH < pKa), ensuring a single, neutral form of the analyte for sharp peaks and consistent retention.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity.
Gradient Elution Time (min)%BTime (min)
0.0300.0
20.09020.0
22.09022.0
22.13022.1
27.03027.0
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C30 °CTemperature control ensures reproducible retention times and can improve peak efficiency.
Injection Volume 5 µL5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 215 nm (PDA Scan: 200-400 nm)UV at 215 nm (PDA Scan: 200-400 nm)215 nm provides high sensitivity for both the phenyl ring and the carboxyl group. A PDA detector is crucial for assessing peak purity.

Results and Data Interpretation: A Tale of Two Selectivities

Hypothetical data from the two methods are presented below to illustrate the impact of column chemistry on the separation of the main analyte from two potential impurities:

  • Impurity 1: A more polar, non-aromatic process impurity.

  • Impurity 2: A structurally similar aromatic impurity with slightly higher hydrophobicity.

Table 1: Comparative Chromatographic Performance

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Retention Time (Main Peak) 12.52 min13.15 minN/A
Retention Time (Impurity 1) 4.11 min4.25 minN/A
Retention Time (Impurity 2) 12.80 min14.01 minN/A
Resolution (Rs) - Main Peak vs. Impurity 2 1.44.8> 2.0 Recommended
Tailing Factor (Tf) - Main Peak 1.11.10.8 - 1.5[11]
Peak Purity Angle (Main Peak) 0.950.92< Purity Threshold

Analysis of Results:

  • Retention: The main peak is retained longer on the Phenyl-Hexyl column. This increased retention is likely due to the combination of hydrophobic interactions and π-π stacking between the analyte's benzyl group and the stationary phase's phenyl rings.

  • Resolution (The Deciding Factor): Method A (C18) shows poor resolution (Rs = 1.4) between the main peak and the aromatic Impurity 2. This suggests that their hydrophobicities are too similar for the C18 column to distinguish them effectively. In contrast, Method B (Phenyl-Hexyl) provides excellent resolution (Rs = 4.8). The π-π interactions unique to the Phenyl-Hexyl phase provide the orthogonal separation mechanism needed to resolve these structurally similar aromatic compounds.

  • Peak Shape: Both methods produce an excellent tailing factor of 1.1, indicating good column packing and appropriate mobile phase conditions for the analyte.

  • Peak Purity: The peak purity angle from the PDA detector is below the threshold for both methods, indicating no detectable co-eluting impurities under the main peak in this specific sample. However, the superior resolution in Method B provides much higher confidence that trace impurities would be separated if present.

Method Validation: Establishing Trustworthiness

Once the optimal method (Method B) is selected, it must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to prove it is fit for its intended purpose.[12][13] This process transforms a well-performing method into a trustworthy, self-validating system.

G center Validated Method specificity Specificity specificity->center Separates all degradants? linearity Linearity linearity->center Proportional response? accuracy Accuracy accuracy->center Measures true value? precision Precision precision->center Repeatable? loq LOQ loq->center Sensitive enough? robustness Robustness robustness->center Tolerates minor changes?

Caption: Core Parameters for HPLC Method Validation.

  • Specificity: Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) are performed. The method must demonstrate that it can separate the main analyte from all generated degradation products.[13]

  • Linearity: A series of solutions of known concentrations are analyzed to confirm that the detector response is directly proportional to the analyte concentration over the desired range.

  • Accuracy: Assessed by spiking a placebo with known amounts of the analyte and impurities and measuring the percent recovery.[14]

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (running the analysis on different days with different analysts or equipment).[14]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels (e.g., below the 0.1% reporting threshold).[14]

Conclusion and Recommendation

This comparative guide demonstrates that while a standard C18 column can provide acceptable chromatography for this compound, it may fail to resolve critical, structurally similar impurities. The Phenyl-Hexyl stationary phase, by introducing an alternative separation mechanism through π-π interactions, offers demonstrably superior selectivity and resolution for this class of aromatic compounds.

Recommendation: For the routine purity analysis of this compound and its potential aromatic impurities, the Phenyl-Hexyl column (Method B) is the unequivocally superior choice. It provides a more robust and reliable separation, ensuring higher confidence in the reported purity values. This underscores a fundamental principle of method development: always screen multiple, orthogonal column chemistries to ensure the final method is truly stability-indicating and fit for purpose.[10]

References

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • This compound. PubChem.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Reversed-phase chromatography. Wikipedia.
  • What the heck is HPLC normal phase/reverse-phase and what does it tell us? Reddit.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency.
  • This compound (C11H12O2). PubChemLite.
  • 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C13H15NO3). PubChemLite.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
  • 1692712-69-8|1-{amino}cyclopropane-1-carboxylic acid. BLD Pharm. Available from:

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • 1-Phenyl-1-cyclopropanecarboxylic acid 97. Sigma-Aldrich.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate.
  • Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents.

Sources

A Comparative Guide to the Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the cyclopropane ring stands as a privileged motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules. 1-Benzylcyclopropane-1-carboxylic acid, in particular, serves as a crucial building block for a variety of therapeutic agents and functional materials. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. The most prevalent and direct method involves the alkylation of benzyl cyanide with a 1,2-dihaloethane followed by hydrolysis of the resulting nitrile . Alternative, though less direct, routes include the Kulinkovich reaction to form a cyclopropanol precursor and the Simmons-Smith cyclopropanation of a suitable alkene. This guide will dissect each of these methods, evaluating them on criteria of yield, scalability, reagent availability, and operational complexity.

Method 1: Alkylation of Benzyl Cyanide and Subsequent Hydrolysis

This two-step approach is arguably the most established and straightforward route to this compound. The core of this synthesis lies in the formation of the cyclopropane ring via an intramolecular nucleophilic substitution, followed by the conversion of the nitrile functionality to the desired carboxylic acid.

Mechanistic Rationale

The synthesis commences with the deprotonation of benzyl cyanide at the benzylic position. The resulting carbanion, stabilized by the adjacent phenyl and cyano groups, acts as a potent nucleophile. This carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane. The first alkylation is an intermolecular SN2 reaction, followed by a rapid intramolecular SN2 reaction, which closes the three-membered ring. The use of a phase-transfer catalyst (PTC) is highly advantageous in this step, as it facilitates the transfer of the hydroxide or other base from the aqueous phase to the organic phase, thereby promoting efficient deprotonation of the benzyl cyanide.[1][2][3] The subsequent hydrolysis of the 1-benzylcyclopropane-1-carbonitrile can be achieved under either acidic or basic conditions to yield the final carboxylic acid.[4][5]

Diagram of the Alkylation-Hydrolysis Pathway

cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Benzyl_Cyanide Benzyl Cyanide Carbanion Benzyl Cyanide Carbanion Benzyl_Cyanide->Carbanion Base (e.g., NaOH) PTC Intermediate Alkylated Intermediate Carbanion->Intermediate 1,2-Dibromoethane Nitrile_Product 1-Benzylcyclopropane- 1-carbonitrile Intermediate->Nitrile_Product Intramolecular Cyclization Final_Product 1-Benzylcyclopropane- 1-carboxylic Acid Nitrile_Product->Final_Product H3O+ or OH-, Heat

Caption: Synthetic pathway via alkylation and hydrolysis.

Experimental Protocols

Part A: Synthesis of 1-Benzylcyclopropane-1-carbonitrile

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzyl cyanide (1 equiv.), 1,2-dibromoethane (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equiv.).

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5 equiv.) dropwise to the reaction mixture. An exothermic reaction is expected.

  • Reaction Conditions: After the addition is complete, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.

Part B: Hydrolysis to this compound

  • Acidic Hydrolysis:

    • Reaction Setup: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (ammonia).

    • Work-up: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.[4][6]

  • Alkaline Hydrolysis:

    • Reaction Setup: To the crude nitrile, add a solution of sodium or potassium hydroxide in a mixture of water and a co-solvent like ethanol.

    • Reaction Conditions: Heat the mixture under reflux for 6-8 hours.

    • Work-up: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted nitrile. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.[4]

Performance and Considerations
ParameterAlkylation of Benzyl Cyanide
Yield Good to excellent (typically 70-90% for the two steps)
Scalability Readily scalable
Reagents Commercially available and relatively inexpensive
Safety Requires handling of cyanide and corrosive acids/bases
Byproducts Dibenzylcyanide (from self-alkylation), elimination products

Expertise & Experience: The use of phase-transfer catalysis is critical for achieving high yields and minimizing side reactions in the alkylation step. The choice of solvent and temperature can also significantly impact the outcome. For the hydrolysis, acidic conditions are often faster but may lead to charring with sensitive substrates. Alkaline hydrolysis is generally cleaner but may require longer reaction times.

Method 2: The Kulinkovich Reaction

The Kulinkovich reaction offers an alternative, albeit more complex, route to a precursor of the target molecule. This reaction synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2][3]

Mechanistic Rationale

The reaction of an ester of phenylacetic acid (e.g., methyl phenylacetate) with a Grignard reagent (like ethylmagnesium bromide) and a titanium catalyst generates a titanacyclopropane intermediate. This intermediate then reacts with another molecule of the ester to form a 1-benzyl-substituted cyclopropanol. The resulting cyclopropanol would then require a subsequent oxidation step to yield this compound.

Diagram of the Kulinkovich Reaction Pathway

cluster_0 Step 1: Kulinkovich Reaction cluster_1 Step 2: Oxidation Ester Phenylacetic Ester Cyclopropanol 1-Benzylcyclopropanol Ester->Cyclopropanol Grignard Reagent Ti(O-iPr)4 Final_Product 1-Benzylcyclopropane- 1-carboxylic Acid Cyclopropanol->Final_Product Oxidizing Agent (e.g., Jones Reagent)

Caption: Synthetic pathway via the Kulinkovich reaction.

Experimental Protocols

Part A: Synthesis of 1-Benzylcyclopropanol

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place a solution of titanium(IV) isopropoxide (1.2 equiv.) in anhydrous THF.

  • Formation of the Titanacyclopropane: Cool the solution to -78 °C and add a solution of ethylmagnesium bromide (2.4 equiv.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Ester: Cool the mixture back to -78 °C and add a solution of methyl phenylacetate (1 equiv.) in THF dropwise.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Filter the mixture through celite and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part B: Oxidation to this compound

  • Reaction Setup: Dissolve the 1-benzylcyclopropanol in acetone and cool to 0 °C.

  • Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Reaction Conditions: Stir the reaction at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the carboxylic acid.

Performance and Considerations
ParameterKulinkovich Reaction
Yield Moderate (typically 40-60% over two steps)
Scalability More challenging to scale due to cryogenic conditions and handling of pyrophoric reagents
Reagents Requires anhydrous conditions and specialized reagents
Safety Grignard reagents and chromium trioxide are hazardous
Byproducts Complex mixture of byproducts can form

Expertise & Experience: This method is more suited for smaller-scale synthesis and requires a good command of air- and moisture-sensitive techniques. The oxidation step can be problematic, and alternative, milder oxidation methods might be necessary depending on the substrate.

Method 3: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes.[4][7] To apply this to the synthesis of this compound, a suitable alkene precursor, such as 2-benzylpropenoic acid, is required.

Mechanistic Rationale

The Simmons-Smith reagent, typically prepared from diiodomethane and a zinc-copper couple, is a carbenoid species. This reagent reacts with the double bond of 2-benzylpropenoic acid in a concerted fashion to deliver a methylene group, thereby forming the cyclopropane ring. The stereochemistry of the starting alkene is retained in the product.

Diagram of the Simmons-Smith Cyclopropanation Pathway

Alkene 2-Benzylpropenoic Acid Final_Product 1-Benzylcyclopropane- 1-carboxylic Acid Alkene->Final_Product Simmons-Smith Reagent (CH2I2, Zn-Cu)

Caption: Synthetic pathway via Simmons-Smith cyclopropanation.

Experimental Protocols
  • Preparation of the Simmons-Smith Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Add the activated zinc and copper(I) chloride to anhydrous diethyl ether and stir. Add diiodomethane dropwise to the suspension.

  • Cyclopropanation: To the prepared Simmons-Smith reagent, add a solution of 2-benzylpropenoic acid in diethyl ether dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the careful addition of saturated aqueous ammonium chloride. Filter the mixture and extract the filtrate with diethyl ether. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Performance and Considerations
ParameterSimmons-Smith Cyclopropanation
Yield Variable, highly dependent on the substrate and reagent quality
Scalability Can be difficult to scale due to the heterogeneous nature of the reagent preparation
Reagents Diiodomethane is a lachrymator and toxic
Safety Requires careful handling of reactive organozinc species
Byproducts Zinc salts and unreacted starting materials

Expertise & Experience: The key to a successful Simmons-Smith reaction is the preparation of a highly active zinc-copper couple. The synthesis of the starting material, 2-benzylpropenoic acid, adds an extra step to the overall sequence, which may impact the overall efficiency.

Comparative Summary and Conclusion

MethodKey AdvantagesKey DisadvantagesBest Suited For
Alkylation of Benzyl Cyanide High yield, scalability, cost-effectiveUse of cyanide, multi-stepLarge-scale production and general laboratory synthesis
Kulinkovich Reaction Access to functionalized cyclopropanolsLower yield, requires specialized conditions and reagentsSmall-scale synthesis and exploration of analogs
Simmons-Smith Cyclopropanation Stereospecific, well-established reactionRequires a specific alkene precursor, scalability challengesStereocontrolled synthesis when the precursor is readily available

This guide is intended to provide a comprehensive overview to aid in the selection of a synthetic route. Researchers should always conduct a thorough risk assessment and optimize reaction conditions for their specific laboratory setup and scale of operation.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews2004 , 104 (6), 2561-2586. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society1958 , 80 (19), 5323-5324. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions2001 , 1-415. [Link]

  • Adams, R.; Thal, A. F. Benzyl Cyanide. Organic Syntheses1922 , 2, 9. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids – Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Benzylcyclopropane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 1-benzylcyclopropane-1-carboxylic acid and its analogs, focusing on their potential as modulators of cellular metabolism, particularly as inhibitors of Carnitine Palmitoyltransferase 1 (CPT1). We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Cyclopropane Carboxylic Acid Derivatives

The cyclopropane ring, a unique three-membered carbocycle, imparts distinct conformational rigidity and electronic properties to molecules.[1] When incorporated into a carboxylic acid scaffold, it can lead to compounds with significant biological activities, ranging from enzyme inhibition to anticancer and antimicrobial effects.[1] this compound, with its characteristic benzyl group attached to the cyclopropane ring, serves as a key scaffold for exploring these therapeutic potentials.

A primary target of interest for this class of compounds is the inhibition of fatty acid oxidation (FAO), a critical metabolic pathway for energy production.[2][3] By modulating FAO, these molecules hold promise for the treatment of metabolic diseases and cancer.[4]

Mechanism of Action: Targeting Carnitine Palmitoyltransferase 1 (CPT1)

The rate-limiting step in mitochondrial fatty acid oxidation is the transport of long-chain fatty acids across the mitochondrial membrane, a process catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[5] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle and adipose tissue), and CPT1C (brain). By inhibiting CPT1, the entry of fatty acids into the mitochondria for β-oxidation is blocked, forcing cells to rely more on glucose metabolism for energy. This metabolic switch is a key strategy in various therapeutic approaches.[5]

The proposed mechanism of action for this compound and its analogs centers on their ability to act as competitive or allosteric inhibitors of CPT1. The carboxylic acid moiety is crucial for binding to the enzyme, while the substituted cyclopropane ring and the benzyl group contribute to the specificity and potency of the interaction.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 Long-Chain Fatty Acyl-CoA->CPT1 Substrate Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT1->Fatty Acyl-Carnitine Product Inhibitor 1-Benzylcyclopropane- 1-carboxylic Acid & Analogs Inhibitor->CPT1 Inhibition Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1 Allosteric Inhibition Beta-Oxidation Beta-Oxidation Fatty Acyl-Carnitine->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Figure 1: Proposed mechanism of action for this compound and its analogs as inhibitors of CPT1, a key enzyme in fatty acid oxidation.

Structure-Activity Relationship (SAR) Analysis

While direct comparative studies on a wide range of this compound analogs are limited, we can infer key structure-activity relationships based on existing literature for related cyclopropane and carboxylic acid derivatives.

Compound/AnalogR1 GroupR2 GroupExpected Biological ActivityRationale
This compound BenzylHModerate CPT1 InhibitionThe benzyl group provides hydrophobicity, potentially enhancing membrane permeability and interaction with the enzyme's active site.
Analog 1: Phenyl-substituted Benzyl 4-MethoxybenzylHPotentially Increased ActivityElectron-donating groups on the phenyl ring may enhance binding affinity through favorable electronic interactions.
Analog 2: Halogenated Benzyl 4-ChlorobenzylHPotentially Altered ActivityHalogen substitution can affect both steric and electronic properties, potentially leading to increased or decreased activity depending on the specific interaction with the binding pocket.
Analog 3: Alkyl Substitution n-ButylHLikely Reduced ActivityThe aromaticity of the benzyl group is likely important for pi-stacking or other non-covalent interactions within the enzyme's active site.
Analog 4: Amide Derivative Benzyl-NH-R'Activity Dependent on R'Conversion of the carboxylic acid to an amide can impact the key interaction with the enzyme. The nature of the R' group will be critical for maintaining or enhancing activity.

Key Inferences from SAR:

  • The Carboxylic Acid is Essential: The carboxylate group is likely a key pharmacophore, forming crucial ionic or hydrogen bond interactions within the CPT1 active site.

  • Aromaticity at R1 is Favored: The presence of an aromatic ring, such as the phenyl group in the benzyl moiety, appears to be important for potent inhibition, suggesting hydrophobic and/or pi-stacking interactions are at play.

  • Substitution on the Aromatic Ring Modulates Activity: Modifications to the phenyl ring of the benzyl group can fine-tune the inhibitory potency. Electron-donating or -withdrawing groups can alter the electronic distribution and steric profile, influencing binding affinity.

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, we provide detailed, step-by-step methodologies for key assays.

Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives

A general and efficient method for the synthesis of the core scaffold involves the α-alkylation of a substituted phenylacetonitrile followed by hydrolysis.

G Phenylacetonitrile Phenylacetonitrile Cyclopropanation Cyclopropanation Phenylacetonitrile->Cyclopropanation 1,2-Dibromoethane, NaOH, 60°C 1-Phenylcyclopropane-\ncarbonitrile 1-Phenylcyclopropane- carbonitrile Cyclopropanation->1-Phenylcyclopropane-\ncarbonitrile Hydrolysis Hydrolysis 1-Phenylcyclopropane-\ncarbonitrile->Hydrolysis Conc. HCl 1-Phenylcyclopropane-\ncarboxylic Acid 1-Phenylcyclopropane- carboxylic Acid Hydrolysis->1-Phenylcyclopropane-\ncarboxylic Acid

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Benzylcyclopropane-1-carboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular entities is paramount. 1-Benzylcyclopropane-1-carboxylic acid, a compound of interest for its unique structural motifs—a strained cyclopropane ring coupled with a benzyl group—presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize this target molecule and its common precursors. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Spectroscopic Fidelity

The cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and unique electronic properties to a molecule, often leading to desirable pharmacological profiles. The addition of a benzyl group introduces aromatic interactions and potential metabolic pathways to consider. Accurate spectroscopic analysis of this compound is therefore not merely a confirmatory step but a crucial component of understanding its structure-activity relationship (SAR). This guide will focus on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of a common synthetic route.

Synthetic Pathway: A Framework for Analysis

To contextualize the spectroscopic analysis of precursors, we will consider a plausible and efficient synthesis of this compound. A common strategy involves the benzylation of a cyclopropane-1,1-dicarboxylate ester, followed by hydrolysis and decarboxylation. A variation of this involves the direct alkylation of a cyclopropanecarboxylic acid derivative. For the purpose of this guide, we will focus on a synthetic strategy starting from cyclopropanecarboxylic acid.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product Cyclopropanecarboxylic_acid Cyclopropanecarboxylic Acid Reaction Deprotonation & Alkylation Cyclopropanecarboxylic_acid->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction Target_Molecule 1-Benzylcyclopropane- 1-carboxylic Acid Reaction->Target_Molecule

Figure 1: A conceptual synthetic workflow for this compound.

I. Spectroscopic Characterization of Precursors

A thorough analysis of the starting materials is a foundational principle of good laboratory practice, ensuring the integrity of the subsequent reaction and simplifying the purification and characterization of the final product.

A. Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid serves as the core scaffold. Its spectroscopic features are dominated by the cyclopropyl ring and the carboxylic acid functional group.

¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropanecarboxylic acid is distinctive due to the shielded environment of the cyclopropyl protons.

  • Expected Chemical Shifts (δ):

    • ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid. This peak is often broad and its chemical shift is concentration-dependent.[1][2]

    • ~1.5-1.6 ppm (multiplet, 1H): The proton on the carbon bearing the carboxyl group (methine proton).

    • ~0.9-1.2 ppm (multiplet, 4H): The methylene protons of the cyclopropane ring. These protons are diastereotopic and will exhibit complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.

  • Expected Chemical Shifts (δ):

    • ~180-185 ppm: The carbonyl carbon of the carboxylic acid.[2]

    • ~13-15 ppm: The methine carbon of the cyclopropane ring.

    • ~8-10 ppm: The methylene carbons of the cyclopropane ring.

IR Spectroscopy: The IR spectrum is characterized by the strong absorptions of the carboxylic acid group.

  • Key Absorptions (cm⁻¹):

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.[3][4]

    • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[3][4]

    • ~1200-1300 cm⁻¹ (medium): C-O stretch.

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 86.

  • Key Fragments: Loss of the carboxyl group (m/z = 41, cyclopropyl cation) is a characteristic fragmentation pathway.

B. Benzyl Bromide

Benzyl bromide is the electrophile that introduces the benzyl group.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

    • ~4.5 ppm (singlet, 2H): Methylene protons of the -CH₂Br group.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • ~137-138 ppm: Quaternary aromatic carbon attached to the methylene group.

    • ~128-129 ppm: Aromatic CH carbons.

    • ~33 ppm: Methylene carbon of the -CH₂Br group.

IR Spectroscopy:

  • Key Absorptions (cm⁻¹):

    • 3030-3100 cm⁻¹ (medium): Aromatic C-H stretch.

    • 1450, 1495, 1600 cm⁻¹ (medium to weak): Aromatic C=C stretching vibrations.

    • ~1210 cm⁻¹ (strong): C-Br stretch.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 170 and 172 (approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragment: Loss of Br radical to form the stable benzyl cation (m/z = 91), which is often the base peak.

II. Spectroscopic Analysis of this compound

The combination of the cyclopropyl, benzyl, and carboxylic acid moieties in the final product leads to a more complex, yet interpretable, set of spectroscopic data.

Spectroscopic Technique Cyclopropanecarboxylic Acid Benzyl Bromide This compound
¹H NMR (Key Signals) ~12.0 (s, 1H, COOH), ~1.5-1.6 (m, 1H, CH), ~0.9-1.2 (m, 4H, CH₂)~7.2-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Br)~12.0 (s, 1H, COOH), ~7.1-7.3 (m, 5H, Ar-H), ~3.0 (s, 2H, Ar-CH₂), ~1.0-1.5 (m, 4H, cyclopropyl CH₂)
¹³C NMR (Key Signals) ~180-185 (C=O), ~13-15 (CH), ~8-10 (CH₂)~137-138 (Ar-C), ~128-129 (Ar-CH), ~33 (CH₂Br)~180 (C=O), ~138 (Ar-C), ~129, 128, 126 (Ar-CH), ~40 (Ar-CH₂), ~25 (cyclopropyl C), ~15 (cyclopropyl CH₂)
IR (Key Absorptions, cm⁻¹) 2500-3300 (O-H), ~1700 (C=O)3030-3100 (Ar C-H), ~1210 (C-Br)2500-3300 (O-H), ~1700 (C=O), 3030-3100 (Ar C-H)
MS (EI, Key m/z) 86 (M⁺), 41170/172 (M⁺), 91176 (M⁺), 131, 91

Table 1: Comparative summary of key spectroscopic data.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the product confirms the successful incorporation of the benzyl group.

  • Expected Chemical Shifts (δ):

    • ~12.0 ppm (broad singlet, 1H): The carboxylic acid proton, which will disappear upon D₂O exchange.[1][2]

    • ~7.1-7.3 ppm (multiplet, 5H): The five aromatic protons of the benzyl group.

    • ~3.0 ppm (singlet, 2H): The benzylic methylene protons. The singlet nature indicates no adjacent protons.

    • ~1.0-1.5 ppm (multiplets, 4H): The four protons of the cyclopropane ring. These protons are diastereotopic and will likely appear as two separate multiplets, each integrating to 2H.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and confirms the connectivity of the different groups.

  • Expected Chemical Shifts (δ):

    • ~180 ppm: The carbonyl carbon of the carboxylic acid.[2]

    • ~138 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.

    • ~129, 128, 126 ppm: The protonated aromatic carbons.

    • ~40 ppm: The benzylic methylene carbon.

    • ~25 ppm: The quaternary carbon of the cyclopropane ring.

    • ~15 ppm: The two equivalent methylene carbons of the cyclopropane ring.

C. IR Spectroscopy

The IR spectrum will show characteristic absorptions from both the carboxylic acid and the benzyl group.

  • Key Absorptions (cm⁻¹):

    • 2500-3300 cm⁻¹ (broad): The O-H stretch of the carboxylic acid.[3][4]

    • ~1700 cm⁻¹ (strong, sharp): The C=O stretch of the carboxylic acid.[3][4]

    • 3030-3100 cm⁻¹ (medium): Aromatic C-H stretching.

    • 1450, 1495, 1600 cm⁻¹ (medium to weak): Aromatic C=C ring stretching.

D. Mass Spectrometry (EI)

The mass spectrum provides the molecular weight and valuable structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 176.

  • Proposed Fragmentation Pattern:

    • Loss of COOH (m/z = 131): Cleavage of the carboxylic acid group to form a benzylcyclopropyl cation.

    • Formation of the tropylium ion (m/z = 91): Cleavage of the bond between the cyclopropane ring and the methylene group, leading to the highly stable benzyl cation, which can rearrange to the tropylium ion. This is often the base peak.

Fragmentation_Pathway M_plus [C₁₁H₁₂O₂]⁺˙ m/z = 176 loss_COOH Loss of ·COOH M_plus->loss_COOH loss_C3H4COOH Loss of C₃H₄COOH· M_plus->loss_C3H4COOH fragment_131 [C₁₀H₁₁]⁺ m/z = 131 loss_COOH->fragment_131 fragment_91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) loss_C3H4COOH->fragment_91

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

III. Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable, often orthogonal, information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be a powerful tool for both separation and identification, especially in complex mixtures.[5] Derivatization is often necessary to increase the volatility of carboxylic acids for GC analysis.[5][6]

  • X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and solid-state conformation.[7] This can be particularly insightful for understanding the steric and electronic effects of the cyclopropyl and benzyl groups.

IV. Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

A. NMR Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.

  • Dissolution: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Shimming: Before data acquisition, the instrument's magnetic field must be shimmed to ensure homogeneity, which results in sharp, symmetrical peaks.

B. Quantitative NMR (qNMR) Considerations

For determining purity or concentration, qNMR requires more stringent experimental parameters:

  • Internal Standard: An internal standard of known purity and concentration must be used. It should have a simple spectrum that does not overlap with the analyte signals.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) must be used to ensure complete relaxation of all protons between scans, allowing for accurate integration.

  • Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.

Conclusion: A Holistic Approach to Structural Verification

The spectroscopic analysis of this compound and its precursors is a clear illustration of the power of a multi-technique approach. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides molecular weight and fragmentation information that corroborates the proposed structure. By carefully analyzing the precursors and the final product, and by considering complementary techniques such as GC-MS and X-ray crystallography, researchers can have a high degree of confidence in the identity and purity of their target molecule. This rigorous analytical workflow is not just good practice; it is the bedrock of reliable and reproducible scientific research.

References

  • Weber, E., Hecker, R., Csöregh, I., & Czugler, M. (1989). A crystalline inclusion compound of a novel, chiral host with (S)-(—)-β-butyrolactone as guest: host synthesis, crystal structure and speculations on chiroselective complexation. Journal of the American Chemical Society, 111(20), 7866-7873.
  • Chemistry LibreTexts. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005).
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3373.
  • Krawczyk, H., Wąsek, K., Kędzia, J., Wojciechowski, J., & Wolf, W. M. (2007). trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid.
  • Oregon State University. Spectroscopy of Carboxylic Acids.
  • PubChem. This compound.
  • Sigma-Aldrich.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • University College London. Sample Preparation.
  • Willie, P., Uyoh, E. A., & Aikpokpodion, P. O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2).
  • Zhang, X., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3328.

Sources

comparative study of the reactivity of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Benzylcyclopropane-1-carboxylic Acid

Introduction

The cyclopropane motif, a three-membered carbocycle, is a cornerstone of modern organic synthesis, prized for its unique structural and electronic properties.[1] The inherent ring strain, approximately 27.5 kcal/mol, imbues the C-C bonds with significant p-character, leading to reactivity patterns that mimic those of unsaturated systems.[2][3] When functionalized, the cyclopropane ring becomes a versatile building block for constructing complex molecular architectures.

This guide focuses on this compound (BCCA), a molecule that marries the reactivity of a strained ring with that of a carboxylic acid. The presence of a benzyl group, capable of stabilizing adjacent radicals and cations, and a carboxyl group, an electron-withdrawing moiety that can activate the ring, creates a fascinating interplay of reactivity.[4][5] We will provide a comparative analysis of BCCA's chemical behavior, contrasting its reactions at the carboxylic acid with those involving the cyclopropane ring. This study aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of BCCA's synthetic potential, supported by experimental data and mechanistic insights.

Synthesis of this compound

A common and effective route to substituted cyclopropanecarboxylic acids involves the alkylation of an activated methylene compound followed by hydrolysis. For BCCA, a plausible and efficient synthesis starts with commercially available benzyl cyanide (2-phenylacetonitrile). The benzylic position is sufficiently acidic to be deprotonated by a strong base, and subsequent reaction with 1,2-dibromoethane in a phase-transfer catalyzed cyclization yields the cyclopropyl nitrile. This intermediate is then subjected to vigorous acidic or basic hydrolysis to afford the target carboxylic acid.[6]

I. Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group in BCCA undergoes the full range of classical transformations, largely unperturbed by the adjacent strained ring under standard conditions. Its reactivity is comparable to that of non-strained analogues like 3-phenylpropanoic acid and the parent cyclopropanecarboxylic acid.

A. Esterification

Ester formation is a fundamental transformation of carboxylic acids. Two primary methods are commonly employed:

  • Fischer Esterification: This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol under acidic catalysis.[7][8] To drive the reaction to completion, water is typically removed, or an excess of the alcohol is used.[7]

  • SN2-type Esterification: A more direct route involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide.[7]

For BCCA, both methods are effective and proceed with efficiencies similar to those of its analogues.

Table 1: Comparative Esterification Data

CompoundMethodReagentsSolventYieldReference
This compound Fischer (modeled)MeOH, H₂SO₄ (cat.)MeOHGoodModeled on[8]
Cyclopropanecarboxylic acid Lewis Acid CatalyzedAlcohol, Lewis Acid (e.g., Hf(IV))TolueneHigh[9]
3-Phenylpropanoic acid FischerEtOH, H₂SO₄ (cat.)EtOH>90%Standard
B. Amide Bond Formation

Direct reaction between a carboxylic acid and an amine is generally inefficient for amide synthesis due to the rapid formation of a stable ammonium carboxylate salt.[10] To overcome this, the carboxylic acid's carbonyl group must be activated. This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Reagents like dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective for this purpose.[6][10][11]

The reactivity of BCCA in amide coupling reactions is standard, allowing for the synthesis of a wide array of carboxamides with high yields.

Table 2: Comparative Amide Coupling Data

CompoundAmineCoupling ReagentBaseSolventYieldReference
This compound BenzylamineHATUDIEADMFHighModeled on[6]
1-Phenylcyclopropane-1-carboxylic acid Various AminesHATUDIEADMFGood[6]
General Carboxylic Acid Primary/SecondaryDCCNoneDCMHigh[10][11]

II. Reactivity Involving the Cyclopropane Ring

The defining feature of BCCA is the reactivity conferred by its strained three-membered ring. The combination of ring strain and the electronic properties of the benzyl and carboxyl substituents makes BCCA susceptible to ring-opening reactions that are inaccessible to its acyclic analogues.[12][13]

Causality of Ring Strain Reactivity

The C-C bonds in cyclopropane are weaker than typical alkane C-C bonds and possess higher p-character, often described as "bent" or "banana" bonds.[2] This makes the ring behave as a σ-electrophile, particularly when substituted with an electron-withdrawing group like a carboxylic acid, which polarizes and further weakens the adjacent C-C bonds.[12][14] Concurrently, the benzyl group is adept at stabilizing cationic or radical intermediates at the adjacent carbon, providing a low-energy pathway for ring cleavage.

A. Ring-Opening Reactions

Ring-opening can be initiated by various means, typically under conditions that generate a reactive intermediate capable of attacking the strained ring.

  • Lewis/Brønsted Acid-Catalyzed Opening: Lewis or Brønsted acids can activate the BCCA system in two ways: by coordinating to the carbonyl oxygen of the carboxyl group or by direct interaction with the "pseudo-pi" system of the cyclopropane ring.[2] This activation facilitates nucleophilic attack, leading to the cleavage of one of the internal C-C bonds. The resulting carbocationic intermediate is stabilized by the adjacent benzyl group, directing the regioselectivity of the opening.

  • Radical-Mediated Opening: The cyclopropane ring is also susceptible to attack by radicals. A common pathway involves the formation of a cyclopropylcarbinyl radical, which undergoes an extremely rapid ring-opening to form a more stable homoallylic radical.[3][15] This process can be initiated by photoredox catalysis or traditional radical initiators.

Ring_Opening_Pathways cluster_start This compound (BCCA) BCCA BCCA LA LA Initiator Initiator

B. Decarboxylation

While decarboxylation is not a typical reaction for simple alkyl carboxylic acids, the structure of BCCA presents unique possibilities. Thermal decarboxylation of cyclopropanecarboxylic acids can occur, but often proceeds via initial ring-opening to an unsaturated butenoic acid intermediate.[16] In the case of 1-phenylcycloparaffin-1-carboxylic acids, decarboxylation has been shown to yield phenylcycloparaffins, though sometimes accompanied by rearrangement products like styrene or allylbenzene, indicating ring instability during the reaction.[17] The presence of the benzyl group in BCCA would likely facilitate such a process, potentially leading to benzylcyclopropane or rearranged olefinic products under thermal stress.

Table 3: Comparative Reactivity of the Cyclopropane Ring

CompoundKey FeatureRing-Opening PropensityRationale
This compound Benzyl (stabilizing) + COOH (activating)High The carboxyl group polarizes the ring, making it susceptible to nucleophilic/radical attack. The benzyl group provides excellent stabilization for cationic or radical intermediates formed upon ring cleavage.
Cyclopropanecarboxylic acid COOH (activating) onlyModerate The ring is activated by the electron-withdrawing carboxyl group but lacks a substituent to effectively stabilize the reactive intermediates of ring-opening, requiring harsher conditions.[9]
Benzylcyclopropane Benzyl (stabilizing) onlyLow to Moderate Lacks the activating effect of an electron-withdrawing group. Ring-opening requires forcing conditions to generate a high-energy intermediate, although once formed, the benzyl group can stabilize it.
1-Phenylcyclopropane-1-carboxylic acid Phenyl (stabilizing/conjugating) + COOH (activating)High Similar to BCCA, the phenyl group provides resonance stabilization for intermediates. The primary difference lies in the nature of the stabilization (direct conjugation vs. inductive/hyperconjugative stabilization from the benzylic CH₂).[6]

Experimental Protocols

Protocol 1: Amide Coupling of BCCA using HATU

Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization. Diisopropylethylamine (DIEA) is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction forward.[10]

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and DIEA (2.5 eq).

  • Stirring: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_prep Activation cluster_reaction Coupling cluster_workup Purification A Dissolve BCCA in DMF B Add HATU and DIEA A->B 15 min stir C Add Amine B->C D Stir 2-4h at RT C->D Monitor E Dilute & Wash (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G

Conclusion

This compound is a molecule of compelling dual reactivity. Its carboxylic acid functional group behaves predictably, readily undergoing standard transformations such as esterification and amide bond formation with high efficiency. This allows for its straightforward incorporation into larger molecular frameworks.

However, the true synthetic versatility of BCCA lies in the reactivity of its strained cyclopropane ring. The synergistic effect of the electron-withdrawing carboxylic acid and the intermediate-stabilizing benzyl group renders the ring highly susceptible to cleavage. This allows access to a variety of linear, functionalized structures via controlled ring-opening reactions under cationic or radical conditions. This guide demonstrates that by selecting appropriate reaction conditions, chemists can selectively target either the carboxylic acid moiety for derivatization or the cyclopropane ring for strategic fragmentation, making BCCA a powerful and versatile intermediate in the synthetic chemist's toolbox.

References

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

  • Cyclopropane carboxylic acid. Wikipedia. [Link]

  • A New Synthesis of Cyclopropanecarboxylic Acids. ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. NIH National Library of Medicine. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. NIH National Library of Medicine. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. NIH National Library of Medicine. [Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. NIH National Library of Medicine. [Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • This compound. PubChem. [Link]

  • Reactivity of electrophilic cyclopropanes. NIH National Library of Medicine. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Decarboxylation of carboxylic acids. YouTube. [Link]

  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. BCHD. [Link]

  • This compound (C11H12O2). PubChemLite. [Link]

  • The Decarboxylation of 1-Phenylcycloparaffin-l-carboxylic Acids. ElectronicsAndBooks. [Link]

  • Synthesis of cyclopropane carboxylic acids.
  • Esterification of Carboxylic Acids. YouTube. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • structure and reactivity of the cyclopropane species. COPYRIGHTED MATERIAL. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Derivatives Reactivity Trend Explained. YouTube. [Link]

  • Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. IAJPR. [Link]

  • Reactivity of electrophilic cyclopropanes (2023). Semantic Scholar. [Link]

  • 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. MDPI. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates. PubMed. [Link]

  • Esterification process.
  • mechanism of amide formation with DCC. YouTube. [Link]

  • Mechanistic Investigations of 1-Aminocyclopropane 1-Carboxylic Acid Oxidase with Alternate Cyclic and Acyclic Substrates. The Mirica Group. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active molecules. Its rigid cyclopropane scaffold, coupled with the lipophilic benzyl group, allows for the exploration of unique chemical space in drug design. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth, comparative cost-benefit analysis of two primary synthetic routes to this compound: the Benzyl Cyanide Route and the Malonic Ester Route. The analysis is grounded in experimental data, cost of starting materials, and safety and environmental considerations to provide a comprehensive resource for laboratory and industrial-scale production.

Route 1: The Benzyl Cyanide Pathway

This route proceeds via a two-step sequence involving the α-alkylation of benzyl cyanide with 1,2-dibromoethane to form 1-benzyl-1-cyanocyclopropane, followed by hydrolysis of the nitrile to the desired carboxylic acid.


start [label="Benzyl Cyanide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1-Benzyl-1-cyanocyclopropane"]; end [label="1-Benzylcyclopropane-\n1-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 [label="1,2-Dibromoethane, Base (e.g., NaOH)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="Acid or Base Hydrolysis\n(e.g., H2SO4 or KOH)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 [label="Cyclopropanation"]; step1 -> end [label="Hydrolysis"];

reagent1 -> start [style=invis]; reagent2 -> step1 [style=invis]; }

Figure 1: Reaction scheme for the Benzyl Cyanide Route.

Experimental Protocol: Benzyl Cyanide Route

Step 1: Synthesis of 1-Benzyl-1-cyanocyclopropane

A simple and effective method for the α-alkylation of phenylacetonitrile derivatives involves the use of a strong base and a phase-transfer catalyst to facilitate the reaction between the organic substrate and the alkylating agent.[1]

  • To a stirred solution of benzyl cyanide (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a 50% aqueous solution of sodium hydroxide.

  • Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).

  • To this biphasic mixture, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at a controlled temperature, typically between 20-30°C.

  • The reaction mixture is stirred vigorously for several hours until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-1-cyanocyclopropane.

  • Purification can be achieved by vacuum distillation.

Step 2: Hydrolysis of 1-Benzyl-1-cyanocyclopropane

The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions.

  • Acidic Hydrolysis:

    • The crude 1-benzyl-1-cyanocyclopropane is refluxed in a mixture of concentrated sulfuric acid and water.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured onto ice.

    • The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford this compound.

  • Basic Hydrolysis:

    • The crude nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide.

    • After the reaction is complete, the alcohol (if used) is removed under reduced pressure.

    • The aqueous solution is washed with a non-polar solvent (e.g., ether) to remove any unreacted nitrile.

    • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with cold water, and recrystallized.

Cost-Benefit Analysis: Benzyl Cyanide Route
FactorAnalysis
Cost of Starting Materials Moderate. Benzyl cyanide and 1,2-dibromoethane are commercially available at a moderate cost. The use of common bases and solvents keeps the overall raw material cost competitive.
Yield and Efficiency Moderate. The cyclopropanation step can achieve yields in the range of 45-60%.[1] The subsequent hydrolysis is typically high-yielding (80-95%). The overall yield is therefore moderate.
Safety and Environmental Impact High Concern. Both benzyl cyanide and 1,2-dibromoethane are highly toxic. Benzyl cyanide is fatal if inhaled and toxic if swallowed or in contact with skin.[2][3][4][5] 1,2-Dibromoethane is a suspected carcinogen and is also highly toxic.[6][7][8][9][10] The use of these reagents requires stringent safety precautions, including working in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal is a significant concern, as both cyanide and halogenated hydrocarbon waste streams require specialized and costly treatment.[11][12]
Scalability Challenging. The high toxicity of the starting materials and the generation of hazardous waste can present significant challenges for large-scale production. The use of phase-transfer catalysis can be advantageous for industrial applications.[3][13][14][15]

Route 2: The Malonic Ester Pathway

This classic approach involves the benzylation of a malonic ester, followed by cyclopropanation with a 1,2-dihaloethane, and finally hydrolysis and decarboxylation to yield the target carboxylic acid.


start [label="Diethyl Malonate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Diethyl Benzylmalonate"]; step2 [label="Diethyl 1-Benzylcyclopropane-\n1,1-dicarboxylate"]; end [label="1-Benzylcyclopropane-\n1-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 [label="Benzyl Halide (e.g., Benzyl Bromide),\nBase (e.g., NaOEt)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="1,2-Dibromoethane,\nBase (e.g., NaOEt)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent3 [label="Hydrolysis & Decarboxylation\n(e.g., KOH, then H3O+, heat)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 [label="Benzylation"]; step1 -> step2 [label="Cyclopropanation"]; step2 -> end [label="Hydrolysis &\nDecarboxylation"];

reagent1 -> start [style=invis]; reagent2 -> step1 [style=invis]; reagent3 -> step2 [style=invis]; }

Figure 2: Reaction scheme for the Malonic Ester Route.

Experimental Protocol: Malonic Ester Route

Step 1: Synthesis of Diethyl Benzylmalonate

A detailed procedure for the synthesis of diethyl benzylmalonate is available in Organic Syntheses.[16]

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • To this solution, add diethyl malonate.

  • Then, add benzyl chloride or benzyl bromide dropwise.

  • Reflux the mixture until the reaction is complete (neutral to moist litmus paper).

  • Distill off the ethanol.

  • Add water to the residue and separate the organic layer.

  • Purify the crude diethyl benzylmalonate by vacuum distillation.

Step 2: Cyclopropanation of Diethyl Benzylmalonate

This step is analogous to the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[11]

  • Prepare a solution of a strong base, such as sodium ethoxide in ethanol or a concentrated aqueous solution of sodium hydroxide with a phase-transfer catalyst.

  • To this, add diethyl benzylmalonate.

  • Then, add 1,2-dibromoethane and stir the mixture vigorously.

  • The reaction is typically exothermic and may require cooling.

  • After the reaction is complete, the crude diethyl 1-benzylcyclopropane-1,1-dicarboxylate is isolated by extraction.

Step 3: Hydrolysis and Decarboxylation

This is a standard procedure in malonic ester synthesis.[17][18][19]

  • The crude dicarboxylate from the previous step is refluxed with a strong base (e.g., KOH in ethanol/water) to hydrolyze both ester groups.

  • After hydrolysis is complete, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl).

  • The acidified mixture is then heated to induce decarboxylation of the resulting malonic acid derivative.

  • The final product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.

Cost-Benefit Analysis: Malonic Ester Route
FactorAnalysis
Cost of Starting Materials Low to Moderate. Diethyl malonate, benzyl halides, and 1,2-dibromoethane are all readily available and relatively inexpensive commodity chemicals.
Yield and Efficiency Good to High. Each step in this sequence is generally high-yielding. The benzylation of diethyl malonate can proceed in yields of 51-57% or higher.[16] The subsequent cyclopropanation and hydrolysis/decarboxylation steps are also typically efficient, leading to a good overall yield.
Safety and Environmental Impact Moderate Concern. While this route avoids the use of highly toxic cyanides, it still employs 1,2-dibromoethane, a hazardous substance.[6][7][8][9][10] The use of sodium metal to prepare sodium ethoxide requires careful handling. The generation of halogenated hydrocarbon waste is also a consideration. Overall, the safety and environmental profile is more favorable than the benzyl cyanide route.
Scalability Favorable. The malonic ester synthesis is a well-established and scalable reaction. The starting materials are relatively inexpensive and the reaction conditions are generally amenable to industrial-scale production. The avoidance of highly toxic cyanides makes it a more attractive option for scale-up.

Comparative Summary and Recommendation

FeatureBenzyl Cyanide RouteMalonic Ester Route
Number of Steps 23
Overall Yield ModerateGood to High
Cost of Reagents ModerateLow to Moderate
Safety Hazards High (Highly toxic reagents)Moderate (Hazardous reagents)
Environmental Impact High (Cyanide and halogenated waste)Moderate (Halogenated waste)
Scalability ChallengingFavorable

topic [label="Synthesis of this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

route1 [label="Benzyl Cyanide Route", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route2 [label="Malonic Ester Route", fillcolor="#34A853", fontcolor="#FFFFFF"];

pros1 [label="Pros:\n- Fewer steps", fillcolor="#F1F3F4", fontcolor="#202124"]; cons1 [label="Cons:\n- High toxicity of reagents\n- Hazardous waste\n- Moderate yield\n- Scalability challenges", fillcolor="#F1F3F4", fontcolor="#202124"];

pros2 [label="Pros:\n- Higher overall yield\n- Lower cost of reagents\n- Better safety profile\n- More scalable", fillcolor="#F1F3F4", fontcolor="#202124"]; cons2 [label="Cons:\n- More steps\n- Use of hazardous reagent (1,2-dibromoethane)", fillcolor="#F1F3F4", fontcolor="#202124"];

topic -> route1; topic -> route2;

route1 -> pros1; route1 -> cons1;

route2 -> pros2; route2 -> cons2; }

Figure 3: Comparative overview of the two synthetic routes.

Recommendation:

For laboratory-scale synthesis where the primary goal is to obtain the target molecule and the handling of highly toxic materials can be managed with appropriate safety infrastructure, the Benzyl Cyanide Route offers a quicker, two-step approach.

However, for larger-scale production and in environments where safety and environmental concerns are paramount, the Malonic Ester Route is the superior choice. Despite having an additional step, it offers a higher overall yield, utilizes less hazardous starting materials, and is more amenable to industrial scale-up. The lower cost of the starting materials for the malonic ester route also contributes to its favorability for bulk synthesis. The significant safety and environmental drawbacks associated with the Benzyl Cyanide Route make it a less desirable option for sustainable and responsible chemical manufacturing.

References

  • ToxFAQs™ for 1,2-Dibromoethane. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). [Link]

  • 1,2-DIBROMOETHANE. New Jersey Department of Health. [Link]

  • 1,2-dibromoethane - Incident management. GOV.UK. [Link]

  • Malonic acid, benzoyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • 1,2-dibromoethane: general information. GOV.UK. [Link]

  • Benzyl cyanide. Grokipedia. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... ResearchGate. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Cyclopropane carboxylic acid. Wikipedia. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Keene State College - Hazardous Waste Management Procedures. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • US6774277B2 - Methods of destruction of cyanide in cyanide-containing waste.
  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • 11.11 Malonic Ester Synthesis. YouTube. [Link]

  • US3098867A - Process for producing polycarboxylic acids and esters.
  • dl-PHENYLALANINE. Organic Syntheses Procedure. [Link]

Sources

analytical techniques for the quality control of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quality Control of 1-Benzylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Quality Control

This compound is a valuable building block in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. Its unique strained cyclopropane ring coupled with the benzyl and carboxylic acid moieties makes it a versatile scaffold. The purity, identity, and stability of this compound are paramount; impurities or structural isomers can lead to undesired side reactions, lower yields, and potentially introduce toxic components into a drug development pipeline. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring its quality.

This guide compares the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—evaluating their strengths and weaknesses in the context of controlling the quality of this compound.

The Analytical Framework: A Multi-Technique Approach

No single analytical technique can fully characterize a chemical compound. A robust quality control (QC) strategy employs an orthogonal set of methods, where each technique provides a different piece of the quality puzzle. The relationship between the quality attribute and the chosen analytical technique is a cornerstone of good science.

QC_Strategy Comprehensive QC Strategy Purity Purity & Impurity Profile QC_Strategy->Purity Identity Structural Identity & Confirmation QC_Strategy->Identity Functional_Groups Functional Group Analysis QC_Strategy->Functional_Groups Residual_Solvents Residual Solvents QC_Strategy->Residual_Solvents HPLC HPLC-UV Purity->HPLC Primary LCMS LC-MS Purity->LCMS Primary NMR NMR (¹H, ¹³C) Identity->NMR Definitive MS Mass Spectrometry Identity->MS Definitive FTIR FTIR Functional_Groups->FTIR Rapid Screen GC GC-HS Residual_Solvents->GC Standard

Caption: Logical workflow for selecting analytical techniques based on the quality attribute.

Chromatographic Techniques: The Workhorse for Purity Assessment

Chromatographic methods are fundamental for separating the target compound from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For a non-volatile, UV-active molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination. The carboxylic acid moiety requires careful consideration of the mobile phase pH. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxyl group (-COOH -> -COO⁻). This ensures the compound is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. The benzyl group provides a strong chromophore for reliable UV detection.

Trustworthiness: Method validation is achieved by analyzing a certified reference standard to confirm retention time and detector response. System suitability tests, including peak symmetry, theoretical plates, and injection precision, must be performed before any analysis to ensure the system is operating correctly.

Comparison with Alternatives:

  • Gas Chromatography (GC): GC is unsuitable for the direct analysis of this compound due to its low volatility and high polarity. It would require derivatization to convert the carboxylic acid into a more volatile ester, adding complexity and potential sources of error to the analysis.[1] However, Headspace GC is the preferred method for analyzing residual solvents from the synthesis process.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to traditional HPLC but operates on the same principles.[2] It is an excellent alternative if throughput is a concern.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity in the liquid phase.Separation based on volatility and polarity in the gas phase.
Applicability Excellent. Ideal for non-volatile compounds.Poor (for parent compound). Requires derivatization.
Primary Use Purity, assay, impurity profiling.Residual solvent analysis, volatile impurities.
Detection UV (due to benzyl group), MS.FID, MS (after derivatization).
Advantages Robust, reproducible, quantitative, widely available.High resolution for volatile compounds.
Disadvantages Slower than GC, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds.
Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography assesses purity, spectroscopy confirms that the compound is, in fact, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation.[3][4] Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR confirms the number of unique carbon atoms. For this compound, specific resonances are expected that, when taken together, form a unique fingerprint of the molecule. The acidic proton of the carboxyl group is a key diagnostic signal, typically appearing as a broad singlet far downfield (>10 ppm).[5][6][7]

Trustworthiness: The chemical shifts and coupling constants are highly reproducible physical properties. The data should be compared against a reference spectrum or predicted values. The use of deuterated solvents is necessary, and the choice of solvent can slightly alter chemical shifts.[3]

Sample Sample Preparation (Dissolve in CDCl₃) NMR_Acq NMR Data Acquisition (¹H, ¹³C, DEPT) Sample->NMR_Acq H1_Spec ¹H Spectrum Analysis NMR_Acq->H1_Spec Proton Signals C13_Spec ¹³C Spectrum Analysis NMR_Acq->C13_Spec Carbon Signals Structure_Confirm Structure Confirmation H1_Spec->Structure_Confirm C13_Spec->Structure_Confirm

Caption: Workflow for structural confirmation using NMR spectroscopy.

Experimental Protocol: NMR for Structural Identity
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Resonances:

      • ~11-12 ppm (broad singlet, 1H): -COOH proton.

      • ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

      • ~3.0 ppm (singlet, 2H): Methylene protons (-CH₂-Ph).

      • ~1.0-1.6 ppm (multiplets, 4H): Cyclopropane ring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances:

      • ~175-185 ppm: Carboxylic acid carbonyl carbon.[5][6]

      • ~125-140 ppm: Aromatic carbons.

      • ~40 ppm: Methylene carbon.

      • ~20-30 ppm: Cyclopropane carbons.

Mass Spectrometry (MS) and FTIR Spectroscopy

Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a crucial identity check. The molecular ion peak for this compound (C₁₁H₁₂O₂) should be observed at an m/z corresponding to its monoisotopic mass (176.08 Da).[8] When coupled with HPLC (LC-MS), it becomes an incredibly powerful tool for identifying unknown impurities by providing their molecular weights.[9][10] The primary fragmentation often involves the loss of the carboxyl group.[6][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. It is an excellent screening tool for identity verification. For this molecule, the spectrum is dominated by two key features: a very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1710 cm⁻¹).

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Principle Nuclear spin transitions in a magnetic field.Mass-to-charge ratio of ionized molecules.Vibrational transitions from IR absorption.
Primary Use Definitive structure elucidation. Molecular weight confirmation, impurity ID.Functional group identification.
Advantages Unambiguous structural information.High sensitivity, couples well with LC/GC.Fast, simple, non-destructive.
Disadvantages Lower sensitivity, requires more sample.Provides limited structural information alone.Not quantitative, limited structural detail.

Conclusion and Recommendations

For comprehensive quality control of this compound, a combination of analytical techniques is indispensable.

  • For Identity: A full structural confirmation must be performed using ¹H and ¹³C NMR spectroscopy . This should be supplemented with Mass Spectrometry to confirm the molecular weight and FTIR as a rapid check for correct functional groups.

  • For Purity and Assay: HPLC with UV detection is the most suitable method. It should be properly validated to quantify the main component and profile any related impurities.

  • For Residual Solvents: Headspace Gas Chromatography (GC) should be used to quantify any remaining solvents from the synthesis and purification process.

By implementing this multi-technique strategy, researchers and drug developers can ensure the quality and consistency of this compound, building confidence in the integrity of their downstream applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562561, this compound. Available: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Available: [Link]

  • PubChemLite - this compound (C11H12O2). (n.d.). Available: [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4933. Available: [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Available: [Link]

  • CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Available: [Link]

  • Savidge, R. A., & Rehill, K. J. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31–36. Available: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(4). Available: [Link]

  • Journal of Comprehensive Pharmacy. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Available: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Available: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available: [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available: [Link]

  • University of Calgary. (n.d.). Structure Identification By 1H NMR. Available: [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Available: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available: [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available: [Link]

  • ResearchGate. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Available: [Link]

  • Petritis, K., et al. (2001). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 930(1-2), 151-159. Available: [Link]

  • Padarauskas, A., & Judžentienė, A. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1), 47-52. Available: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. Available: [Link]

  • Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available: [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(1-Carboxyethyl)benzyl)-2-oxocyclopentane-1-carboxylic Acid. Available: [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available: [Link]

  • Lanneluc-Sanson, D., et al. (1986). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Analytical Biochemistry, 155(2), 322-327. Available: [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available: [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. (2007). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Available: [Link]

  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of 1-Benzylcyclopropane-1-carboxylic Acid: A Comparative Review of Peer-Reviewed Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-Benzylcyclopropane-1-carboxylic Acid

This compound (BCCA) is a molecule of interest in medicinal chemistry and drug discovery, belonging to a class of compounds characterized by a strained cyclopropane ring coupled with an aromatic moiety. The unique conformational constraints imposed by the cyclopropane scaffold can impart favorable pharmacological properties. As with any compound destined for therapeutic consideration, the ability to accurately and reliably quantify and characterize BCCA in various matrices is paramount. This guide provides an in-depth comparison of established, peer-reviewed analytical techniques, moving beyond mere procedural lists to explore the causal logic behind methodological choices. Our focus is on providing a self-validating framework for analysis, grounded in authoritative scientific principles.

Core Analytical Strategies: A Triad of Chromatographic and Spectroscopic Techniques

The analysis of BCCA, a non-volatile polar compound containing a carboxylic acid group and a UV-active benzene ring, is primarily approached through a combination of chromatography and spectroscopy. The selection of a specific method is dictated by the analytical goal, whether it be quantification in a complex matrix, structural confirmation, or purity assessment. We will dissect three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is arguably the most versatile and widely applicable technique for the analysis of BCCA, particularly for quantitative purposes in complex environments like biological fluids or reaction mixtures. Its operation at ambient temperature preserves the integrity of the molecule, a key advantage over thermally demanding techniques.

Causality Behind the Method: Why HPLC?

The presence of the benzyl group in BCCA provides a strong chromophore, making it an ideal candidate for UV detection, a standard and robust HPLC detector. Furthermore, the carboxylic acid functional group allows for manipulation of retention behavior through pH control of the mobile phase, a cornerstone of reversed-phase chromatography. For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the definitive approach.

Method Comparison: HPLC-UV vs. LC-MS/MS
ParameterReversed-Phase HPLC with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Use Case Routine quantification, purity analysis, in-process control.Trace-level quantification, analysis in complex matrices (e.g., plasma), metabolite identification.
Selectivity Moderate; relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.Very High; relies on both chromatographic separation and unique mass-to-charge (m/z) transitions.
Sensitivity Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).
Derivatization Not required.Can be beneficial to improve ionization efficiency but often not necessary.[1]
Cost & Complexity Lower cost, simpler operation and maintenance.Higher capital and operational cost, requires specialized expertise.
Experimental Workflow: HPLC Analysis

The logical flow for analyzing BCCA via HPLC involves sample preparation, chromatographic separation, and detection.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis prep Sample solubilized in mobile phase or compatible solvent (e.g., Acetonitrile/Water) filter Filtration through 0.22 µm syringe filter prep->filter pump Isocratic or Gradient Pump injector Autosampler Injection pump->injector column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) injector->column uv UV Detector (e.g., 210 nm) column->uv Standard Quantification ms Mass Spectrometer (ESI Source) column->ms High Sensitivity/Specificity chrom Chromatogram Generation uv->chrom ms->chrom quant Peak Integration & Quantification (External Standard Calibration) chrom->quant

Caption: HPLC workflow for BCCA analysis.

Detailed Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN), purified water, and an acid modifier such as formic acid or phosphoric acid. A reference standard of this compound is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[2] The acidic modifier ensures the carboxylic acid group is protonated, leading to better retention and sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (to detect the benzene ring).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the BCCA reference standard in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

    • Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range and filtering through a 0.22 µm filter.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Determine the concentration of BCCA in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Post-Derivatization

While HPLC is often the first choice, GC-MS offers superior chromatographic resolution and definitive identification through mass spectral libraries. However, its application to a polar, non-volatile compound like BCCA is not direct and requires a critical chemical modification step.

Causality Behind the Method: The Need for Derivatization

Carboxylic acids are generally unsuitable for direct GC analysis due to their low volatility and high polarity, which lead to poor peak shape and strong adsorption onto the GC column.[3] The solution is derivatization , a chemical reaction that converts the polar -COOH group into a less polar, more volatile functional group (e.g., an ester or a silyl ether).[4] This step is not merely procedural; it is essential to make the analyte "GC-amenable."

Common Derivatization Strategies
Derivatization MethodReagent ExampleResulting DerivativeRationale & Considerations
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) esterHighly effective and common. Produces a volatile derivative. Reagents are sensitive to moisture.[4]
Alkylation (Esterification) Methanolic HCl or DiazomethaneMethyl esterForms a stable, volatile ester. Diazomethane is highly effective but also toxic and explosive.[3]
Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Sample in aprotic solvent (e.g., DMF, Acetonitrile) deriv Add Derivatization Reagent (e.g., BSTFA) sample->deriv heat Heat (e.g., 60°C for 30 min) deriv->heat injector GC Injection Port column Capillary Column (e.g., DB-5ms) injector->column ms Mass Spectrometer (EI Source) column->ms tic Total Ion Chromatogram ms->tic spectrum Mass Spectrum Acquisition ms->spectrum library Library Search & Fragmentation Analysis spectrum->library

Caption: GC-MS workflow for BCCA analysis including derivatization.

Detailed Protocol: GC-MS with Silylation
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) with an Electron Ionization (EI) source.

  • Chemicals and Reagents: Anhydrous solvent (e.g., pyridine or acetonitrile), silylating agent (e.g., BSTFA with 1% TMCS).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Interpretation:

    • The TMS-derivatized BCCA will have a molecular weight of 176 + 72 = 248 g/mol .

    • Expect to see characteristic fragment ions. The PubChem database indicates major fragments for the underivatized molecule at m/z 91 (the tropylium ion from the benzyl group) and m/z 130.[5] The derivatized spectrum will show different fragmentation but the m/z 91 fragment is likely to persist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Unlike chromatographic techniques focused on separation and quantification, NMR spectroscopy provides unparalleled insight into the precise chemical structure of a molecule. It is the definitive method for unambiguous identification and for assessing the purity of a reference standard.

Causality Behind the Method: Why NMR?

NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment of every atom in the molecule. This allows for a complete "map" of the compound's connectivity and stereochemistry. For BCCA, NMR can confirm the presence and connectivity of the benzyl group, the cyclopropane ring, and the carboxylic acid proton.

Expected Spectral Features

Based on general principles of NMR spectroscopy, the following signals can be predicted for BCCA.[6][7]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12.0Broad SingletCarboxylic Acid (-COH )
7.2 - 7.4MultipletAromatic Protons (-C₆H ₅)
~3.0SingletBenzylic Protons (-CH ₂-Ph)
1.0 - 1.6MultipletsCyclopropane Protons (-CH ₂CH ₂-)
¹³C 175 - 185SingletCarboxyl Carbon (-C OOH)[5][8]
125 - 140Multiple SignalsAromatic Carbons (-C ₆H₅)
~40SingletBenzylic Carbon (-C H₂-Ph)
~20-30Multiple SignalsCyclopropane Carbons
Detailed Protocol: Sample Preparation for NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acid proton.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the BCCA sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • For full structural confirmation, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion: Selecting the Optimal Method

The choice of an analytical method for this compound is fundamentally tied to the research question. For routine quantification and purity checks where speed and cost are factors, RP-HPLC-UV is an excellent and robust choice. When trace-level sensitivity and absolute certainty in complex matrices are required, LC-MS/MS is the superior technique. For situations demanding high-resolution separation and definitive identification, particularly when creating a reference standard, GC-MS after derivatization provides an orthogonal and powerful approach. Finally, for absolute structural confirmation and characterization of new batches or related analogs, NMR spectroscopy is indispensable and non-negotiable. A comprehensive analytical package for BCCA in a drug development setting would leverage all three techniques to build a complete profile of the molecule's identity, purity, and quantity.

References

  • PubChem Compound Summary for CID 562561, this compound. National Center for Biotechnology Information. [Link]

  • This compound (C11H12O2). PubChemLite. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. PubMed. [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate. [Link]

  • Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Benzylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Benzylcyclopropane-1-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure operational safety and environmental compliance. Our commitment is to empower scientific advancement by providing robust safety information that builds a foundation of trust and reliability.

Hazard Identification and Risk Assessment

This compound (CAS No. 27356-91-8) is a specialized organic compound whose handling and disposal require a thorough understanding of its potential hazards. A comprehensive risk assessment is the cornerstone of a safe laboratory environment.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[1] It is crucial to internalize these risks not as procedural hurdles, but as the scientific basis for the stringent protocols that follow.

GHS Hazard Classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications mandate that the compound be handled with appropriate personal protective equipment (PPE) and engineering controls at all times. The acidic nature of the carboxyl group, combined with the organic structure, necessitates careful segregation from incompatible materials to prevent dangerous reactions.

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if ingested.[1]
Skin Corrosion/IrritationCategory 2Causes irritation upon skin contact.[1]
Serious Eye Damage/IrritationCategory 2ACauses significant eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause irritation to the respiratory tract.[1]

Immediate Safety and Handling Precautions

Before beginning any work that involves this compound, ensure all safety measures are in place. These protocols are designed to protect personnel from exposure and to mitigate the impact of accidental spills.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. All personnel handling this compound must wear:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2]

  • Splash Goggles and Face Shield: Due to its classification as a serious eye irritant, both splash goggles and a face shield must be worn to provide complete protection.[2][3]

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Engineering Controls

All handling of this compound, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The fume hood provides a controlled environment that protects the user and the surrounding lab space.

Spill Management

Accidents can happen, but a prepared response minimizes risk.

  • Minor Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2] Do not use combustible materials like paper towels to absorb the initial spill. Once absorbed, the material should be swept into a designated, properly labeled hazardous waste container.[2]

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[2] Alert your Environmental Health and Safety (EHS) department immediately.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4] This chemical waste must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [5]

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_assessment Waste Assessment cluster_disposal_path Disposal Path start Waste Generation (this compound) is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated hazardous_waste Classify as Hazardous Waste is_contaminated->hazardous_waste Yes / No (Treat all forms as hazardous) segregate Segregate from Incompatible Wastes (Bases, Oxidizers, Metals) hazardous_waste->segregate containerize Use Designated HDPE or Glass Container (Do not fill >90% capacity) segregate->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms containerize->label_waste store_saa Store in Satellite Accumulation Area (SAA) Under Operator Control label_waste->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup

Disposal workflow for this compound.
Waste Identification and Segregation

The first and most critical step is proper identification and segregation.

  • Identify: All waste containing this compound must be identified as hazardous chemical waste. This includes pure compound, contaminated solutions, and spill cleanup materials.

  • Segregate: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[2][6] Mixing these can cause violent exothermic reactions or the release of toxic gases. Therefore, this waste stream must be kept in a separate container from other waste types.[7] Specifically:

    • Store away from bases (e.g., sodium hydroxide).

    • Store away from oxidizing agents (e.g., nitric acid, perchlorates).[8]

    • Never mix organic acid waste with inorganic acid waste in the same container.[2]

Containerization

The choice of container is critical to prevent leaks and reactions.

  • Select a Compatible Container: Use a leak-proof container made of high-density polyethylene (HDPE) or glass.[2] If possible, use the original manufacturer's container.[7] Do not use metal containers, as acids can corrode them.[4]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or degradation. The container must have a securely fitting cap.[7][9]

  • Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion of vapors and to prevent spills during transport.[4]

Labeling

Proper labeling is a strict EPA requirement and ensures safe handling by all personnel.[10][11]

  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled.

  • Complete the Label: The label must include the following information:

    • The words "Hazardous Waste" .[10][11]

    • Full Chemical Name: "this compound" and the full names of any other constituents in the waste mixture. Do not use abbreviations or chemical formulas.[5]

    • Hazard Identification: An indication of the associated hazards, such as GHS pictograms for "Corrosive," "Irritant," and "Health Hazard."[10]

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][10][11]

  • Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.[5]

  • Storage Time Limits: Partially filled containers can remain in an SAA for up to one year.[7] However, once a container is full, it must be moved from the SAA to the central accumulation area within three days.[7] It is best practice to contact your institution's EHS department for pickup as soon as the container is full.

The following diagram outlines the lifecycle of the hazardous waste from your lab to its final destination.

G lab Laboratory Bench (Point of Generation) saa Satellite Accumulation Area (SAA) (Secure, Labeled Storage in Lab) lab->saa Immediate Transfer caa Central Accumulation Area (CAA) (Managed by EHS) saa->caa EHS Pickup (within 3 days of full) tsdf Treatment, Storage, and Disposal Facility (TSDF) (Licensed Vendor) caa->tsdf Manifested Transport

Hazardous waste accumulation and transfer pathway.

Final Disposal Procedures

The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste. Do not attempt to dispose of the waste yourself.

  • Waste Pickup: Schedule a pickup with your EHS department. They will transport the sealed and labeled container from your SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.

  • Documentation: Maintain records of your waste generation and disposal as required by your institution and local regulations. This "cradle-to-grave" tracking is a key component of hazardous waste management.[10]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.
  • Safety Data Sheet for Benzoic Acid. (2024). Sigma-Aldrich.
  • Proper Disposal of Hydroxycarbonyl Compounds. (2025). Benchchem.
  • This compound Summary. (2025).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet for Benzoic Acid. (2015). National Institute of Standards and Technology.
  • OSHA Chemical Storage Requirements. (2022).
  • Safety Data Sheet for Cyclopropanecarboxylic acid. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2026). Emory University Environmental Health and Safety Office.
  • Acid and Caustic Solutions - Hazards and Solutions.
  • Material Safety D
  • Benzoic Acid - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Safety Data Sheet for 1-Methylcyclopropanecarboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for 1-Fluoro-cyclopropane-1-carboxylic acid.AK Scientific, Inc.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-Benzylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves, our colleagues, and the integrity of our work. This guide provides essential, experience-driven safety and logistical information for the handling of 1-Benzylcyclopropane-1-carboxylic acid, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the compound's intrinsic hazards is non-negotiable. This compound is classified with several GHS hazard statements that dictate our handling protocols.[1]

Hazard StatementClassificationImplication for Handling
H302 Harmful if swallowedAcute toxicity, oral. Ingestion can lead to significant adverse health effects.
H315 Causes skin irritationSkin corrosion/irritation. Direct contact can cause redness, itching, and inflammation.
H319 Causes serious eye irritationSerious eye damage/eye irritation. Contact can result in pain, redness, and potential damage to the eye.
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure. Inhalation of dust can irritate the respiratory tract.

These classifications firmly place this compound in the category of corrosive and irritant solids, necessitating a stringent set of personal protective equipment (PPE) and handling procedures.[2][3]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The principle is to establish a complete barrier between you and the chemical, preventing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Eye and Face Protection: Shielding from Irritation and Injury

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1]

  • Mandatory: Chemical safety goggles are required to provide a seal around the eyes, protecting against dust particles and potential splashes.[4][5]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, dissolution), a face shield should be worn in addition to safety goggles.[2][5][6] A face shield alone does not provide adequate eye protection.[2]

Hand and Body Protection: Preventing Dermal Contact

As a skin irritant (H315), direct contact must be avoided.[1]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are appropriate choices for handling carboxylic acids.[5][7] Before each use, visually inspect gloves for any signs of degradation or punctures.

  • Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[7]

  • Additional Protection: For tasks involving significant quantities of the solid, a chemical-resistant apron may be worn over the lab coat for an added layer of protection.[4]

Respiratory Protection: Mitigating Inhalation Risks

The H335 classification ("May cause respiratory irritation") indicates that inhaling the dust of this solid compound is a primary concern.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood to capture and exhaust any airborne particles.[2][3]

  • Respiratory Masks: In situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator with the appropriate particulate filter may be necessary.[5] Adherence to your institution's respiratory protection program is mandatory.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each step of the process.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Gather All Necessary Equipment and Reagents prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Weigh and Dispense Carefully to Minimize Dust handle1->handle2 handle3 Securely Cap and Label All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Doff PPE in Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.